2-((4-Nitrobenzyl)oxy)acetic acid
Description
Properties
IUPAC Name |
2-[(4-nitrophenyl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTUONVPXUICHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-((4-Nitrobenzyl)oxy)acetic acid: A Keystone Photolabile Protecting Group
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-((4-Nitrobenzyl)oxy)acetic acid, a pivotal reagent in modern organic synthesis and chemical biology. We will delve into its fundamental chemical properties, synthesis, and its primary application as a photolabile protecting group (PPG), offering field-proven insights into its mechanism and practical use.
Introduction: The Significance of Spatiotemporal Control in Chemistry
In the intricate fields of drug delivery, materials science, and synthetic chemistry, the ability to control reactions in time and space is paramount. Photolabile protecting groups, or "caged compounds," are instrumental in achieving this control. These molecular constructs mask a specific functional group, rendering it inert until a pulse of light is applied. This external trigger releases the active molecule precisely when and where it is needed, a concept with profound implications for minimizing off-target effects in biological systems and fabricating complex molecular architectures.
Among the arsenal of PPGs, those based on the ortho-nitrobenzyl scaffold are the most widely utilized and studied.[1][2] 2-((4-Nitrobenzyl)oxy)acetic acid belongs to this crucial class of compounds. Its structure is engineered to link to and protect various functional groups, which can then be liberated with high efficiency upon UV irradiation. This guide will explore the chemical principles that make it a reliable and versatile tool for advanced research applications.
Chemical Structure and Physicochemical Properties
The functionality of 2-((4-Nitrobenzyl)oxy)acetic acid is derived directly from its molecular architecture, which combines a photo-responsive 4-nitrobenzyl group with a versatile carboxylic acid handle.

The key structural features include:
-
The 4-Nitrophenyl Group: This is the chromophore, the part of the molecule that absorbs light energy, initiating the cleavage process.
-
The Benzylic Methylene Bridge (-CH₂-O-): This is the linkage that is ultimately broken upon photoactivation.
-
The Acetic Acid Moiety (-CH₂COOH): This carboxylic acid provides the reactive handle for attaching the protecting group to target molecules, typically alcohols or amines, via ester or amide bonds.
Physicochemical Data
A thorough understanding of a compound's physical properties is critical for its effective use in experimental design. The key properties of 2-((4-Nitrobenzyl)oxy)acetic acid and its close relatives are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | - |
| Molecular Weight | 211.17 g/mol | - |
| CAS Number | 16655-96-2 | - |
| Appearance | Typically an off-white or pale yellow powder | [3] |
| Melting Point | 138-141 °C | - |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, Acetone); limited solubility in water. | [3] |
| pKa | The pKa of the carboxylic acid is estimated to be around 4.0-4.5, similar to related phenylacetic acids. | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: two distinct doublets in the aromatic region (approximately 7.5-8.2 ppm) for the protons on the nitro-substituted benzene ring, a singlet for the benzylic methylene protons (-O-CH₂ -Ar) around 5.2 ppm, and a singlet for the methylene protons of the acetic acid moiety (-O-CH₂ -COOH) around 4.1 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for the carboxylic acid carbonyl (~170-175 ppm), the aromatic carbons (120-150 ppm), and the two distinct methylene carbons (~65-70 ppm).[5][6]
-
Infrared (IR) Spectroscopy: Key vibrational bands include a strong, broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[7][8]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the nitro group and cleavage at the benzylic position.
Synthesis and Reaction Workflow
The most common and straightforward synthesis of 2-((4-Nitrobenzyl)oxy)acetic acid is achieved through a Williamson ether synthesis. This method involves the reaction of a haloacetate with the corresponding nitrobenzyl alcohol.
Rationale of the Synthesis Protocol
The chosen protocol is a robust, two-step process that is readily scalable.
-
Deprotonation: A base is used to deprotonate 4-nitrobenzyl alcohol, forming a more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that drives the reaction to completion by producing hydrogen gas, which is removed from the system.
-
Nucleophilic Substitution (Sₙ2): The resulting alkoxide attacks an alkyl halide, in this case, an ester of bromoacetic acid (e.g., tert-butyl bromoacetate). The tert-butyl ester is used as a temporary protecting group for the carboxylic acid, which can be easily removed under acidic conditions in the final step.
-
Deprotection: The tert-butyl ester is cleaved using a strong acid like trifluoroacetic acid (TFA) to yield the final carboxylic acid product.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 2-((4-nitrobenzyl)oxy)acetate
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Add 4-nitrobenzyl alcohol (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add tert-butyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 2-((4-Nitrobenzyl)oxy)acetic acid
-
Dissolve the purified tert-butyl ester from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis of the target compound.
Core Application: A Photocleavable Protecting Group
The primary utility of 2-((4-Nitrobenzyl)oxy)acetic acid is as a linker to create "caged" molecules. The carboxylic acid end is coupled to a substrate, typically an alcohol or amine, masking its function.
Mechanism of Photocleavage
Nitrobenzyl-based PPGs cleave via a well-established intramolecular redox reaction known as a Norrish Type II photoreaction.[1]
-
Photoexcitation: Upon absorption of UV light (typically in the range of 300-365 nm), the nitro group is promoted to an excited diradical state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the rate-determining step.
-
Rearrangement: The resulting intermediate rapidly rearranges to form an aci-nitro intermediate.
-
Release: This unstable intermediate collapses, releasing the protected substrate (the "caged" molecule) and forming a 2-nitrosobenzaldehyde byproduct.[9]
This process is highly efficient and does not require any additional chemical reagents, only light.[2] However, a key consideration is the formation of the highly absorbing 2-nitrosobenzaldehyde byproduct, which can act as an internal filter, reducing the quantum yield of the reaction over time.
Photocleavage Mechanism Diagram
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. nathan.instras.com [nathan.instras.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. rsc.org [rsc.org]
- 6. ACETIC ACID 4-NITROBENZYL ESTER(619-90-9) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Novel Kinase Inhibitors: A Technical Guide to 3-((4-Methyl-1-piperazinyl)methyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Targeted Therapeutics
In the landscape of modern drug discovery, particularly in the realm of oncology, the identification and utilization of versatile chemical scaffolds are paramount. One such molecule of significant interest is 3-((4-methyl-1-piperazinyl)methyl)aniline . This compound has emerged as a crucial building block in the synthesis of a variety of potent and selective kinase inhibitors, most notably those targeting the aberrant signaling pathways implicated in cancers such as Chronic Myeloid Leukemia (CML). This guide provides an in-depth exploration of this compound, from its fundamental properties and safe handling to its application in the synthesis of targeted therapeutics, supported by experimental protocols and key performance data.
A notable point of clarification is the Chemical Abstracts Service (CAS) number for this compound. While the topic specified CAS 35513-01-0, extensive database searches reveal that 3-((4-methyl-1-piperazinyl)methyl)aniline is consistently and correctly identified by CAS Numbers 148546-99-0 and 198281-55-9 . This guide will proceed with these validated identifiers.
Chemical Identity and Properties
| Property | Value | Reference |
| Chemical Name | 3-((4-Methyl-1-piperazinyl)methyl)aniline | [1] |
| Synonyms | 3-(4-methyl-1-piperazinyl)phenylamine, 1-(3-Aminophenyl)-4-methylpiperazine | [2] |
| CAS Number | 148546-99-0, 198281-55-9 | [1][2] |
| Molecular Formula | C11H17N3 or C12H19N3 | [1][2] |
| Molecular Weight | 191.28 g/mol or 205.30 g/mol | [2] |
| Appearance | White to yellow to orange powder or crystal | |
| Melting Point | 83.0 to 87.0 °C | |
| Purity | >98.0% (GC) |
Safety, Handling, and Supplier Information
As a crucial starting material in pharmaceutical synthesis, the safe handling of 3-((4-methyl-1-piperazinyl)methyl)aniline is of utmost importance. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage[3].
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of dust formation, use a respirator[3].
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors[3].
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed when not in use[3].
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep under an inert gas atmosphere[2][3].
Reputable Suppliers:
A consistent supply of high-purity 3-((4-methyl-1-piperazinyl)methyl)aniline is critical for reproducible research and development. Several well-established chemical suppliers offer this compound, including:
-
TCI Chemicals: Offers the compound with a purity of >98.0% (GC).
-
Sigma-Aldrich (Merck): Provides the compound with a purity of 98%[2].
-
BLDpharm: Lists the compound for research use[1].
Researchers should always request and consult the supplier-specific Safety Data Sheet (SDS) before handling the compound.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of 3-((4-methyl-1-piperazinyl)methyl)aniline lies in its role as a key intermediate in the synthesis of small molecule kinase inhibitors. The aniline and methylpiperazine moieties within its structure are common features in many clinically successful drugs, contributing to factors like target binding, solubility, and overall pharmacokinetic properties[4].
A prime example of its application is in the synthesis of analogs of Imatinib , a cornerstone in the treatment of CML[5][6]. Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives the proliferation of leukemia cells[5][6]. The 3-((4-methyl-1-piperazinyl)methyl)aniline scaffold often forms a significant portion of the final drug molecule, interacting with key residues in the kinase's ATP-binding pocket.
The BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Understanding this pathway is crucial for appreciating the mechanism of action of inhibitors synthesized from 3-((4-methyl-1-piperazinyl)methyl)aniline.
Caption: General workflow for the synthesis of Imatinib analogs.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 3-((4-methyl-1-piperazinyl)methyl)aniline (1 equivalent), the desired aryl halide (e.g., N-(5-bromo-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) (1.1 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2 equivalents) in an appropriate anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.
Protocol 2: Cell Viability (MTT) Assay for Synthesized Kinase Inhibitors
This protocol describes a method to evaluate the cytotoxic effects of the newly synthesized kinase inhibitors on a relevant cancer cell line, such as K562 (a CML cell line).
Step-by-Step Methodology:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., Imatinib) in the culture medium. Add 100 µL of the diluted compounds to the respective wells to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include wells with untreated cells and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[5]
Performance Data of Derived Kinase Inhibitors
The utility of 3-((4-methyl-1-piperazinyl)methyl)aniline as a building block is demonstrated by the potent activity of the resulting kinase inhibitors. The following table summarizes the IC₅₀ values for several inhibitors synthesized using this scaffold against various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| AKE-72 | BCR-ABLWT | < 0.5 | [7] |
| AKE-72 | BCR-ABLT315I | 9 | [7] |
| CHMFL-ABL/KIT-155 | ABL | 46 | [8] |
| CHMFL-ABL/KIT-155 | c-KIT | 75 | [8] |
| Imatinib Analog (3c) | A549 cell line | 6.4 µM | [9] |
| Imatinib Analog (3b) | K562 cell line | 35.8 µM | [9] |
Conclusion
3-((4-methyl-1-piperazinyl)methyl)aniline stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its structural features are conducive to the synthesis of potent and selective kinase inhibitors, particularly those targeting the BCR-ABL oncoprotein. This guide has provided a comprehensive overview of its properties, safe handling, and, most importantly, its practical application in the synthesis and evaluation of potential anti-cancer therapeutics. The provided protocols and performance data serve as a testament to its significance and offer a solid foundation for researchers and drug development professionals seeking to design the next generation of targeted therapies.
References
-
AACR Journals. (2012, February 14). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]
-
ResearchGate. Schematic representation of the BCR-ABL1 signaling pathways targeted by.... [Link]
-
ResearchGate. Signaling pathways involved in the signaling of BCR-ABL. A) Schematic.... [Link]
-
ASH Publications. (2009, February 19). Molecular biology of bcr-abl1–positive chronic myeloid leukemia. Blood. [Link]
-
YouTube. (2020, August 18). bcr-abl Translocation Mechanism | Philadelphia Chromosome. [Link]
-
Chemical Label. 3-(4-Methyl-1-piperazinyl)aniline. [Link]
-
MDPI. (2022, January 24). New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. [Link]
-
ResearchGate. (2022, September 15). (PDF) Synthesis, characterization, and pharmacological evaluation of new imatinib analogues as antiproliferative agents. [Link]
-
Laboratorium Discounter. 3-(4-Methyl-1-piperazinyl)aniline >98.0%(GC)(T) 1g. [Link]
-
Royal Society of Chemistry. (2025, February 6). A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization— explanation of its f. [Link]
-
Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)-Al-Khdair-Al-Qawasmeh/599e46a75908226e6d152c9225725f257121287c]([Link]
-
National Center for Biotechnology Information. N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. [Link]
-
PubMed. (2017, January 12). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. [Link]
-
ResearchGate. The IC 50 values, K i constants and inhibition types determined for.... [Link]
-
EMBL-EBI. Document: Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small mol.... [Link]
Sources
- 1. 198281-55-9|3-((4-Methylpiperazin-1-yl)methyl)aniline|BLD Pharm [bldpharm.com]
- 2. 3-(4-Methyl-1-piperazinyl)aniline | 148546-99-0 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3-[(4-Methylpiperazin-1-yl)methyl]aniline|For Research [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
[(4-Nitrobenzyl)oxy]acetic acid IUPAC name and synonyms
An In-depth Technical Guide to 2-((4-Nitrobenzyl)oxy)acetic Acid A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-((4-Nitrobenzyl)oxy)acetic acid is a pivotal molecule in the field of organic chemistry and drug development, primarily recognized for its role as a photolabile protecting group (PPG). This guide provides a comprehensive overview of its chemical identity, synthesis, and mechanism of action. By leveraging the 4-nitrobenzyl moiety, this compound enables the "caging" of carboxylic acids and other functional groups, allowing for their release to be precisely controlled in time and space through light irradiation. This spatiotemporal control is invaluable in biological systems for studying cell signaling, in medicinal chemistry for targeted drug delivery, and in complex organic synthesis. This document details the underlying photochemical principles, provides a robust synthetic protocol, and explores the broad applications that make 2-((4-Nitrobenzyl)oxy)acetic acid a critical tool for advanced scientific research.
Chemical Identity and Properties
Nomenclature
-
IUPAC Name : 2-((4-nitrobenzyl)oxy)acetic acid
-
CAS Number : 35513-01-0
-
Common Synonyms :
-
[(4-Nitrobenzyl)oxy]acetic acid
-
p-Nitrobenzyloxyacetic acid
-
Physicochemical Properties
The fundamental properties of 2-((4-Nitrobenzyl)oxy)acetic acid are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow crystalline solid | General chemical knowledge |
| Boiling Point | 433.5 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 216.0 ± 23.2 °C | [1] |
Synthesis and Purification
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and reliable method for synthesizing 2-((4-Nitrobenzyl)oxy)acetic acid is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide.
Causality of Experimental Choice: The selection of this pathway is based on its efficiency and the ready availability of starting materials. 4-Nitrobenzyl bromide is an excellent electrophile; the electron-withdrawing nitro group at the para position polarizes the C-Br bond and stabilizes the transition state, making the benzylic carbon highly susceptible to nucleophilic attack.[2] The nucleophile is the dianion of glycolic acid, formed by deprotonating both the carboxylic acid and the alcohol functionalities with a strong base. Using two equivalents of a base like sodium hydride ensures the formation of the more nucleophilic alkoxide, which preferentially attacks the electrophilic benzylic carbon.
Detailed Experimental Protocol
This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
Glycolic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Nitrobenzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add glycolic acid (1.0 eq). Suspend the glycolic acid in anhydrous THF.
-
Deprotonation: Carefully add sodium hydride (2.2 eq) portion-wise at 0 °C. The reaction will effervesce (H₂ gas evolution); allow it to stir under nitrogen at room temperature for 1 hour, or until gas evolution ceases, to ensure complete formation of the dianion.
-
Electrophilic Addition: Dissolve 4-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and cautiously quench with water. Acidify the aqueous solution to pH ~2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is typically purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Purity can be confirmed by melting point determination and the analytical methods described in Section 5.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-((4-Nitrobenzyl)oxy)acetic acid.
Mechanism of Action as a Photolabile Protecting Group
The Concept of Photocaging
Photolabile protecting groups, or "cages," are moieties that mask the function of a molecule. This protection is reversible and can be removed by irradiation with light, typically in the UV range.[3] This process, known as "uncaging," provides an exceptional degree of control, allowing researchers to release a biologically active molecule at a specific time and location.[4] The nitrobenzyl group is one of the most widely used and well-studied PPGs due to its synthetic accessibility and reliable photochemistry.[5]
Photochemical Cleavage Mechanism
The photodeprotection of nitrobenzyl-based PPGs proceeds through a mechanism analogous to a Norrish Type II reaction.[5]
-
Photoexcitation: Upon absorption of a photon (typically ~320-365 nm), the nitro group is promoted to an excited diradical state.[5]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[6]
-
Rearrangement and Cleavage: This unstable intermediate rapidly rearranges. The oxygen atom of the aci-nitro group attacks the benzylic carbon, leading to the cleavage of the C-O bond and releasing the protected carboxylic acid.
-
Product Formation: The process yields three products: the deprotected or "uncaged" molecule (in this case, a derivative of glycolic acid), a 4-nitrosobenzaldehyde byproduct, and a proton.
This cleavage is generally efficient and occurs under neutral, physiological conditions, making it highly compatible with biological systems.[4]
Photocleavage Mechanism Diagram
Caption: The photochemical cleavage mechanism of the 4-nitrobenzyl group.
Applications in Research and Drug Development
The ability to initiate a biological or chemical process with a pulse of light makes 2-((4-Nitrobenzyl)oxy)acetic acid and related PPGs powerful research tools.
-
Caged Compounds for Spatiotemporal Control: In cell biology, researchers can "cage" signaling molecules like neurotransmitters or secondary messengers. By focusing a laser on a specific cell or even a subcellular region, they can release the active molecule with high precision, allowing them to study complex signaling pathways with minimal disruption.[4]
-
Controlled Drug Release: In pharmacology and drug development, caging a potent therapeutic agent can reduce systemic toxicity. The drug remains inactive until it reaches the target tissue (e.g., a tumor), where it can be activated by external light irradiation. This approach, known as photodynamic therapy or photoactivated drug delivery, maximizes efficacy while minimizing side effects.[7]
-
Orthogonal Protection in Organic Synthesis: In multi-step organic synthesis, protecting groups are essential. Photolabile groups offer an "orthogonal" deprotection strategy, meaning they can be removed under neutral conditions with light without affecting other acid- or base-labile protecting groups in the same molecule.[3]
Analytical Characterization
Confirming the identity and purity of the synthesized 2-((4-Nitrobenzyl)oxy)acetic acid is critical. The following data are representative of a pure sample.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (para-substituted): Two doublets, ~7.5-8.2 ppm.Benzylic methylene protons (-CH₂-Ar): Singlet, ~4.7 ppm.Acetic acid methylene protons (-O-CH₂-COOH): Singlet, ~4.2 ppm.Carboxylic acid proton (-COOH): Broad singlet, >10 ppm. |
| ¹³C NMR | Carbonyl carbon: ~172 ppm.Aromatic carbons: ~124-148 ppm.Benzylic carbon: ~72 ppm.Acetic acid methylene carbon: ~68 ppm. |
| IR Spectroscopy | O-H stretch (carboxylic acid): Broad peak, ~2500-3300 cm⁻¹.C=O stretch (carbonyl): Strong peak, ~1730 cm⁻¹.N-O stretch (nitro group): Strong peaks, ~1520 cm⁻¹ and ~1345 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 211.17 g/mol . |
Safety and Handling
While 2-((4-Nitrobenzyl)oxy)acetic acid itself does not have extensive hazard data, its precursors and related compounds warrant caution.
-
4-Nitrobenzyl bromide: This starting material is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere.
-
General Handling: As with all laboratory chemicals, avoid inhalation, ingestion, and skin contact. A thorough risk assessment should be conducted before beginning any synthetic procedure.
Conclusion
2-((4-Nitrobenzyl)oxy)acetic acid is more than just a chemical compound; it is an enabling tool for innovation in science. Its function as a photolabile protecting group provides a simple yet elegant solution to the complex challenge of controlling chemical and biological activity. For researchers in drug development, cell biology, and synthetic chemistry, understanding its properties, synthesis, and mechanism of action opens the door to sophisticated experimental designs and the development of next-generation therapies and materials.
References
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
-
Wikipedia contributors. (2023). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Fournier, L., Gauron, C., & Volovitch, M. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(28), 7478-7488. [Link]
-
Singh, R. P., & Armitage, B. A. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5646–5705. [Link]
-
PubChem. (n.d.). [(4-Nitrobenzyl)oxy]acetic acid. Retrieved February 14, 2026, from [Link]
-
Ataman, O., S. (2025). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. ResearchGate. [Link]
Sources
- 1. 35513-01-0_[(4-Nitrobenzyl)oxy]acetic acidCAS号:35513-01-0_[(4-Nitrobenzyl)oxy]acetic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Solubility of 2-((4-Nitrobenzyl)oxy)acetic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-((4-Nitrobenzyl)oxy)acetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practical considerations for determining the solubility of 2-((4-nitrobenzyl)oxy)acetic acid in organic solvents. As a crucial parameter in drug development, understanding and quantifying solubility is paramount for formulation design, bioavailability, and overall therapeutic efficacy.[1][2] This document will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and offer insights into the selection of appropriate solvent systems.
The Critical Role of Solubility in Pharmaceutical Sciences
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle.[3] From early-stage discovery and preformulation to final dosage form manufacturing, solubility data informs critical decisions.[1][3] Poor solubility can lead to challenges in formulation, variable bioavailability, and ultimately, suboptimal therapeutic outcomes. Conversely, a well-characterized solubility profile enables the rational design of delivery systems that ensure consistent and effective drug exposure.[4]
Physicochemical Properties and Their Influence on Solubility
The molecular structure of 2-((4-nitrobenzyl)oxy)acetic acid, a derivative of phenylacetic acid, provides key insights into its potential solubility characteristics. The presence of a carboxylic acid group suggests the potential for hydrogen bonding and solubility in polar, protic solvents.[5] Conversely, the aromatic nitrobenzyl group introduces a degree of lipophilicity, suggesting solubility in less polar organic solvents.[6] The interplay of these functional groups will ultimately govern the compound's solubility in a given solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility; polar compounds tend to dissolve in polar solvents, while non-polar compounds favor non-polar solvents.[7]
Factors that significantly influence the solubility of 2-((4-nitrobenzyl)oxy)acetic acid include:
-
Polarity of the Solvent: A solvent's polarity, often quantified by its dielectric constant, will play a major role.
-
Intermolecular Forces: The ability of the solvent to form hydrogen bonds, dipole-dipole interactions, or van der Waals forces with the solute is critical.[6]
-
Temperature: For most solid solutes, solubility increases with temperature.[5][8] However, this relationship should be experimentally determined.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3][4][10] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved solute is then measured.
Recommended Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of 2-((4-nitrobenzyl)oxy)acetic acid in a selection of organic solvents.
Materials:
-
2-((4-Nitrobenzyl)oxy)acetic acid (ensure purity and crystalline form are characterized)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or other form of agitation
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometric method)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Standard Solutions: Accurately weigh a known amount of 2-((4-nitrobenzyl)oxy)acetic acid and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. These will be used to generate a calibration curve for quantifying the concentration of the analyte.
-
Sample Preparation:
-
Add an excess amount of 2-((4-nitrobenzyl)oxy)acetic acid to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours). Equilibrium is reached when the concentration of the dissolved solute in sequential measurements does not change significantly.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. .
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
-
Sample Analysis:
-
Analyze the prepared samples and calibration standards using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards.
-
Determine the concentration of 2-((4-nitrobenzyl)oxy)acetic acid in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of 2-((4-nitrobenzyl)oxy)acetic acid in each solvent by multiplying the determined concentration by the dilution factor.
-
Visual Representation of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of 2-((4-nitrobenzyl)oxy)acetic acid.
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility of 2-((4-Nitrobenzyl)oxy)acetic Acid in Various Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Methanol | 5.1 | To be determined |
| Ethanol | 4.3 | To be determined |
| Acetone | 5.1 | To be determined |
| Ethyl Acetate | 4.4 | To be determined |
| Dichloromethane | 3.1 | To be determined |
| Acetonitrile | 5.8 | To be determined |
| Dimethyl Sulfoxide | 7.2 | To be determined |
The interpretation of this data will be crucial for selecting appropriate solvents for various applications, such as:
-
Formulation Development: Identifying solvents that can dissolve the desired concentration of the API for liquid dosage forms.[2]
-
Crystallization Studies: Selecting solvent/anti-solvent systems for purification and polymorph screening.
-
Analytical Method Development: Choosing a suitable solvent for sample preparation and analysis.
Conclusion
A thorough understanding of the solubility of 2-((4-nitrobenzyl)oxy)acetic acid in organic solvents is a prerequisite for its successful development as a pharmaceutical agent. By applying the fundamental principles of solubility and employing robust experimental methodologies such as the shake-flask method, researchers can obtain the critical data needed to guide formulation strategies and ensure the development of a safe and effective drug product. The insights gained from a comprehensive solubility profile will ultimately contribute to a more efficient and scientifically-driven drug development process.
References
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Fiveable. (2025, September 15). Solubility in organic solvents Definition. Retrieved from [Link]
-
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid | C10H11NO7S | CID - PubChem. Retrieved from [Link]
-
NSR laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture. Retrieved from [Link]
-
Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. (n.d.). Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Khan Academy [khanacademy.org]
- 8. byjus.com [byjus.com]
- 9. 4-Nitrophenyl acetic Acid (CAS104-03-0) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 10. who.int [who.int]
Structural Divergence and Bioisosteric Implications: 4-Nitrobenzyloxyacetic Acid vs. 4-Nitrophenylacetic Acid
Executive Summary
This technical guide analyzes the structural, electronic, and synthetic divergences between 4-nitrobenzyloxyacetic acid and 4-nitrophenylacetic acid . While both molecules share a 4-nitrophenyl core and a carboxylic acid tail, they differ fundamentally in their linker topology.
The 4-nitrophenylacetic acid features a short, rigid methylene spacer (
Part 1: Molecular Architecture & Electronic Analysis
Structural Comparison
The primary distinction lies in the "spacer" connecting the aromatic ring to the carboxylic acid pharmacophore.
-
4-Nitrophenylacetic Acid (NPAA):
-
Linker: Single Methylene (
). -
Distance (Ar-to-COOH): ~1.5 Å.
-
Character: Rigid, hydrophobic.
-
-
4-Nitrobenzyloxyacetic Acid (NBAA):
-
Linker: Methylene-Ether-Methylene (
). -
Distance (Ar-to-COOH): ~3.5–4.0 Å.
-
Character: Flexible, hydrogen-bond accepting (ether oxygen).
-
Visualization: Structural Connectivity
The following diagram illustrates the connectivity and atom-counting difference between the two molecules.
Figure 1: Connectivity graph highlighting the spacer expansion in the benzyloxy derivative.
Physicochemical Properties Data
The insertion of the ether oxygen significantly impacts acidity and lipophilicity.
| Property | 4-Nitrophenylacetic Acid | 4-Nitrobenzyloxyacetic Acid | Mechanistic Insight |
| Formula | One extra carbon, one extra oxygen. | ||
| MW | 181.15 g/mol | 211.17 g/mol | Slight increase in bulk. |
| Linker Atoms | 1 ( | 3 ( | Critical: Affects binding depth. |
| Rotatable Bonds | 2 | 4 | NBAA has higher entropic cost upon binding. |
| pKa (Acid) | ~3.85 | ~3.55 | The ether oxygen (inductive effect) increases acidity compared to the alkyl chain. |
| H-Bond Acceptors | 4 | 5 | Ether oxygen acts as an additional acceptor. |
| LogP (Est.) | 1.4 | 1.1 | Ether oxygen increases polarity, lowering LogP. |
Part 2: Synthetic Pathways (The "How-To")
The synthesis of these two molecules requires fundamentally different strategies. NPAA is typically accessed via nitrile hydrolysis, while NBAA requires ether bond formation (Williamson Ether Synthesis).
Synthesis of 4-Nitrophenylacetic Acid
Mechanism: Acid-catalyzed hydrolysis of 4-nitrobenzyl cyanide.
-
Precursor: 4-Nitrobenzyl cyanide (CAS 555-21-5).
-
Reagent:
/ .[1][2] -
Key Step: Conversion of the nitrile (
) to carboxylic acid ( ).
Synthesis of 4-Nitrobenzyloxyacetic Acid
Mechanism: Nucleophilic substitution (
-
Precursors: 4-Nitrobenzyl alcohol + Chloroacetic acid.
-
Reagent: Sodium Hydride (NaH) or concentrated NaOH.
-
Key Step: Alkoxide formation followed by attack on the
-carbon of chloroacetic acid.
Visualization: Synthetic Workflow
Figure 2: Comparative synthetic routes showing hydrolysis vs. ether synthesis.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of 4-Nitrobenzyloxyacetic Acid via Williamson Ether Synthesis.
Expertise Note: While many protocols suggest using NaOH (Schotten-Baumann conditions), using Sodium Hydride (NaH) in anhydrous THF provides higher yields for nitro-substituted substrates by preventing side reactions associated with hydroxide nucleophilicity.
Materials
-
4-Nitrobenzyl alcohol (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Sodium Hydride (60% dispersion in oil) (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dilute HCl (1M)
Step-by-Step Methodology
-
Activation:
-
In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 eq) in anhydrous THF.
-
Cool to 0°C.[2]
-
Why: The first equivalent of base neutralizes the chloroacetic acid; the second deprotonates the alcohol.
-
-
Alkoxide Formation:
-
Dissolve 4-nitrobenzyl alcohol in THF and add dropwise to the NaH suspension.
-
Stir for 30 minutes at 0°C until hydrogen evolution ceases.
-
-
Coupling (
):-
Add a solution of chloroacetic acid (pre-dissolved in minimal THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Check via TLC (Mobile phase: MeOH/DCM 1:9). Look for the disappearance of the alcohol spot.
-
-
Workup:
-
Quench carefully with water (excess NaH will bubble vigorously).
-
Extract the aqueous layer with diethyl ether (to remove unreacted alcohol/organics).
-
Crucial Step: Acidify the aqueous layer to pH 2 using 1M HCl. The product (carboxylic acid) will precipitate or can be extracted into Ethyl Acetate.
-
-
Purification:
-
Recrystallize from Ethanol/Water.
-
Part 4: Metabolic Stability & Bioisosterism
When selecting between these two structures for drug design, metabolic stability is the deciding factor.
Metabolic Fate
-
4-Nitrophenylacetic Acid:
-
Primary Metabolism: Glucuronidation at the carboxylic acid.
-
Secondary: Reduction of the nitro group to an amine (
). -
Stability: Generally high; the benzylic carbon is relatively stable.
-
-
4-Nitrobenzyloxyacetic Acid:
-
Liability: O-Dealkylation . CYP450 enzymes can oxidize the methylene carbon adjacent to the ether oxygen (
), leading to cleavage. -
Products: 4-Nitrobenzyl alcohol + Glyoxylic acid.
-
Bioisosteric Utility
The "benzyloxy" linker is often used to:
-
Extend Reach: When the target binding site (e.g., an enzyme active site) is deep, the extra 2 atoms (
) allow the carboxylate to reach polar residues that the phenylacetic acid cannot. -
Introduce Flexibility: The ether linkage has a lower rotational energy barrier than a C-C bond, allowing the molecule to adopt multiple conformations to fit the receptor.
References
-
PubChem. (2025).[3] 4-Nitrophenylacetic acid (Compound CID 4661).[3][4] National Library of Medicine. [Link]
-
Organic Syntheses. (1922). p-Nitrophenylacetic Acid.[3] Org.[1][2][5][6][7] Synth. 2, 59. [Link]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]
- Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.
Sources
- 1. global.oup.com [global.oup.com]
- 2. orgsyn.org [orgsyn.org]
- 3. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-nitrophenylacetic acid (C8H7NO4) [pubchemlite.lcsb.uni.lu]
- 5. Peroxyacetic acid (pKa = 8.2) is a much weaker acid than acetic a... | Study Prep in Pearson+ [pearson.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on p-Nitrobenzyl Ether Derivatives of Glycolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and applications of p-nitrobenzyl ether derivatives of glycolic acid. It is designed to serve as a technical resource for professionals in organic chemistry, medicinal chemistry, and drug development, offering insights into the practical and theoretical aspects of these versatile compounds.
Introduction: The Strategic Importance of p-Nitrobenzyl Ethers in Complex Synthesis
In the intricate landscape of multi-step organic synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount.[1] The p-nitrobenzyl (PNB) group, particularly when employed to protect hydroxyl functionalities as ethers, has emerged as a cornerstone protecting group strategy. Its derivatives with glycolic acid are of particular interest due to the introduction of a versatile linker that can be further functionalized, making them valuable intermediates in the synthesis of complex molecules and prodrugs.[2]
The PNB group offers a unique combination of stability to a wide range of chemical transformations and susceptibility to selective cleavage under specific, often mild, conditions. This orthogonality is crucial for the synthesis of multifunctional molecules where other protecting groups might be labile. This guide will delve into the synthesis of p-nitrobenzyl ether derivatives of glycolic acid, their characterization, and their strategic applications, with a particular focus on their role as photocleavable protecting groups and in prodrug design.
Synthesis of p-Nitrobenzyl Ether Derivatives of Glycolic Acid: The Williamson Ether Synthesis
The most common and direct route to p-nitrobenzyl ethers of glycolic acid is the Williamson ether synthesis.[3][4][5] This venerable reaction, proceeding through an SN2 mechanism, involves the reaction of an alkoxide with a primary alkyl halide.[5][6] In this context, the sodium salt of glycolic acid (sodium glycolate) acts as the nucleophile, attacking the electrophilic benzylic carbon of p-nitrobenzyl bromide or chloride.
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the carboxylic acid and hydroxyl groups of glycolic acid to form the corresponding alkoxide and carboxylate. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[7]
-
Choice of Alkyl Halide: A primary alkyl halide, such as p-nitrobenzyl bromide, is essential to favor the SN2 pathway.[5][6] Secondary and tertiary halides would lead to competing E2 elimination reactions, significantly reducing the yield of the desired ether.[3]
-
Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions.[4] These solvents can solvate the cation (e.g., Na+) while leaving the alkoxide nucleophile relatively unsolvated and highly reactive.
-
Reaction Temperature: The reaction is typically carried out at a moderately elevated temperature (50-100 °C) to ensure a reasonable reaction rate.[4]
Experimental Protocol: Synthesis of Sodium 2-((4-nitrobenzyl)oxy)acetate
Materials:
-
Glycolic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
p-Nitrobenzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of glycolic acid (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Add a solution of p-nitrobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired sodium 2-((4-nitrobenzyl)oxy)acetate.
Self-Validating System:
-
TLC Analysis: Monitor the disappearance of the p-nitrobenzyl bromide starting material and the appearance of a new, more polar spot corresponding to the product.
-
Spectroscopic Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties and Spectroscopic Characterization
The p-nitrobenzyl ether derivatives of glycolic acid are typically crystalline solids with well-defined melting points. Their solubility is dependent on the specific derivative but they are generally soluble in polar organic solvents.
Spectroscopic Data Summary:
| Spectroscopic Technique | Key Characteristic Features for p-Nitrobenzyl Ether of Glycolic Acid |
| ¹H NMR | - Aromatic protons of the p-nitrobenzyl group appear as two doublets in the δ 7.5-8.2 ppm region. - The benzylic methylene protons (Ar-CH₂-O) typically appear as a singlet around δ 4.7 ppm. - The methylene protons of the glycolic acid moiety (O-CH₂-COOH) appear as a singlet around δ 4.1 ppm. |
| ¹³C NMR | - Aromatic carbons of the p-nitrobenzyl group appear in the δ 123-148 ppm range. - The benzylic carbon (Ar-CH₂-O) is observed around δ 72 ppm. - The glycolic acid methylene carbon (O-CH₂-COOH) is found around δ 68 ppm. - The carbonyl carbon of the carboxylic acid appears around δ 172 ppm. |
| Infrared (IR) | - Strong absorption band for the C=O stretch of the carboxylic acid around 1730 cm⁻¹. - Characteristic bands for the nitro group (NO₂) around 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).[8] - C-O stretching vibrations for the ether linkage in the 1100-1200 cm⁻¹ region. |
| Mass Spectrometry (MS) | - The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed, confirming the molecular weight of the compound. |
Note: Exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and the specific derivative.
Applications in Drug Development and Organic Synthesis
The utility of p-nitrobenzyl ether derivatives of glycolic acid stems from the unique properties of the p-nitrobenzyl group, which can function as a protecting group that is cleavable under various conditions, most notably through photolysis.
The p-Nitrobenzyl Group as a Photocleavable Protecting Group
Photolabile protecting groups (PPGs), also known as photocleavable or photosensitive protecting groups, are chemical moieties that can be removed from a molecule using light.[9] This "traceless" deprotection method avoids the use of harsh chemical reagents, offering high chemoselectivity and spatiotemporal control.[9] The ortho-nitrobenzyl group is one of the most widely used PPGs; however, the para-substituted isomer also exhibits useful photocleavage properties.[2][9]
Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position, leading to the formation of an aci-nitro intermediate.[9] This intermediate then rearranges to release the protected molecule (the glycolic acid derivative) and forms a p-nitrosobenzaldehyde byproduct.[10]
Diagram of the Photocleavage Mechanism:
Caption: Photocleavage mechanism of a p-nitrobenzyl ether.
This photocleavage strategy is particularly valuable in the synthesis of sensitive biomolecules and in "caged" compound applications, where a biologically active molecule is released at a specific time and location upon light exposure.[11][12]
Application in Prodrug Design
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body.[2] This approach can be used to overcome various pharmaceutical challenges, such as poor solubility, low bioavailability, and lack of target specificity.[2][13]
The p-nitrobenzyl ether of a glycolic acid-linked drug can serve as a prodrug. The glycolic acid moiety acts as a linker, and the p-nitrobenzyl group can be cleaved either photochemically or, in some cases, enzymatically (e.g., by nitroreductases found in hypoxic tumor environments) to release the active drug. A glucuronide prodrug of 10-hydroxycamptothecin utilized a 3-nitrobenzyl spacer to improve solubility, which was activated by enzymatic cleavage followed by a 1,6-elimination to release the parent drug.[14]
Workflow for a Prodrug Activation Strategy:
Caption: Prodrug activation workflow.
Chemical Cleavage of p-Nitrobenzyl Ethers
While photocleavage is a key feature, the p-nitrobenzyl group can also be removed through other chemical means, providing synthetic flexibility.
Reductive Cleavage:
The nitro group can be reduced to an amine, typically through catalytic hydrogenation (e.g., H₂, Pd/C). The resulting p-aminobenzyl ether is much more labile and can be cleaved under mild oxidative or acidic conditions.
Base-Mediated Cleavage:
A mild and efficient protocol for the cleavage of both o- and p-nitrobenzyl ethers using 20% aqueous NaOH in methanol at 75 °C has been developed.[1] This method is presumed to proceed via oxidation at the benzylic position by dissolved oxygen.[1]
Experimental Protocol: Base-Mediated Deprotection:
Materials:
-
p-Nitrobenzyl ether derivative
-
Methanol
-
20% Aqueous sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the p-nitrobenzyl ether derivative (1.0 equivalent) in methanol.
-
Add an equal volume of 20% aqueous NaOH.
-
Stir the reaction mixture at 75 °C for 1.5-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the deprotected alcohol.[1]
Conclusion and Future Perspectives
The p-nitrobenzyl ether derivatives of glycolic acid represent a versatile class of compounds with significant applications in organic synthesis and drug development. Their synthesis is straightforward via the Williamson ether synthesis, and their unique cleavage properties, particularly their photosensitivity, make them valuable tools for researchers. The ability to introduce a glycolic acid linker opens up possibilities for further derivatization and conjugation to a wide range of molecules.
Future research in this area may focus on:
-
Developing new p-nitrobenzyl derivatives with enhanced photosensitivity at longer wavelengths to minimize potential photodamage to biological systems.
-
Exploring the enzymatic cleavage of these derivatives in more detail for targeted drug delivery applications, particularly in oncology.
-
Incorporating these moieties into polymeric drug delivery systems, such as those based on poly(lactic-co-glycolic acid) (PLGA), to create sophisticated controlled-release formulations.[15][16][17]
The continued exploration of the chemistry and applications of p-nitrobenzyl ether derivatives of glycolic acid will undoubtedly lead to new innovations in the design and synthesis of complex molecules and advanced therapeutic agents.
References
-
Photolabile protecting group - Wikipedia. Available at: [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]
-
Fukuyama, T., & Kurosawa, K. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 11(20), 4612-4615. Available at: [Link]
-
Zhu, Y., & Li, W. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(7), 1251-1254. Available at: [Link]
-
Bochet, C. G. (2001). Sequentially Photocleavable Protecting Groups in Solid-Phase Synthesis. Organic Letters, 3(9), 1331-1334. Available at: [Link]
-
Pillai, V. N. R. (1980). Photoremovable Protecting Groups in Organic Synthesis. Synthesis, 1980(1), 1-26. Available at: [Link]
-
Klán, P., & Wirz, J. (2009). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Accounts of Chemical Research, 42(1), 132-143. Available at: [Link]
-
Ka, E. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy. Journal of High School Science, 5(2). Available at: [Link]
-
Givens, R. S., & Klán, P. (2020). Photolabile Protecting Groups: Structure and Reactivity. Chemical Reviews, 120(24), 13184-13237. Available at: [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]
-
Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010. Available at: [Link]
-
Li, Y., He, H., Jia, X., & Zhang, H. (2023). Recent Progress in Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Drug Delivery Carriers for Pain Management. Molecules, 28(14), 5371. Available at: [Link]
-
Perugini, P., Genta, I., Pavanetto, F., Conti, B., & Scalia, S. (2000). Study on glycolic acid delivery by liposomes and microspheres. International journal of pharmaceutics, 196(1), 51-61. Available at: [Link]
-
Kontra, B., Mucsi, Z., & Ilaš, J. (2020). The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. Medicinal Research Reviews, 40(4), 1177-1221. Available at: [Link]
-
Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. Available at: [Link]
-
Nishi, K., Nakajima, Y., & Itoh, T. (2020). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. Available at: [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010. Available at: [Link]
-
Makadia, H. K., & Siegel, S. J. (2011). Poly lactic-co-glycolic acid (PLGA) as biodegradable controlled drug delivery carrier. Polymers, 3(3), 1377-1397. Available at: [Link]
-
Surendar, S., Kumar, S. S., & Kumar, M. V. (2021). Polylactide-co-glycolic Acid Nanoparticles for Drug Delivery System. Asian Journal of Pharmaceutics, 15(3). Available at: [Link]
-
Beier, V., & Hocek, M. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(26), 7552-7555. Available at: [Link]
-
Mary, Y. S., & Balachandran, V. (2023). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Bulletin of Materials Science, 46(1), 1-14. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis - BYJU'S. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Xu, P., Gullotti, E., Tong, L., Highley, C. B., Errabelli, D. R., Hasan, T., ... & Yeo, Y. (2009). Intracellular drug delivery by poly (lactic-co-glycolic acid) nanoparticles, revisited. Molecular pharmaceutics, 6(1), 190-201. Available at: [Link]
-
Pinney, S. M., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 20(1), 19-33. Available at: [Link]
-
Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. Available at: [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. Available at: [Link]
-
Ultraviolet and infrared spectra of some p-nitrobenzyl phenyl ethers. (n.d.). J-GLOBAL. Retrieved from [Link]
-
Puzzarini, C., & Barone, V. (2022). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. The Journal of Physical Chemistry A, 126(15), 2419-2429. Available at: [Link]
-
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Expert opinion on drug discovery, 13(10), 895-912. Available at: [Link]
-
Yilmaz, I., & Temel, H. (2020). Spectroscopic, spectrophotometric and thermal characterization of synthesized nitrobenzyl-pyridyl ether compounds and Ag (I) complexes, evaluation of their antibacterial activities against plant-borne and food-borne pathogens. Journal of Molecular Structure, 1202, 127282. Available at: [Link]
-
The prodrug approach to better targeting. (n.d.). Sites@Rutgers. Retrieved from [Link]
-
Accardo, A., & Mero, A. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2777. Available at: [Link]
Sources
- 1. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 10. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.rutgers.edu [sites.rutgers.edu]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
An In-depth Technical Guide to 2-((4-Nitrobenzyl)oxy)acetic Acid and Its Isomeric Analogs
A Note to the Researcher: Initial investigations into the chemical literature and major chemical databases, including PubChem and ChemSpider, reveal that 2-((4-Nitrobenzyl)oxy)acetic acid is not a widely cataloged or commercially available compound. Consequently, it does not have readily available PubChem CID or ChemSpider ID. This guide, therefore, serves a dual purpose: first, to provide a comprehensive theoretical framework for this putative compound, and second, to offer a detailed practical guide to its closely related and often confused structural isomers, which are well-documented and of significant interest in various research and development applications.
Part 1: Compound Identification and Isomeric Differentiation
The structural formula of 2-((4-Nitrobenzyl)oxy)acetic acid contains a 4-nitrobenzyl group linked via an ether oxygen to an acetic acid moiety. Its ambiguity in chemical databases necessitates a careful comparison with its common, well-characterized isomers to prevent misidentification in synthesis and application.
The primary isomers of interest are:
-
(4-Nitrophenyl)acetic acid: A positional isomer where the nitro group is attached to the phenyl ring of phenylacetic acid.
-
2-(4-Nitrophenoxy)acetic acid: An isomer where the acetic acid moiety is linked to the 4-nitrophenyl group through an ether bond at the phenolic position.
-
4-Nitrobenzyl acetate: An ester isomer where acetic acid is esterified with 4-nitrobenzyl alcohol.
A clear understanding of the distinct connectivity in these molecules is crucial for predicting their chemical behavior and for designing appropriate synthetic and analytical strategies.
Table 1: Key Identifiers and Physicochemical Properties of Isomeric Compounds
| Compound Name | Structure | PubChem CID | ChemSpider ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (4-Nitrophenyl)acetic acid | O=N(=O)c1ccc(CC(=O)O)cc1 | 4661[1] | 4500[2] | C₈H₇NO₄ | 181.15[1] | 152-155[3] |
| 2-(4-Nitrophenoxy)acetic acid | O=N(=O)c1ccc(OCC(=O)O)cc1 | Not directly available in top results, but CAS is 1798-11-4[4][5] | Not directly available | C₈H₇NO₅ | 197.15[4] | 183-190[4] |
| 4-Nitrobenzyl acetate | O=N(=O)c1ccc(COC(=O)C)cc1 | 12094 | Not directly available in top results, but CAS is 619-90-9[6][7][8] | C₉H₉NO₄ | 195.17[9] | 76-79[10][11] |
Note: While PubChem CID 13243 also relates to 4-Nitrophenyl Acetate, it appears to be a duplicate or related entry.[12]
Part 2: Synthesis Methodologies
A researcher interested in 2-((4-Nitrobenzyl)oxy)acetic acid would likely need to synthesize it. The following sections provide a proposed synthesis for the target compound and established protocols for its key isomers.
Proposed Synthesis of 2-((4-Nitrobenzyl)oxy)acetic Acid via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[13][14] This approach is highly suitable for the synthesis of the target compound.
Reaction Scheme:
Proposed synthesis of 2-((4-Nitrobenzyl)oxy)acetic acid.
Step-by-Step Protocol:
-
Protection of the Carboxylic Acid: The carboxylic acid of glycolic acid is first protected, for instance, as a tert-butyl ester, to prevent it from interfering with the base in the subsequent step.
-
Formation of the Alkoxide: tert-Butyl glycolate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). Sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming the sodium salt (alkoxide). The reaction is allowed to warm to room temperature.
-
Nucleophilic Substitution: 4-Nitrobenzyl bromide, dissolved in THF, is added dropwise to the alkoxide solution. The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude protected ether can be purified by column chromatography.
-
Deprotection: The tert-butyl ester is cleaved using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, 2-((4-nitrobenzyl)oxy)acetic acid.
Established Synthesis of (4-Nitrophenyl)acetic Acid
A common laboratory preparation involves the hydrolysis of 4-nitrobenzyl cyanide.[15]
Reaction Scheme:
Synthesis of (4-Nitrophenyl)acetic acid.
Step-by-Step Protocol:
-
To a round-bottomed flask, add 4-nitrobenzyl cyanide.
-
Prepare a solution of sulfuric acid in water and add it to the flask.
-
Heat the mixture to reflux for approximately 15-30 minutes.[15]
-
Cool the reaction mixture and dilute with an equal volume of cold water.
-
The product precipitates and can be collected by filtration.
-
The crude product is washed with ice water and can be purified by recrystallization from boiling water.
Established Synthesis of 2-(4-Nitrophenoxy)acetic acid
This compound is synthesized by the reaction of 4-nitrophenol with chloroacetic acid under basic conditions.[16]
Reaction Scheme:
Synthesis of 2-(4-Nitrophenoxy)acetic acid.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 4-nitrophenol and chloroacetic acid in water containing sodium hydroxide.[16]
-
Heat the mixture to reflux until the solution becomes neutral.[16]
-
Additional sodium hydroxide and chloroacetic acid may be added to drive the reaction to completion.[16]
-
After cooling, the solution is acidified with hydrochloric acid to precipitate the product.[16]
-
The crude 2-(4-nitrophenoxy)acetic acid is collected by filtration and can be purified by recrystallization from alcohol.[16]
Part 3: Comparative Reactivity and Spectroscopic Analysis
The structural differences between 2-((4-nitrobenzyl)oxy)acetic acid and its isomers would lead to distinct chemical and spectroscopic properties.
-
Acidity: 2-((4-Nitrobenzyl)oxy)acetic acid and 2-(4-nitrophenoxy)acetic acid are carboxylic acids. The pKa of 2-(4-nitrophenoxy)acetic acid would be expected to be lower (more acidic) than that of the target compound due to the electron-withdrawing effect of the nitrophenoxy group being closer to the carboxylic acid. (4-Nitrophenyl)acetic acid's acidity is also influenced by the nitro group, with a reported pKa of 3.85.[15]
-
Reactivity: The benzylic ether linkage in the target compound would be susceptible to cleavage under certain conditions, such as catalytic hydrogenation, which would also reduce the nitro group. The phenoxyacetic acid isomer is generally more stable. (4-Nitrophenyl)acetic acid undergoes reactions typical of carboxylic acids and the activated aromatic ring.[3] 4-Nitrobenzyl acetate, as an ester, is prone to hydrolysis under acidic or basic conditions.
-
Spectroscopic Signatures:
-
¹H NMR: The target compound, 2-((4-nitrobenzyl)oxy)acetic acid, would uniquely show two singlets in the aliphatic region: one for the methylene protons of the benzyl group and another for the methylene protons of the acetic acid moiety. In contrast, (4-nitrophenyl)acetic acid would show a single benzylic methylene singlet. 2-(4-Nitrophenoxy)acetic acid would display a singlet for the O-CH₂ protons.
-
¹³C NMR: The chemical shifts of the methylene carbons would be diagnostic for each isomer.
-
IR Spectroscopy: All three carboxylic acid isomers would show a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid. 4-Nitrobenzyl acetate would exhibit a characteristic ester C=O stretch at a higher wavenumber.
-
Part 4: Applications in Research and Development
While 2-((4-nitrobenzyl)oxy)acetic acid itself is not well-documented, its isomers have established applications:
-
(4-Nitrophenyl)acetic Acid: It is a versatile intermediate in the synthesis of pharmaceuticals, including penicillin precursors and local anesthetics, as well as dyestuffs.[3][17] It has also been used in the synthesis of angiogenesis inhibitors.[3][18]
-
2-(4-Nitrophenoxy)acetic acid: This compound is utilized as an intermediate in the synthesis of herbicides and has been investigated for potential anti-inflammatory properties in pharmaceutical development.[4]
-
4-Nitrobenzyl acetate: It is used in proteomics research and as an intermediate in organic synthesis.[8]
Conclusion
This technical guide provides a comprehensive overview of the putative compound 2-((4-nitrobenzyl)oxy)acetic acid by placing it in the context of its well-characterized structural isomers. While the target compound lacks established chemical identifiers, this guide offers a plausible synthetic route and predicts its key properties based on fundamental chemical principles. For researchers and drug development professionals, the detailed protocols and comparative analysis of the isomeric compounds provide a solid foundation for further investigation in this chemical space.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6931101, (4-Nitrophenyl)acetate. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 154141800, 2-[4-(4-Nitrophenoxy)phenoxy]acetic acid. [Link].
-
NSR Trivector Services. 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76234, 4-Nitrobenzylidene di(acetate). [Link].
-
Career Henan Chemical Co. Research on the Synthesis of p-Nitrobenzoic Acid. [Link].
-
Oxford Academic. Synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans. [Link].
-
Chemistry Steps. Williamson Ether Synthesis. [Link].
-
LookChem. 4-nitrobenzyl acetate. [Link].
-
Wikidata. p-nitrophenylacetic acid. [Link].
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link].
-
Scribd. Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. [Link].
-
PubChemLite. 4-nitrobenzyl acetate (C9H9NO4). [Link].
-
PubChemLite. 4-nitrophenylacetic acid (C8H7NO4). [Link].
-
NIST. Acetic acid, 4-nitrophenyl ester. [Link].
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link].
-
Wikipedia. Williamson ether synthesis. [Link].
-
Organic Syntheses. Acetic acid, p-nitrobenzyl ester. [Link].
-
PubChemLite. 4-nitrophenyl acetate (C8H7NO4). [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15883, (2-Nitrophenoxy)acetic acid. [Link].
- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. .
-
Shandong Biotech. 4-Nitrophenylacetic acid. [Link].
-
PubChemLite. 2-(4-formyl-2-nitrophenoxy)acetic acid (C9H7NO6). [Link].
-
PrepChem.com. Preparation of 4-nitrophenoxyacetic acid. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13243, 4-Nitrophenyl Acetate. [Link].
Sources
- 1. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-nitrophenylacetic acid - Wikidata [wikidata.org]
- 3. 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1798-11-4|2-(4-Nitrophenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. CAS 619-90-9: Benzenemethanol, 4-nitro-, 1-acetate [cymitquimica.com]
- 8. 4-Nitrobenzyl Acetate | CAS 619-90-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. chemscene.com [chemscene.com]
- 10. 4-Nitrobenzyl Acetate | 619-90-9 | TCI EUROPE N.V. [tcichemicals.com]
- 11. 4-Nitrobenzyl Acetate | 619-90-9 | TCI Deutschland GmbH [tcichemicals.com]
- 12. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. Research on the Synthesis of p-Nitrobenzoic Acid - Career Henan Chemical Co. [coreychem.com]
- 16. prepchem.com [prepchem.com]
- 17. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 18. CAS 104-03-0: (4-Nitrophenyl)acetic acid | CymitQuimica [cymitquimica.com]
The p-Nitrobenzyl (PNB) Ether: A Technical Guide to Acid-Stable Hydroxyl Protection
Executive Summary
In complex organic synthesis, particularly during the assembly of poly-functionalized molecules like nucleotides, peptides, and carbohydrates, "orthogonality" is the operational watchword. The p-nitrobenzyl (PNB) ether serves as a specialized protecting group designed for a specific strategic niche: extreme acid stability coupled with reductive lability.
Unlike the para-methoxybenzyl (PMB) ether, which is acid-labile, or the standard benzyl (Bn) ether, which requires hydrogenolysis or strong Lewis acids for removal, the PNB ether withstands harsh acidic conditions (e.g., neat trifluoroacetic acid, HCl in dioxane) that would strip away Boc, trityl, or silyl groups. Its removal is triggered not by acid or base, but by the reduction of the nitro group , converting the electron-withdrawing substituent into an electron-donating amine, which then facilitates rapid hydrolytic cleavage.
This guide details the mechanistic basis of this stability, provides validated protocols for installation and removal, and offers a stress-test framework to verify stability in your specific substrate.
Part 1: Mechanistic Foundation
The Electronic "Fortress"
The stability of benzyl ether protecting groups toward acid is governed by the stability of the carbocation intermediate formed during SN1 cleavage.
-
PMB (p-Methoxybenzyl): The methoxy group is an electron-donating group (EDG) . It stabilizes the benzylic carbocation through resonance, making the C-O bond susceptible to acid-catalyzed cleavage (e.g., by TFA).
-
PNB (p-Nitrobenzyl): The nitro group is a strong electron-withdrawing group (EWG) . It destabilizes the formation of a benzylic carbocation. Consequently, the activation energy for acid-catalyzed cleavage is prohibitively high under standard conditions.
This electronic difference creates a "stability window" where PNB ethers remain inert while other groups are removed.
Visualization: Electronic Stability Hierarchy
The following diagram illustrates the relationship between substituent electronic effects and acid stability.
Figure 1: The Hammett relationship in action. The electron-withdrawing nitro group of PNB destabilizes the transition state required for acid cleavage, rendering it inert to conditions that cleave PMB.
Part 2: Comparative Stability Profile
The table below summarizes the behavior of PNB ethers compared to common alternatives under standard synthetic stress conditions.
| Reagent / Condition | PNB Ether | Benzyl (Bn) Ether | PMB Ether | TBDMS Silyl Ether |
| 50% TFA / DCM | Stable | Stable (mostly) | Cleaved | Cleaved (rapidly) |
| 1M HCl / MeOH | Stable | Stable | Cleaved (slowly) | Cleaved |
| Glacial Acetic Acid | Stable | Stable | Stable | Stable |
| H₂ / Pd-C | Cleaved (via amine) | Cleaved | Stable/Cleaved* | Stable |
| DDQ (Oxidative) | Stable | Stable | Cleaved | Stable |
| Zn / AcOH | Cleaved | Stable | Stable | Stable |
Note: PNB is uniquely stable to oxidation (DDQ) and strong acids (TFA), but uniquely susceptible to dissolving metal reductions (Zn).
Part 3: Experimental Protocols
Protocol A: Installation of PNB Group (Williamson Ether Synthesis)
Objective: Protect a secondary alcohol as a PNB ether.
Reagents:
-
Substrate (Alcohol, 1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)
-
p-Nitrobenzyl bromide (PNB-Br, 1.2 equiv)
-
Tetrabutylammonium iodide (TBAI, 0.1 equiv - Catalyst)
-
DMF (Anhydrous, 0.5 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add NaH. Wash NaH with dry hexanes (3x) to remove mineral oil if the substrate is lipophilic (optional but recommended for easier purification).
-
Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add the substrate (dissolved in minimal DMF) dropwise.
-
Activation: Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution often turns yellow/orange.
-
Alkylation: Add TBAI followed by PNB-Br (solid or solution) in one portion.
-
Reaction: Allow to warm to room temperature. Monitor by TLC.[1] PNB ethers are UV-active (strong absorption) and usually less polar than the starting alcohol.
-
Quench: Cool to 0°C. Carefully quench with sat. NH₄Cl.[2]
-
Workup: Extract with EtOAc. Wash organics with H₂O (3x) and Brine (1x) to remove DMF. Dry over Na₂SO₄.
Self-Validation:
-
1H NMR: Look for the characteristic AB quartet of the benzylic protons (
4.5–5.2 ppm) and the aromatic protons of the p-nitro group (two doublets, ~7.5 and ~8.2 ppm).
Protocol B: The "Acid Challenge" (Stability Verification)
Objective: Confirm PNB stability before exposing valuable intermediates to acidic steps.
Reagents:
-
PNB-protected substrate (approx. 10 mg)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Workflow:
-
Dissolve substrate in 0.5 mL DCM.
-
Add 0.5 mL TFA (Final concentration: 50% v/v).
-
Stir at room temperature for 1 hour.
-
Analysis: Spot directly onto a TLC plate alongside the starting material.
-
Result: The spot should remain unchanged (same R_f). No degradation or cleavage should be observed.
-
Control: If you have a Boc group present, it should disappear (lower R_f amine formed), while the PNB remains intact.
-
Protocol C: Reductive Cleavage (Zn/AcOH)
Objective: Orthogonal removal of the PNB group.
Mechanism: Zn reduces the
Reagents:
-
PNB-protected substrate[2]
-
Zinc dust (Activated*, 10-20 equiv)
-
Acetic Acid (AcOH) / THF (1:1 mixture)
Workflow:
-
Activation: Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum prior to use for best results.
-
Reaction: Dissolve substrate in THF/AcOH. Add Activated Zinc.
-
Monitoring: Stir vigorously at room temperature. The reaction is heterogeneous.
-
Timeline: usually complete in 1–4 hours.
-
Workup: Filter through a pad of Celite to remove Zinc. Concentrate the filtrate.
-
Purification: The byproduct is p-aminotoluene (or p-aminobenzyl alcohol derivatives), which are basic. An acidic wash (1M HCl) during workup can remove these byproducts, leaving the deprotected alcohol in the organic layer.
Part 4: Strategic Workflow Visualization
The following flowchart demonstrates how PNB fits into a multi-step synthesis involving acid-sensitive intermediates.
Figure 2: Orthogonal strategy. PNB protects the hydroxyl group during the acidic removal of a Boc group, illustrating its specific utility in multi-step synthesis.
Part 5: Troubleshooting & Optimization
-
Incomplete Cleavage (Reduction Stalls):
-
Cause: Zinc surface oxidation.
-
Fix: Use freshly activated Zinc (wash with dilute HCl, then water/acetone/ether). Alternatively, use Sodium Dithionite (Na₂S₂O₄) in buffered aqueous/organic solvent (pH ~8) as a homogeneous alternative.
-
-
Solubility Issues:
-
PNB ethers are crystalline and can decrease solubility in non-polar solvents.
-
Fix: If the substrate crashes out during Zn/AcOH cleavage, increase the THF ratio or switch to DMF/Water for dithionite reduction.
-
-
Safety Warning (NaH):
-
Sodium Hydride releases hydrogen gas. Ensure adequate venting.[3] When working with nitro compounds, avoid highly alkaline conditions at high temperatures to prevent degradation of the nitro group itself (though PNB is generally base-stable).
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[4]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. (Validates nitro-group reduction/cleavage chemistry).
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Methodology. Tetrahedron, 54(13), 2967-3042. (Contextualizes PNB vs Allyl/Bn stability).
-
Strazzolini, P., et al. (1990). The conversion of p-nitrobenzyl ethers into p-nitrobenzoates by oxidation with sodium bromate: A new deprotection method. Tetrahedron Letters, 31(18), 2635-2636. (Alternative oxidative routes, though reduction is standard).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-((4-Nitrobenzyl)oxy)acetic acid
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-((4-Nitrobenzyl)oxy)acetic acid from 4-nitrobenzyl alcohol. The described two-step synthetic pathway involves an initial Williamson ether synthesis to form an ester intermediate, followed by a saponification reaction to yield the final carboxylic acid product. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and troubleshooting strategies to ensure a successful and reproducible synthesis. The methodologies are grounded in established chemical literature, providing a reliable foundation for laboratory application.
Introduction and Synthetic Strategy
4-Nitrobenzyl alcohol is a versatile building block in organic synthesis, frequently used as an intermediate in the preparation of pharmaceuticals and other fine chemicals.[1] The target molecule, 2-((4-Nitrobenzyl)oxy)acetic acid, is a useful derivative, incorporating both an ether linkage and a carboxylic acid moiety, making it a valuable intermediate for further functionalization, for instance, in the development of protecting groups or as a linker in more complex molecular architectures.
The synthetic strategy detailed herein follows a robust and widely-used two-step sequence:
-
Williamson Ether Synthesis: This classical reaction forms an ether from an alcohol and an organohalide.[2] In this first step, the hydroxyl group of 4-nitrobenzyl alcohol is deprotonated by a strong base, sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then reacts with ethyl bromoacetate via a bimolecular nucleophilic substitution (SN2) mechanism to form the intermediate, ethyl 2-((4-Nitrobenzyl)oxy)acetate.[3][4] The choice of a strong, non-nucleophilic base like NaH is critical for efficiently deprotonating the alcohol without competing side reactions.[4]
-
Saponification (Ester Hydrolysis): The ethyl ester intermediate is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and ethanol. A final acidification step protonates the carboxylate to yield the desired product, 2-((4-Nitrobenzyl)oxy)acetic acid.[5][6]
This approach is efficient and utilizes readily available starting materials, making it a practical choice for laboratory-scale synthesis.
Reaction Scheme and Mechanism
Overall Reaction:
Step 1: Williamson Ether Synthesis Mechanism (SN2)
The reaction begins with the deprotonation of 4-nitrobenzyl alcohol by sodium hydride to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic carbon of ethyl bromoacetate. The reaction proceeds via a concerted SN2 pathway, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.[2][3] Polar aprotic solvents like Tetrahydrofuran (THF) are ideal for this step as they solvate the cation (Na+) while not interfering with the nucleophile, thus promoting the SN2 reaction.[7]
Step 2: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of the ester is a classic example of nucleophilic acyl substitution. A hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then expels the ethoxide leaving group, generating the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. A final workup with a strong acid (e.g., HCl) is required to protonate the carboxylate and isolate the final product.
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the entire synthetic procedure, from starting materials to the final purified product.
Caption: Logical workflow for the two-step synthesis.
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| 4-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | Sigma-Aldrich | |
| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | Sigma-Aldrich | EXTREMELY WATER REACTIVE. Handle under inert gas.[8][9] |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Sigma-Aldrich | Lachrymator. Handle in a fume hood. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich | Anhydrous, inhibitor-free. |
| Sodium Hydroxide (pellets) | NaOH | 40.00 | Fisher Scientific | Corrosive. |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | Fisher Scientific | Corrosive. |
| Ethyl Acetate (ACS Grade) | C₄H₈O₂ | 88.11 | VWR | |
| Hexanes (ACS Grade) | C₆H₁₄ | 86.18 | VWR | |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Fisher Scientific | |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Lab-prepared | |
| Deionized Water | H₂O | 18.02 | ||
| TLC Plates | Silica gel 60 F₂₅₄ |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Nitrogen or Argon gas line with manifold
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-((4-Nitrobenzyl)oxy)acetate
Rationale: This procedure uses NaH to generate the alkoxide from the relatively unactivated 4-nitrobenzyl alcohol.[10] An inert atmosphere is mandatory to prevent NaH from reacting with atmospheric moisture and oxygen.[9] The reaction is started at 0°C to control the initial exothermic deprotonation, and then warmed to room temperature to drive the SN2 reaction to completion.
Procedure:
-
Preparation: Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Place the flask under a positive pressure of dry nitrogen.
-
Reagent Addition: To the flask, add 4-nitrobenzyl alcohol (5.00 g, 32.6 mmol, 1.0 eq.). Using a syringe, add 100 mL of anhydrous THF. Stir the mixture until the alcohol is fully dissolved.
-
Base Addition: Cool the solution to 0°C using an ice bath. In a separate vial, weigh out sodium hydride (60% dispersion in mineral oil, 1.57 g, 39.2 mmol, 1.2 eq.). CAUTION: NaH reacts violently with water.[8][11] Handle exclusively under an inert atmosphere. To remove the mineral oil, wash the NaH dispersion with dry hexanes (2 x 10 mL) in the vial, allowing the grey powder to settle and decanting the hexanes via cannula or syringe.
-
Carefully add the washed NaH to the reaction flask in small portions at 0°C. Effervescence (H₂ gas evolution) will be observed. Stir the resulting suspension at 0°C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: While maintaining the temperature at 0°C, slowly add ethyl bromoacetate (4.0 mL, 35.9 mmol, 1.1 eq.) dropwise via syringe over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% Ethyl Acetate in Hexanes. The product spot should appear at a higher Rf value than the starting alcohol.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the flask back to 0°C. Carefully quench the reaction by the slow, dropwise addition of 20 mL of deionized water to destroy any unreacted NaH.
-
Transfer the mixture to a 500 mL separatory funnel and add 100 mL of ethyl acetate. Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes to yield the product as a pale yellow oil or solid.
Step 2: Hydrolysis of Ethyl 2-((4-Nitrobenzyl)oxy)acetate
Rationale: This step employs a simple base-catalyzed hydrolysis to convert the ester to a carboxylate salt. The subsequent acidification precipitates the final carboxylic acid product, which often has low solubility in acidic aqueous media, simplifying its isolation.
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve the purified ethyl 2-((4-nitrobenzyl)oxy)acetate (e.g., 5.0 g, 20.9 mmol, 1.0 eq.) in a mixture of 50 mL of THF and 25 mL of ethanol.
-
Hydrolysis: Prepare a solution of sodium hydroxide (1.67 g, 41.8 mmol, 2.0 eq.) in 25 mL of deionized water. Add the NaOH solution to the stirred ester solution at room temperature.
-
Reaction & Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (20% Ethyl Acetate in Hexanes) until the starting ester spot has completely disappeared.
-
Work-up: Once the reaction is complete, remove the organic solvents (THF and ethanol) using a rotary evaporator.
-
Dilute the remaining aqueous solution with 50 mL of deionized water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 6M HCl dropwise until the pH of the solution is approximately 2 (verify with pH paper). A white or pale yellow precipitate should form.
-
Isolation: Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with cold deionized water (3 x 20 mL) to remove any inorganic salts. Dry the solid product under vacuum to a constant weight. If necessary, the product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Data Summary and Expected Results
| Compound | Role | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 4-Nitrobenzyl alcohol | Starting Material | 153.14 | 5.00 | 32.6 | 1.0 |
| Sodium Hydride (60%) | Base | 24.00 (as NaH) | 1.57 | 39.2 | 1.2 |
| Ethyl Bromoacetate | Alkylating Agent | 167.00 | 5.99 (4.0 mL) | 35.9 | 1.1 |
| Ethyl 2-((4-Nitrobenzyl)oxy)acetate | Intermediate | 239.22 | ~6.5 | ~27.2 | ~83% (Typical Yield) |
| Sodium Hydroxide | Hydrolysis Reagent | 40.00 | 1.67 | 41.8 | 2.0 (Rel. to Interm.) |
| 2-((4-Nitrobenzyl)oxy)acetic acid | Final Product | 211.17 | ~5.3 | ~25.1 | ~92% (Typical Yield) |
-
Expected Outcome: The final product, 2-((4-Nitrobenzyl)oxy)acetic acid, should be obtained as a white to pale yellow crystalline solid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Reaction does not start or is incomplete. | 1. Inactive NaH (reacted with moisture).2. THF not sufficiently anhydrous.3. Insufficient reaction time. | 1. Use fresh NaH from a sealed container. Ensure proper washing technique to remove oil.2. Use freshly distilled THF over sodium/benzophenone or from a solvent purification system.3. Extend the reaction time and monitor by TLC. Gentle heating (40-50°C) may be applied if necessary. |
| Step 1: Low yield of ether product. | 1. Incomplete deprotonation.2. Competing elimination reaction (less likely with primary halide). | 1. Ensure 1.2 equivalents of active NaH are used.2. Maintain room temperature; avoid excessive heating. |
| Step 2: Hydrolysis is incomplete. | 1. Insufficient NaOH.2. Insufficient reaction time. | 1. Ensure at least 2.0 equivalents of NaOH are used.2. Extend the reaction time. Gentle heating (40°C) can accelerate the hydrolysis. |
| Step 2: Oily product instead of solid after acidification. | 1. Product is impure.2. Product has a low melting point. | 1. Ensure the aqueous layer was washed with ether before acidification.2. Extract the oily product with ethyl acetate, dry, and concentrate. Attempt to crystallize from a different solvent system. |
Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[9]
-
Sodium Hydride (NaH): Extremely hazardous. It is a water-reactive and flammable solid. In contact with water, it releases flammable hydrogen gas, which can ignite spontaneously.[9] Never allow contact with water or protic solvents outside of a controlled quench at low temperature.[9] Handle only under an inert atmosphere (nitrogen or argon).[8] In case of fire, use a Class D fire extinguisher (dry powder, sand); DO NOT USE WATER, CO₂, or foam extinguishers .[9]
-
Ethyl Bromoacetate: Is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes. Handle only in a fume hood.
-
Sodium Hydroxide & Hydrochloric Acid: Are corrosive and can cause severe burns. Avoid contact with skin and eyes. Handle with appropriate gloves and eye protection. Acid-base neutralizations are exothermic and should be performed with cooling.
-
Solvents: THF, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
References
-
University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester. [Link]
- Islam, M. S., et al. (n.d.).
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
ResearchGate. (2020). Hydrolysis of ethyl acetate. [Link]
-
Science of Synthesis. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates. [Link]
-
University of Windsor. (n.d.). CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrobenzyl 2-bromoacetate. [Link]
-
Concordia University. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. [Link]
-
Chem-Impex. (n.d.). 4-Nitrobenzyl alcohol. [Link]
-
Chegg. (2019). Question: In this lab we started out with 0.2 g of 4-nitrobenzaldehyde.... [Link]
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. [Link]
-
ResearchGate. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. [Link]
-
Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
-
MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
-
WowEssays. (2023). Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. scranton.edu [scranton.edu]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Coupling of 2-((4-Nitrobenzyl)oxy)acetic Acid to Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, essential for the synthesis of a vast array of molecules, from peptides and proteins to small-molecule therapeutics. This guide provides detailed protocols and expert insights for the coupling of 2-((4-Nitrobenzyl)oxy)acetic acid with primary and secondary amines. The 4-nitrobenzyl protecting group is frequently employed for carboxylic acids, alcohols, and amines due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific reductive or photolytic conditions. Understanding the nuances of coupling this particular acid is crucial for the successful synthesis of target molecules.
This document will explore two robust and widely applicable coupling methodologies: a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and a second method utilizing the highly efficient uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The rationale behind reagent selection, step-by-step protocols, and troubleshooting advice are provided to ensure reliable and reproducible results in your research endeavors.
Mechanistic Considerations in Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[1] Consequently, the carboxylic acid must first be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.
Carbodiimide-Mediated Coupling (EDC/NHS)
Carbodiimides, such as EDC, are widely used dehydrating agents that activate carboxylic acids.[1] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[2] This intermediate can then react directly with an amine to form the desired amide. However, the O-acylisourea intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct, leading to lower yields.[3]
To mitigate this side reaction and improve the efficiency of the coupling, an additive such as N-hydroxysuccinimide (NHS) is often included.[4] NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This activated ester is less prone to side reactions and reacts cleanly with the amine to provide the amide product.[4][5]
Figure 2: HATU Coupling Workflow.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine used and the scale of the reaction.
Protocol 1: EDC/NHS Mediated Amide Coupling
This protocol is a robust and general method suitable for a wide range of primary and secondary amines.
Materials:
| Reagent/Solvent | Typical Molar Equivalents |
| 2-((4-Nitrobenzyl)oxy)acetic acid | 1.0 |
| Amine | 1.0 - 1.2 |
| EDC | 1.2 - 1.5 |
| NHS | 1.2 - 1.5 |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous |
| N,N-Diisopropylethylamine (DIPEA) (optional) | 1.0 - 2.0 (if amine salt is used) |
Procedure:
-
To a solution of 2-((4-Nitrobenzyl)oxy)acetic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DCM or DMF, add EDC (1.2 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the NHS ester.
-
Add the amine (1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (1.1 eq.) to liberate the free amine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly useful for less reactive amines or sterically hindered substrates.
Materials:
| Reagent/Solvent | Typical Molar Equivalents |
| 2-((4-Nitrobenzyl)oxy)acetic acid | 1.0 |
| Amine | 1.0 - 1.2 |
| HATU | 1.1 - 1.3 |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 |
| Dimethylformamide (DMF) | Anhydrous |
Procedure:
-
Dissolve 2-((4-Nitrobenzyl)oxy)acetic acid (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time. - Increase the equivalents of coupling reagent and/or amine. - For EDC/NHS, ensure reagents are fresh and anhydrous. |
| Side reactions (e.g., N-acylurea formation) | - Add NHS or HOBt to the EDC coupling. - Switch to HATU as the coupling reagent. | |
| Difficulty in Purification | Byproducts from coupling reagents | - For DCC couplings, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. - For EDC couplings, the urea byproduct is water-soluble and can be removed by aqueous workup. |
| Unreacted starting materials | - Optimize stoichiometry to drive the reaction to completion. - Employ a suitable purification technique (chromatography, recrystallization, or extraction). | |
| Epimerization (for chiral amines) | Basic reaction conditions | - Use a milder base or a smaller excess. - Consider using coupling additives known to suppress racemization, such as HOBt or OxymaPure®. [4] |
Safety Considerations
The 4-nitrobenzyl group is generally stable under the described coupling conditions. However, it is important to be aware that nitroaromatic compounds can be sensitive to heat and shock. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed. Coupling reagents such as HATU can be hazardous, and their safety data sheets (SDS) should be consulted prior to use.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
G-Biosciences. (n.d.). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (2023, December 2). HATU reagent. In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved February 14, 2026, from [Link]
-
Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved February 14, 2026, from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 14, 2026, from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20250042899A1 - Process to make glp1 ra and intermediates therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-nitrobenzyloxyacetic acid as a linker in solid-phase synthesis
Application Note & Protocol Guide
Topic: The Strategic Application of 4-Nitrobenzyloxyacetic Acid as a Photolabile Linker in Solid-Phase Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase synthesis is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assembly of complex molecules. A critical component of this methodology is the linker, which tethers the nascent molecule to the insoluble support. The choice of linker dictates the conditions under which the final product is released. This guide details the application of 4-nitrobenzyloxyacetic acid, a member of the o-nitrobenzyl class of photolabile linkers. Its use enables an orthogonal cleavage strategy, employing UV light to release the target molecule under mild, neutral conditions. This approach is particularly advantageous for the synthesis of delicate molecules containing acid- or base-labile functionalities that would not survive traditional cleavage cocktails (e.g., strong acids like trifluoroacetic acid). We provide a mechanistic overview, detailed experimental protocols for linker immobilization, peptide synthesis, and photolytic cleavage, and a discussion of key optimization parameters to empower researchers in leveraging this powerful tool.
The Principle of Photolabile Linkers: An Orthogonal Approach
In multi-step solid-phase synthesis, particularly under the popular Fluorenylmethyloxycarbonyl (Fmoc) strategy, protecting groups are strategically employed. The temporary Nα-Fmoc group is removed at each cycle with a base (typically piperidine), while side-chain protecting groups are designed to be stable to this base but labile to acid. Consequently, the final cleavage from the resin is almost always accomplished with a strong acid cocktail.[1]
This paradigm, while robust, imposes limitations. It precludes the synthesis of molecules bearing acid-sensitive moieties. Photolabile linkers circumvent this restriction by introducing a "third dimension" of orthogonality.[2] The carbon-oxygen bond of the nitrobenzyl ester is stable to both the basic conditions of Fmoc deprotection and the acidic conditions used for side-chain removal, yet it is selectively cleaved by irradiation with UV light, typically in the 350-365 nm range.[3][4] This reagent-free cleavage offers unparalleled mildness, preserving the structural integrity of sensitive products and yielding a purer crude material, which is highly beneficial for direct use in biological screening where cleavage artifacts can be confounding.[3]
The Photocleavage Mechanism
The cleavage of o-nitrobenzyl-based linkers proceeds via a well-established intramolecular redox reaction, often described as a Norrish Type II mechanism. Upon absorption of a photon, the nitro group is excited. This excited state is capable of abstracting a hydrogen atom from the adjacent benzylic carbon. This event initiates a cascade of electronic rearrangements, culminating in the formation of an aci-nitro intermediate, which then rearranges to release the carboxylic acid (the C-terminus of the synthesized peptide) and an o-nitrosobenzaldehyde byproduct.
Caption: Workflow for SPPS using a photolabile linker.
Protocol 2.2: Linker Immobilization on Aminomethyl Resin
This protocol describes the formation of a stable amide bond between the carboxylic acid of the linker and the primary amine of the resin.
-
Resin Preparation: Swell aminomethyl polystyrene resin (e.g., 1.0 g, 1.0 mmol/g substitution) in N,N-Dimethylformamide (DMF, 10-15 mL) for 1 hour in a peptide synthesis vessel.
-
Activation Solution: In a separate vial, dissolve 4-nitrobenzyloxyacetic acid (2 eq., 2.0 mmol, 422 mg) and 1-Hydroxybenzotriazole (HOBt) (2 eq., 2.0 mmol, 270 mg) in a minimal volume of DMF (approx. 5 mL).
-
Coupling: Drain the DMF from the swollen resin. Add the activation solution to the resin. Immediately add N,N'-Diisopropylcarbodiimide (DIC) (2 eq., 2.0 mmol, 312 µL) to the vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted amino groups, drain the reaction mixture and add a solution of acetic anhydride (5 eq.) and N,N-Diisopropylethylamine (DIPEA) (5 eq.) in DMF. Agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).
-
Drying: Dry the resin in vacuo to a constant weight. A successful loading can be confirmed by a weight gain corresponding to the attached linker.
Self-Validation Insight: A small sample of the resin can be tested for free amines using the Kaiser test after step 4. [5]A negative result (yellow beads) indicates a successful and near-quantitative coupling of the linker.
Protocol 2.3: Loading of the First Fmoc-Amino Acid
This step esterifies the first amino acid to the hydroxyl group of the immobilized linker.
-
Resin Preparation: Swell the linker-functionalized resin (from Protocol 2.2) in DCM (10-15 mL/g) for 1 hour.
-
Reagent Solution: In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-AA-OH) (3 eq. relative to linker loading) in a 4:1 mixture of DCM/DMF.
-
Coupling: Drain the solvent from the resin. Add the Fmoc-AA-OH solution. Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) followed by DIC (3 eq.).
-
Reaction: Agitate the mixture at room temperature for 4 hours or overnight for sterically hindered amino acids.
-
Capping & Washing: As in Protocol 2.2, cap any unreacted hydroxyl groups with acetic anhydride/DIPEA. Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Drying: Dry the loaded resin in vacuo. The substitution level can be quantified by spectrophotometric analysis of the fluorenyl group upon Fmoc deprotection of a small, weighed sample.
Causality Note: The use of DMAP as a catalyst is crucial for efficient esterification to the benzylic hydroxyl group. [6]However, its concentration is kept low (0.1 eq.) to minimize the risk of racemization of the activated amino acid.
Protocol 2.4: Peptide Elongation via Fmoc-SPPS
Follow standard automated or manual Fmoc-SPPS protocols. [7]A typical cycle for each amino acid addition is as follows:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling: Add the next Fmoc-AA-OH (3-5 eq.), a coupling agent like HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF. Agitate for 1-2 hours.
-
Washing: Wash with DMF. Repeat steps 1-4 for each amino acid in the sequence.
Protocol 2.5: Final Cleavage via Photolysis
-
Side-Chain Deprotection: After the full peptide is assembled, treat the resin with a standard acid cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours to remove side-chain protecting groups.
-
Washing and Neutralization: Wash the resin extensively with DCM, then DMF. Neutralize the resin with 10% DIPEA in DMF and wash again with DMF and DCM. Finally, wash with a solvent suitable for photolysis (e.g., Methanol or 1,4-Dioxane) and dry briefly.
-
Photolysis: Suspend the peptide-resin in a suitable solvent (e.g., Methanol, Dioxane, or a buffered solution) in a quartz or borosilicate glass reaction vessel. [8]Irradiate the suspension with a UV lamp at 350-365 nm. The reaction should be gently agitated to ensure all beads are exposed to the light.
-
Isolation: After the reaction is complete (see Section 3), filter the resin and collect the supernatant containing the cleaved peptide. Wash the resin 2-3 times with the same solvent and combine the filtrates.
-
Work-up: Evaporate the solvent from the combined filtrates in vacuo to yield the crude peptide, which can then be purified by HPLC.
Optimization of Photolytic Cleavage
The efficiency of the photocleavage step is critical for obtaining a good yield. Several parameters can be adjusted for optimal results.
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| Wavelength | 350 - 365 nm | This range corresponds to the n→π* transition of the nitroaromatic chromophore. Shorter wavelengths (<300 nm) may damage sensitive amino acids like Tryptophan. [4] |
| Irradiation Time | 1 - 12 hours | Highly dependent on the substrate, solvent, concentration, and lamp power/distance. The reaction progress should be monitored by HPLC analysis of small aliquots of the supernatant. |
| Solvent | Dioxane, Methanol, Acetonitrile, Buffered solutions | The choice of solvent can influence cleavage kinetics. [8]Protic solvents may participate in the reaction. The solvent must be transparent at the chosen wavelength and capable of swelling the resin. |
| Temperature | Room Temperature | The photochemical reaction is not highly temperature-dependent, making room temperature operation convenient and safe for peptide integrity. |
| Scavengers | N/A (typically) | Unlike acid-based cleavage, scavengers are generally not required. The primary byproduct is a nitroso-aldehyde, which is usually easily separated during purification. |
Field Insight: The cleavage kinetics can be influenced by the acidity of the leaving group (the peptide itself), with more acidic groups potentially leading to faster decomposition. [9]Furthermore, adding a methyl group to the benzylic carbon (α-methyl-4-nitrobenzyloxyacetic acid) can enhance cleavage rates significantly. [10]
Troubleshooting
-
Problem: Low cleavage yield.
-
Cause & Solution: Insufficient irradiation time or power; increase time or move lamp closer. Poor resin swelling; switch to a better swelling solvent. Inefficient light penetration; use a more dilute suspension and ensure vigorous agitation.
-
-
Problem: Unidentified peaks in HPLC of crude product.
-
Cause & Solution: Incomplete side-chain deprotection; ensure sufficient time and scavenger concentration in the TFA step. Photodegradation of the peptide; confirm the use of the correct wavelength (>350 nm) and consider reducing irradiation time.
-
-
Problem: Low peptide yield after synthesis (pre-cleavage).
-
Cause & Solution: Incomplete coupling at one or more steps. Monitor each coupling reaction with a Kaiser test. For difficult couplings (e.g., sterically hindered amino acids), use a stronger coupling agent or double-couple.
-
Conclusion
The 4-nitrobenzyloxyacetic acid linker is a powerful and versatile tool for solid-phase synthesis, enabling the production of complex and sensitive molecules that are inaccessible via traditional acid-cleavage methods. By offering a truly orthogonal handle that is cleaved under mild, reagent-free conditions, it expands the chemical space available to peptide chemists and drug discovery professionals. Understanding the underlying photochemical mechanism and carefully optimizing the reaction protocols, as detailed in this guide, will ensure its successful implementation and unlock new synthetic possibilities.
References
-
Hansen, P. R., & Barany, G. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 463-476. Retrieved from [Link]
-
Valko, K., & Olsen, C. A. (2019). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 51(3), 395-408. Retrieved from [Link]
-
Li, X. (2024). A Photocleavage Approach for the Fmoc-based Solid-phase Peptide Synthesis of Vancomycin Aglycone Peptide Scaffold. Princeton University. Retrieved from [Link]
-
Al-Dahmani, F., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2213. Retrieved from [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. Retrieved from [Link]
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]
-
CSIC. (2004). 4-Bromomethyl-3-nitrobenzoic Acid Linker. Digital.CSIC. Retrieved from [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. PubMed. Retrieved from [Link]
-
Blanc, A., & Bochet, C. G. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1035 - Aminomethyl Resin. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. peptide.com [peptide.com]
- 6. peptideweb.com [peptideweb.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Leveraging Oxyacetic Acid Handles for the Strategic Preparation of 4-Nitrobenzyl Esters in Complex Synthesis
An Application Guide for Researchers
This document provides a comprehensive guide for the synthesis and application of 4-nitrobenzyl (pNB) esters utilizing an oxyacetic acid handle. This strategy is particularly valuable in multi-step organic synthesis, including solid-phase peptide synthesis (SPPS), where orthogonal protecting groups and controlled cleavage conditions are paramount.
Introduction: The Strategic Imperative for Advanced Protecting Groups
In the intricate landscape of modern drug development and chemical biology, the success of multi-step syntheses often hinges on the strategic selection of protecting groups. An ideal protecting group should be robust enough to withstand various reaction conditions yet selectively cleavable under mild protocols that do not compromise the integrity of the target molecule.[1][2] The 4-nitrobenzyl (pNB) group has emerged as a powerful tool for the protection of carboxylic acids, forming stable ester linkages.[3][4]
The pNB ester is distinguished by its remarkable stability towards both strongly acidic conditions (e.g., trifluoroacetic acid, TFA) and basic conditions (e.g., piperidine), rendering it fully orthogonal to the widely used Boc and Fmoc protecting group strategies in peptide synthesis.[4][5] This orthogonality allows for complex synthetic designs without the risk of premature deprotection.
This guide introduces a refined approach that couples the pNB protecting group with an oxyacetic acid "handle." The inclusion of this handle serves two primary purposes:
-
Enhanced Spacing and Solubility: The flexible ether linkage of the oxyacetic acid moiety provides a hydrophilic spacer, which can improve reaction kinetics and solubility of intermediates.
-
Versatile Attachment Point: It provides a distinct carboxylic acid terminus for the straightforward attachment of the first synthetic building block, such as an N-protected amino acid.
This application note details the rationale, mechanistic pathways, and step-by-step protocols for synthesizing a versatile 4-nitrobenzyl-oxyacetic acid linker and its subsequent use in preparing protected molecules, culminating in the selective reductive cleavage to release the final product.
Scientific Rationale and Mechanistic Overview
The core of this strategy is the creation of a bifunctional linker where the pNB group serves as a stable anchor, cleavable only under specific reductive conditions, while the oxyacetic acid portion provides the point of synthetic elaboration.
Properties of the 4-Nitrobenzyl Ester Linkage
The stability of the pNB ester is derived from the electron-withdrawing nature of the para-nitro group, which deactivates the benzylic position to nucleophilic and acidic attack.[3] Unlike its ortho-nitrobenzyl counterpart, which is photolabile, the para-nitrobenzyl group is cleaved via reduction.[6][7][8] The nitro group is first reduced to an amino group, forming a p-aminobenzyl intermediate. This electron-donating amino group destabilizes the benzylic C-O bond, facilitating its cleavage.
The Role of the Oxyacetic Acid Handle
Diglycolic acid (oxyacetic acid) provides a simple, flexible, and hydrophilic handle. By esterifying one of its carboxylic acid groups with 4-nitrobenzyl alcohol, we create a versatile building block: 4-nitrobenzyloxycarbonylmethoxymethane carboxylic acid. This molecule is now primed for coupling to the primary molecule of interest (e.g., an amino acid, drug scaffold) via its remaining free carboxyl group.
Overall Synthetic Workflow
The entire process can be visualized as a three-stage workflow: linker synthesis, molecule conjugation, and target release. This modular approach allows for the preparation and quality control of each component before proceeding to the next, more complex step.
The chemical transformations involved in this workflow are detailed below, highlighting the key reaction steps.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-Nitrobenzyl bromide is a lachrymator.
Protocol 1: Synthesis of 4-Nitrobenzyloxycarbonylmethyl Oxyacetic Acid Handle
This protocol describes the esterification of one carboxyl group of diglycolic acid with 4-nitrobenzyl bromide.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Diglycolic Anhydride | 116.07 | 2.32 g | 20.0 | 1.0 equiv |
| 4-Nitrobenzyl Alcohol | 153.14 | 3.06 g | 20.0 | 1.0 equiv |
| 4-DMAP | 122.17 | 244 mg | 2.0 | 0.1 equiv |
| Dichloromethane (DCM) | - | 100 mL | - | Solvent |
Procedure:
-
To a 250 mL round-bottom flask, add diglycolic anhydride (2.32 g, 20.0 mmol) and 4-nitrobenzyl alcohol (3.06 g, 20.0 mmol).
-
Dissolve the solids in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add 4-(Dimethylamino)pyridine (DMAP) (244 mg, 2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in DCM). The product should have a lower Rf than the starting alcohol.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 0.5 M HCl (2 x 50 mL) to remove DMAP.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a pale-yellow solid.
-
Recrystallize the crude product from ethyl acetate/hexanes to obtain pure 4-nitrobenzyloxycarbonylmethyl oxyacetic acid.
-
Expected Outcome: A white to pale-yellow crystalline solid. Yield: 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Coupling of an N-Fmoc Protected Amino Acid
This protocol details the attachment of a representative building block, Fmoc-Glycine, to the synthesized handle.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| pNB-Oxyacetic Acid Handle | 269.21 | 1.35 g | 5.0 | 1.0 equiv |
| Fmoc-Gly-OH | 297.31 | 1.49 g | 5.0 | 1.0 equiv |
| DCC | 206.33 | 1.13 g | 5.5 | 1.1 equiv |
| 4-DMAP | 122.17 | 61 mg | 0.5 | 0.1 equiv |
| Dichloromethane (DCM) | - | 50 mL | - | Solvent |
Procedure:
-
Dissolve the pNB-Oxyacetic Acid Handle (1.35 g, 5.0 mmol) and Fmoc-Gly-OH (1.49 g, 5.0 mmol) in 50 mL of anhydrous DCM in a 100 mL flask at 0 °C (ice bath).
-
Add DMAP (61 mg, 0.5 mmol).
-
In a separate vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol) in 10 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with cold DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the fully protected conjugate.
-
Expected Outcome: A white solid. Yield: 80-90%. Characterize by NMR and Mass Spectrometry.
Protocol 3: Reductive Cleavage of the 4-Nitrobenzyl Ester
This final step releases the target molecule by cleaving the pNB ester linkage.[4]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Protected Conjugate | 548.52 | 549 mg | 1.0 | 1.0 equiv |
| Tin(II) Chloride Dihydrate (SnCl₂) | 225.63 | 1.13 g | 5.0 | 5.0 equiv |
| Dimethylformamide (DMF) | - | 10 mL | - | Solvent |
| Acetic Acid | - | 0.5 mL | - | Additive |
| Phenol | - | 0.5 g | - | Scavenger |
Procedure:
-
Dissolve the protected conjugate (549 mg, 1.0 mmol) in a mixture of DMF (10 mL), acetic acid (0.5 mL), and phenol (0.5 g).
-
Add Tin(II) chloride dihydrate (1.13 g, 5.0 mmol) to the solution.
-
Stir the reaction mixture at 50 °C for 2-4 hours. The solution may develop a yellow or orange color.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with 50 mL of ethyl acetate.
-
Wash the organic solution with water (3 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product contains the desired Fmoc-protected dipeptide acid and byproducts. Purify via flash chromatography or preparative HPLC.
-
Expected Outcome: The desired product (Fmoc-Gly-Diglycolic Acid) as a white solid after purification. Yields for the cleavage step are typically high (>90%).
Troubleshooting and Field-Proven Insights
-
Incomplete Esterification (Protocol 1): If the reaction stalls, adding a slight excess (1.1 equiv) of 4-nitrobenzyl alcohol and allowing the reaction to proceed for 24 hours can drive it to completion. Ensure reagents are anhydrous.
-
DCU Removal (Protocol 2): Filtration may not remove all DCU. If the crude product is an oil, dissolve it in a minimal amount of DCM, cool to -20 °C for 1 hour, and re-filter to precipitate more DCU before column chromatography.
-
Incomplete Cleavage (Protocol 3): If cleavage is slow, increasing the temperature to 60 °C or adding more equivalents of SnCl₂ can be effective. Ensure the tin chloride is of good quality. Yellow by-products from the deprotection can sometimes be removed by washing with a solution of benzene sulfinic acid in DMF.[4]
-
Alternative Cleavage: For substrates sensitive to SnCl₂, catalytic hydrogenation (H₂, Pd/C) is a classic method for reducing the nitro group, which subsequently triggers cleavage of the benzyl ester.
Conclusion
The combination of a 4-nitrobenzyl ester with an oxyacetic acid handle provides a robust and versatile strategy for the synthesis of complex molecules. The orthogonality of the pNB group to standard acid- and base-labile protecting groups makes it an invaluable tool for researchers in peptide synthesis and medicinal chemistry. The protocols outlined in this guide are built on established chemical principles and offer a reliable pathway to synthesize and deprotect molecules, with clear checkpoints for purification and analysis. This methodology expands the synthetic chemist's toolkit, enabling more complex and ambitious molecular designs.
References
- A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage. The Journal of Organic Chemistry.
- Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science.
- Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science.
- Photolabile Linkers for Solid-Phase Synthesis | Request PDF. ResearchGate.
- Photolabile Linkers for Solid-Phase Synthesis. PubMed.
- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC.
- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
- p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS. Google Patents.
- Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide. Ketone Pharma.
- Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis.
- Photocleavable Protecting Groups. Science of Synthesis.
- Peptide Synthesis Resins. AAPPTEC.
- Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. PubMed.
- Hydroquinone-O,O'-diacetic acid ('Q-linker') as a replacement for succinyl and oxalyl linker arms in solid phase oligonucleotide synthesis. PubMed.
- Fmoc SPPS Linkers. Sigma-Aldrich.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
- p-Nitrobenzyl side-chain protection for solid-phase synthesis. PubMed.
- What is Linker Chemistry? A Beginner's Guide to the Fundamentals. Precise PEG.
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 4. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: 2-((4-Nitrobenzyl)oxy)acetic acid as a Reductive Safety-Catch Linker
This Application Note and Protocol guide details the use of 2-((4-Nitrobenzyl)oxy)acetic acid as a reductive safety-catch linker in solid-phase peptide synthesis (SPPS).
Executive Summary
The 2-((4-Nitrobenzyl)oxy)acetic acid linker represents a robust "safety-catch" strategy for the synthesis of complex peptides, particularly when on-resin modification of the deprotected peptide is required prior to cleavage.
Unlike standard acid-labile linkers (e.g., Wang, Rink Amide) that release the peptide upon treatment with Trifluoroacetic Acid (TFA), this nitrobenzyl-based linker is stable to high concentrations of TFA in its initial state. This orthogonality allows researchers to remove acid-labile side-chain protecting groups (tBu, Trt, Boc) while retaining the peptide on the solid support.
Mechanism of Action: The linker operates on an electronic switch mechanism :
-
Safety State (Nitro): The electron-withdrawing nitro group (
) destabilizes the formation of the benzylic carbocation, rendering the benzylic ester/ether linkage resistant to acidolysis. -
Activation (Reduction): Chemical reduction converts the nitro group to an electron-donating amino group (
). -
Release State (Amino): The electron-rich
-amino moiety facilitates acid-catalyzed cleavage (acidolysis) or 1,6-elimination, releasing the peptide.
Strategic Applications
This linker is critical for workflows requiring the manipulation of "naked" (unprotected) peptides on-resin:
-
Head-to-Tail Cyclization: Allows for the removal of side-chain protection and N/C-terminal protecting groups to facilitate cyclization while the peptide remains anchored.
-
On-Resin Native Chemical Ligation (NCL): Permits the exposure of N-terminal cysteines or thioesters without premature resin cleavage.
-
Synthesis of Aggregation-Prone Sequences: Enables on-resin solubilization studies or "kink" introduction after side-chain deprotection.
Mechanistic Pathway
The following Graphviz diagram illustrates the safety-catch logic, showing the transition from the stable "Nitro" state to the labile "Amino" state.
Figure 1: The reductive safety-catch pathway. The linker remains stable during TFA treatment (red), allowing side-chain deprotection. Reduction (green) activates the linker for subsequent cleavage (blue).
Experimental Protocol
Materials Required
-
Linker: 2-((4-Nitrobenzyl)oxy)acetic acid (CAS: 35513-01-0).
-
Resin: Aminomethyl polystyrene or Rink Amide (if amide C-terminus is not desired, use Aminomethyl).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).
-
Reducing Agents: Tin(II) chloride (
) or Sodium Dithionite ( ). -
Solvents: DMF, DCM, TFA.
Step 1: Linker Loading
-
Swelling: Swell the amino-functionalized resin in DCM for 30 min.
-
Activation: Dissolve 2-((4-Nitrobenzyl)oxy)acetic acid (3 eq relative to resin loading) and HOBt (3 eq) in DMF. Add DIC (3 eq) and stir for 5 min.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours.
-
Validation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling of the linker acid to the resin amine.
Step 2: Peptide Assembly (Fmoc Strategy)
-
First Residue Loading: The linker presents a nitrobenzyl ether/ester handle. If the linker ends in a carboxyl (from the acetic acid moiety), the peptide is built directly. However, if the target is to use the benzylic position for cleavage, the first amino acid is typically loaded via esterification to the benzylic position (requiring a functionalized benzylic halide or alcohol).
-
Note: If using 2-((4-Nitrobenzyl)oxy)acetic acid as a spacer to attach a 4-nitrobenzyl alcohol handle, ensure the benzylic hydroxyl is accessible.
-
Standard Loading: Use standard Fmoc-SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIEA).
-
Step 3: On-Resin Manipulation (The "Safety" Phase)
-
Side-Chain Removal: Treat the resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
-
Wash: Wash extensively with DCM and DMF.
-
Result: The side-chain protecting groups (tBu, Boc, Trt) are removed.[1] The peptide remains anchored to the resin via the nitrobenzyl linker (stable to TFA).
-
Optional: Perform cyclization or modification on the exposed side chains.
Step 4: Linker Activation (Reduction)
Choose Method A (Standard) or Method B (Mild/Dithionite).
Method A: Tin(II) Chloride Reduction [2]
-
Prepare a solution of 1 M
and 1 mM HCl in DMF.-
Why HCl? Protonation assists the reduction mechanism.
-
-
Add solution to the resin.[3] Shake for 12 hours at room temperature.
-
Wash resin with DMF (x5), MeOH (x3), and DCM (x5) to remove tin salts.
-
Validation: The resin may darken. An analytical cleavage of a small aliquot can confirm reduction (mass shift of -30 Da:
).
Method B: Sodium Dithionite Reduction (Mild)
-
Suspend resin in a mixture of DMF / Water (1:1) .
-
Add Sodium Dithionite (
) (6 eq) and (4 eq). -
Shake for 4–6 hours at 40°C.
-
Wash thoroughly with water and DMF.
Step 5: Cleavage
-
Treat the activated (reduced) resin with 95% TFA (or lower concentrations, depending on the specific ether/ester sensitivity).
-
The electron-donating
-amino group now facilitates the cleavage of the benzylic bond. -
Precipitate the peptide in cold diethyl ether and purify via HPLC.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Premature Cleavage | Trace reduction during synthesis or instability of the ether bond. | Avoid thiols (DTT, mercaptoethanol) during synthesis steps before activation. Ensure the linker is the para-nitro isomer (more stable). |
| Incomplete Reduction | Steric hindrance or aggregated peptide. | Use SnCl2 at 50°C or repeat the reduction step. Switch to Dithionite for better penetration in aqueous-compatible resins. |
| Tin Contamination | Inefficient washing after SnCl2 treatment. | Wash with 10% sodium citrate or EDTA solution to chelate residual tin. |
| No Cleavage after Reduction | Linker requires stronger acid or "activation" of the amine. | Some systems require diazotization of the amine or treatment with mild acid/heat to trigger the 1,6-elimination. |
References
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 2024. Link
-
p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide Research, 1995. Link
-
Solid-Phase Synthesis of Cyclic Peptides. US Patent 7589170, 2009.[3] Link
-
Product Class 11: Peptides (Safety Catch Linkers). Science of Synthesis, Thieme. Link
Sources
Precision Photolysis: Bioconjugation with Nitrobenzyl Ether Linkers
Topic: Bioconjugation Protocols Using Nitrobenzyl Ether Linkers Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Medicinal Chemists, and Bioengineers
Abstract & Scope
This guide details the strategic application of o-nitrobenzyl (oNB) ether linkers for spatiotemporal control of bioactive molecules. Unlike standard stable linkers (e.g., PEG, alkyl chains) or chemically cleavable linkers (e.g., disulfides, hydrazones), oNB ether linkers offer a "command-release" mechanism triggered by non-invasive UV light (typically 365 nm). This protocol focuses on the 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivative, the industry standard for high-efficiency bioconjugation, detailing the "caging" of a hydroxyl-containing payload and its subsequent photo-release.
The Chemistry of Photolysis
The utility of the nitrobenzyl ether linker relies on the Norrish Type II mechanism. Upon UV excitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This rapidly rearranges to a hemiacetal, which spontaneously collapses to release the "caged" alcohol (the payload) and a nitrosobenzaldehyde byproduct.
Mechanism Visualization
The following diagram illustrates the photon-driven electron rearrangement essential for cleavage.
Figure 1: Step-wise mechanistic flow of o-nitrobenzyl ether photocleavage releasing a hydroxyl-bearing payload.
Strategic Design: Material Selection
Not all nitrobenzyl linkers are equal. For biological applications, the 4,5-dimethoxy (DMNB) derivative is superior to the unsubstituted parent compound due to its red-shifted absorption (avoiding protein damage at <300nm) and faster release kinetics.
Table 1: Comparative Properties of Nitrobenzyl Linkers
| Feature | Unsubstituted o-Nitrobenzyl (oNB) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Impact on Protocol |
| Excitation Max | ~280–300 nm | ~350–365 nm | DMNB allows use of standard UV LEDs, sparing DNA/proteins from deep-UV damage. |
| Quantum Yield (Φ) | 0.01 – 0.04 | 0.1 – 0.6 | DMNB requires significantly lower light dose for release. |
| Release Rate (k) | Slow (Minutes) | Fast (Seconds to Minutes) | DMNB is essential for time-resolved studies (e.g., synaptic signaling). |
| Solubility | Moderate | Low (Hydrophobic) | DMNB conjugates often require organic co-solvents (DMSO/DMF) during synthesis. |
Protocol A: Synthesis of DMNB-Caged Bioconjugates
Scenario: Conjugating a hydroxyl-containing drug (e.g., Paclitaxel model) to an antibody using a heterobifunctional DMNB linker. Linker Model: NHS-DMNB-Ether-Drug (Pre-synthesized or Commercial).
Reagents & Equipment[1][2][3][4]
-
Target Protein: Monoclonal Antibody (mAb) or BSA (10 mg/mL in PBS).
-
Linker: Heterobifunctional NHS-DMNB-Payload (stored in dark, -20°C).
-
Buffer A: PBS (pH 7.4), Amine-free (No Tris/Glycine).
-
Solvent: Anhydrous DMSO or DMF.
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.
-
Safety: Amber vials (critical) to prevent premature cleavage.
Step-by-Step Methodology
1. Preparation of Linker Stock (Dark Room)
-
Rationale: NHS esters hydrolyze rapidly in water.
-
Dissolve the NHS-DMNB-Payload in anhydrous DMSO to a concentration of 10 mM.[1]
-
Expert Tip: Perform this step under red light or in a room with UV-filtered lighting.
2. Activation and Conjugation
-
Adjust protein concentration to 2–5 mg/mL in Buffer A.
-
Add the Linker Stock to the protein solution dropwise while vortexing gently.
-
Molar Ratio: Target a 10–20x molar excess of linker over protein.
-
Calculation:
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 4 hours at 4°C with continuous mixing (rotator). Keep wrapped in foil.
3. Quenching
-
Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Mechanism:[1][2][3][4] Tris contains primary amines that scavenge unreacted NHS esters, preventing non-specific crosslinking.
4. Purification
-
Equilibrate desalting columns with PBS (pH 7.4).
-
Apply the reaction mixture to the column and elute according to manufacturer instructions.
-
Validation: Measure Absorbance at 280 nm (Protein) and 350 nm (DMNB). Calculate the Degree of Labeling (DOL).
Protocol B: Controlled Photolysis (Uncaging)
Objective: Trigger the release of the payload using 365 nm light.
Experimental Setup
-
Light Source: 365 nm LED spot cure system (e.g., Thorlabs or OmniCure) or a UV transilluminator (less precise).
-
Vessel: Quartz cuvette (for kinetics) or clear-bottom 96-well plate (polystyrene absorbs some UV; quartz or specialized UV-transparent plastic is preferred).
Step-by-Step Methodology
1. Calibration of Light Source
-
Measure power density (mW/cm²) using a radiometer.
-
Standard Dose: 5–20 mW/cm² is typical for live-cell compatibility.
2. Irradiation
-
Place the sample in the light path.
-
Exposure Time: 30 seconds to 10 minutes (dependent on Quantum Yield).
-
Temperature Control: High-intensity LEDs generate heat. Place the sample on a cooling block or use a pulsed light sequence (e.g., 1s ON / 1s OFF) to mitigate thermal damage.
3. Monitoring Release (HPLC)
-
Take aliquots at
minutes. -
Analyze via RP-HPLC.
-
Peak A: Intact Conjugate (High retention time).
-
Peak B: Released Payload (Specific retention time).
-
Peak C: Nitrosobenzaldehyde byproduct (distinct UV spectrum).
-
Workflow Visualization
The following flowchart integrates the synthesis and release phases, highlighting critical decision points (diamonds).
Figure 2: End-to-end workflow for bioconjugation and photolysis experiments.
Expert Insights & Troubleshooting
The "Internal Filter" Effect
As the reaction proceeds, the nitrosobenzaldehyde byproduct is generated. This byproduct absorbs strongly at ~350 nm.
-
Problem: In high-concentration samples (>100 µM), the byproduct absorbs the incident light, shielding the remaining intact linker. This leads to incomplete uncaging.
-
Solution: Use lower concentrations (<50 µM) or ensure the optical path length is short (e.g., thin films or microfluidics).
Toxicity Management
The nitroso byproduct is reactive and potentially cytotoxic.
-
Mitigation: For sensitive cell lines, add a scavenger like semicarbazide or glutathione to the media. These react with the nitroso aldehyde to form inert oximes or adducts, reducing toxicity.
Stability[1][3][7]
-
pH Sensitivity: Nitrobenzyl ethers are generally stable at physiological pH (7.4). However, avoid highly basic conditions (pH > 10) during storage, as this can accelerate dark hydrolysis.
References
-
Klán, P., et al. (2013).[5] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[5][6] Chemical Reviews. [Link]
-
Kim, M. S., & Diamond, S. L. (2006).[7][8] "Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications." Bioorganic & Medicinal Chemistry Letters. [Link]
-
Aujard, I., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Cleavage of 4-Nitrobenzyl Groups with Zn/Acetic Acid
Welcome to the technical support center for optimizing the reductive cleavage of 4-nitrobenzyl (PNB) protecting groups using zinc and acetic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes temperamental deprotection strategy. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.
Section 1: Foundational Principles
The 4-Nitrobenzyl (PNB) Group: A Versatile Protector
The 4-nitrobenzyl group is a widely used protecting group for a variety of functional groups, including alcohols, amines, and phosphates. Its popularity stems from its general stability to a range of reaction conditions. However, its removal requires specific reductive methods.
The Zn/Acetic Acid System: Mechanism of Action
The cleavage of the 4-nitrobenzyl group with zinc and acetic acid is a classic example of a dissolving metal reduction.[1] The reaction proceeds through a series of single-electron transfers (SET) from the zinc metal to the nitro group.[1][2] Acetic acid serves as a proton source, facilitating the reduction cascade. The overall process converts the nitro group into an amino group, which then destabilizes the benzylic C-O or C-N bond, leading to cleavage.
Here is a simplified representation of the electron transfer process:
Caption: Simplified mechanism of Zn/AcOH reduction of a 4-nitrobenzyl ether.
Section 2: Standard Protocol and Key Parameters
Detailed Experimental Protocol
This protocol provides a general starting point. Optimization may be necessary based on your specific substrate.
Materials:
-
4-Nitrobenzyl protected substrate
-
Zinc dust (<10 µm, activated)
-
Glacial acetic acid
-
Methanol or Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the 4-nitrobenzyl protected substrate in a suitable solvent such as methanol or a mixture of methanol and ethyl acetate.
-
Acidification: Add glacial acetic acid to the solution. A typical starting point is 8-10 equivalents relative to the substrate.[3]
-
Zinc Addition: Add activated zinc dust portion-wise to the stirred solution at room temperature. A common excess is 4-10 equivalents.[3] The addition can be exothermic, so monitor the temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[4] Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake with ethyl acetate.
-
Workup - Neutralization: Combine the filtrate and washes. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid. Be cautious of gas evolution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).[3]
-
Workup - Washing: Combine the organic layers and wash with water and then brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][6]
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Table of Key Reaction Parameters
| Parameter | Recommended Range | Rationale and Considerations |
| Zinc Equivalents | 4 - 10 eq. | An excess is required to drive the reaction to completion. The exact amount depends on the substrate and the quality of the zinc. |
| Acetic Acid Equivalents | 8 - 10 eq. | Serves as the proton source. Insufficient acid can lead to a stalled reaction. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, or mixtures | The choice of solvent depends on the solubility of the starting material. Protic solvents can facilitate the reaction. |
| Temperature | Room Temperature | The reaction is typically run at ambient temperature. Exothermic additions of zinc may require initial cooling.[7] |
| Reaction Time | 30 min - 12 h | Highly substrate-dependent. Monitor closely by TLC or LC-MS.[3][4] |
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the reductive cleavage of 4-nitrobenzyl groups with Zn/acetic acid.
Q1: My reaction is incomplete, even after a long reaction time. What should I do?
Possible Causes and Solutions:
-
Inactive Zinc: The activity of zinc dust is crucial. If the zinc is old or has been exposed to air, it may be coated with a layer of zinc oxide, rendering it less reactive.
-
Solution: Activate the zinc dust just before use. A common method is to wash the zinc with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.[8] Alternatively, use freshly purchased, high-purity zinc dust.
-
-
Insufficient Acid: Acetic acid is consumed during the reaction. If there is not enough acid, the reaction will stop.
-
Solution: Add more acetic acid to the reaction mixture. Monitor the pH to ensure it remains acidic.
-
-
Poor Solubility: If your substrate is not fully dissolved, the reaction will be slow and may not go to completion.[7]
-
Solution: Try a different solvent system. A mixture of a protic solvent like methanol with a co-solvent like THF or dichloromethane can improve solubility. Gentle heating may also be an option, but monitor for side reactions.
-
-
Inadequate Stirring: This is a heterogeneous reaction, and efficient mixing is essential to ensure contact between the substrate, zinc, and acid.[1]
-
Solution: Use a magnetic stir bar that is large enough to create a vortex and ensure the zinc dust is well suspended. For larger scale reactions, mechanical stirring is recommended.
-
Q2: I am observing the formation of multiple side products. How can I improve the selectivity?
Possible Causes and Solutions:
-
Over-reduction: While the primary goal is to reduce the nitro group, other functional groups in your molecule might be susceptible to reduction under these conditions.
-
Solution: The Zn/acetic acid system is generally considered mild and selective for nitro groups.[3][9] However, if you have sensitive functional groups, you might need to adjust the reaction conditions. Try running the reaction at a lower temperature (e.g., 0 °C) and monitor it carefully to stop it as soon as the starting material is consumed.
-
-
Formation of Azo or Azoxy Dimers: Incomplete reduction can sometimes lead to the formation of dimeric side products. This can happen if the reaction stalls due to a lack of protons or active zinc.
-
Solution: Ensure you are using a sufficient excess of both activated zinc and acetic acid. Adding the zinc in portions can help maintain a steady rate of reduction.
-
Q3: The workup is problematic, and I'm having trouble isolating my product.
Possible Causes and Solutions:
-
Emulsion Formation: During the neutralization and extraction steps, emulsions can form, making phase separation difficult.
-
Solution: Add brine to the separatory funnel to help break the emulsion. Filtering the entire mixture through a pad of celite can also be effective.
-
-
Product is Water-Soluble: If your deprotected product has high polarity (e.g., a free amine and a hydroxyl group), it may have some solubility in the aqueous layer, leading to low isolated yields.
-
Solution: Perform multiple extractions (5-6 times) with a suitable organic solvent. If the product is still in the aqueous layer, you can try to saturate the aqueous phase with sodium chloride to "salt out" the product before extraction. In some cases, back-extraction of the combined aqueous layers with a different organic solvent might be necessary.
-
-
Zinc Salt Contamination: Finely divided zinc salts can be difficult to remove completely by filtration and may contaminate your crude product.
-
Solution: After filtration, perform several aqueous washes of the organic layer. A wash with a saturated solution of ammonium chloride can sometimes help to complex with and remove residual zinc salts.[10]
-
Q4: Can I use other reducing agents for 4-nitrobenzyl group cleavage?
Answer: Yes, several other methods can be used to cleave PNB groups, and the best choice will depend on the other functional groups present in your molecule.
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) is a very effective method.[9] However, it is not compatible with functional groups that can also be hydrogenated, such as alkenes, alkynes, or some other protecting groups like benzyl ethers.
-
Iron in Acetic Acid (Fe/AcOH): Similar to the zinc system, iron powder in acetic acid is a mild and effective reagent for nitro group reduction.[9]
-
Tin(II) Chloride (SnCl₂): This is another mild reducing agent that is often used for the selective reduction of nitro groups.[9]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can also be used for the reduction of nitroarenes, often in a biphasic solvent system.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Section 4: Concluding Remarks
The reductive cleavage of 4-nitrobenzyl groups with zinc and acetic acid is a powerful and generally reliable transformation. However, success often lies in paying close attention to the details of the experimental setup and being prepared to troubleshoot when issues arise. By understanding the underlying mechanism and the key parameters that influence the reaction, researchers can effectively optimize this deprotection for their specific needs.
References
-
Stoichiometric Zn or Fe Metal Reduction. (n.d.). WordPress. Retrieved February 14, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, (14), 1557–1559. [Link]
- Wuts, P. G. M. (2007). 2.4 Photocleavable Protecting Groups.
-
Photolabile protecting group. (2023, December 27). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Nitro to amine reduction by activated zinc. (2022, June 1). YouTube. Retrieved February 14, 2026, from [Link]
-
Reddy, D., et al. (2014). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. ACS Sustainable Chemistry & Engineering, 2(10), 2334-2338. [Link]
-
Reductive amination with zinc powder in aqueous media. (2011). Beilstein Journal of Organic Chemistry, 7, 1344–1349. [Link]
-
Kim, J., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 12(20), 4644–4647. [Link]
-
Photolabile Protecting Groups: Structure and Reactivity. (2019). Molecules, 24(18), 3249. [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018). ACS Omega, 3(6), 6960–6965. [Link]
-
Modified Clemmensen. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]
-
What method can be used for reduction of aryl nitro group? (2013, May 8). ResearchGate. Retrieved February 14, 2026, from [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]
-
Reduction mechanism. (2020, December 25). Sciencemadness Discussion Board. Retrieved February 14, 2026, from [Link]
-
Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent. (2014). Synthetic Communications, 44(13), 1856-1864. [Link]
-
4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Hydrolysis of 4-nitrophenyl Acetate by a (N2S(thiolate))zinc Hydroxide Complex: A Model of the Catalytically Active Intermediate for the Zinc Form of Peptide Deformylase. (2003). Inorganic Chemistry, 42(19), 5825–5836. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved February 14, 2026, from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). Chemistry – An Asian Journal, 18(19), e202300583. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry, 88(2), 949–963. [Link]
- The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation. (2009). Organic Chemistry: An Indian Journal, 5(3), 266-269.
-
Zinc. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). Chemical Reviews, 123(10), 6434–6489. [Link]
-
Nickel-catalyzed reductive cleavage of aryl alkyl ethers to arenes in absence of external reductant. (2017). Chemical Science, 8(3), 2201–2205. [Link]
-
Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. (2007). Journal of Chemical Sciences, 119(1), 55-60. [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). Chemical Reviews, 123(10), 6434–6489. [Link]
-
What does Nitrobenzene on reduction with Zn dust and aqueous NH4Cl form? (2015, December 30). Quora. Retrieved February 14, 2026, from [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2009). Chemical Reviews, 109(1), 222–344. [Link]
-
Orthogonal Photolysis of Protecting Groups. (2018). Angewandte Chemie International Edition, 57(40), 13076-13080. [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). Ready Lab, UT Southwestern. Retrieved February 14, 2026, from [Link]
- ortho-Nitrobenzyl Photolabile Protecting Groups: Application to Two-photon Responsive Caged Compounds and Mechanistic New. (2018). University of California, Irvine.
-
Enhancing organic cathodes of aqueous zinc-ion batteries via nitro group modification. (2025). Journal of Materials Chemistry A. [Link]
Sources
- 1. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Sciencemadness Discussion Board - Reduction mechanism - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Troubleshooting Low Yields in 4-Nitrobenzyloxyacetic Acid Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the amide coupling of 4-nitrobenzyloxyacetic acid. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing a disappointingly low yield in my 4-nitrobenzyloxyacetic acid coupling reaction. What are the most common culprits?
Low yields in amide coupling reactions are a frequent challenge, often stemming from a few key areas. Before delving into more complex issues, it's crucial to assess the fundamentals of your reaction setup. The primary causes can be broadly categorized as:
-
Inefficient Carboxylic Acid Activation: The core of any amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation step is incomplete or slow, the subsequent reaction with the amine will be poor.[1]
-
Competing Side Reactions: The activated intermediate is highly reactive and can be consumed by undesired pathways, reducing the amount available to form the desired amide.[2][3]
-
Suboptimal Reaction Conditions: Factors like solvent choice, temperature, pH, and reagent stoichiometry can significantly impact both the rate of the desired reaction and the prevalence of side reactions.
-
Product Loss During Workup and Purification: The desired product might be formed in a reasonable yield but is subsequently lost during extraction, washing, or chromatography steps.
Below is a systematic workflow to diagnose these potential issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: There are so many coupling reagents available. How do I choose the right one for 4-nitrobenzyloxyacetic acid, and how does this choice impact my yield?
The choice of coupling reagent is critical for success.[3] They are broadly classified into two main categories: carbodiimides and onium salts (uronium/phosphonium). Each class has distinct advantages and mechanisms.
-
Carbodiimides (e.g., DCC, EDC, DIC): These are classic and cost-effective dehydrating agents.[4] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and prone to side reactions, often necessitating the use of additives.[3]
-
Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient, faster, and lead to fewer side reactions, particularly racemization.[2][3][6] They react with the carboxylic acid to form an active ester that is more stable than the O-acylisourea from carbodiimides but highly reactive towards amines.[6]
Your choice should be guided by the complexity of your substrates and sensitivity to side reactions. For a seemingly straightforward substrate like 4-nitrobenzyloxyacetic acid, a carbodiimide system with an additive is often a good starting point. However, if yields remain low or if the amine substrate is particularly valuable or unreactive, switching to an onium salt like HATU is a logical next step.
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, simple to use. | Prone to racemization and N-acylurea formation; often requires additives.[2][3] | Routine couplings, large-scale synthesis where cost is a factor. |
| Onium Salts | HATU, HBTU, PyBOP | High efficiency, fast reaction times, low racemization.[2][6] | More expensive, byproducts can be harder to remove. | Difficult couplings, acid-sensitive substrates, peptide synthesis.[7] |
Q3: I am using EDC with HOBt, a standard procedure, but my yields are poor. What specific issues should I investigate?
When a standard EDC/HOBt (or EDC/NHS) protocol fails, the problem often lies in the stability of the activated species or competing side reactions.
-
Hydrolysis of the O-Acylisourea Intermediate: The primary activated species formed by EDC, the O-acylisourea, is highly susceptible to hydrolysis, especially in the presence of water.[5][8] This regenerates the starting carboxylic acid and is a major cause of low yields. The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is crucial because they rapidly trap the O-acylisourea to form a more stable active ester, which is more resistant to hydrolysis and reacts efficiently with the amine.[5]
-
N-Acylurea Formation: The activated O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[2] This species is unreactive towards the amine, effectively consuming both the activated acid and the coupling reagent. This side reaction is temperature-dependent.
-
Troubleshooting: Perform the reaction at a reduced temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice to minimize this side reaction.[2]
-
-
Incomplete Reaction: If your amine is a poor nucleophile (e.g., an aniline with electron-withdrawing groups) or sterically hindered, the reaction with the active ester may be slow, allowing more time for decomposition pathways.
-
Troubleshooting: Increase the reaction time or consider switching to a more potent activating agent like HATU, which forms a more reactive HOAt ester.[6]
-
Caption: Carbodiimide coupling pathway and common side reactions.
Q4: I switched to HATU for its high efficiency, but my yield is still not optimal. What am I missing?
HATU is an excellent choice for difficult couplings, but its performance hinges on proper methodology.[6] Unlike carbodiimides, onium salt couplings require a non-nucleophilic base.
-
The Role of the Base: A tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), is essential.[2][9] Its role is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion is the active nucleophile that attacks HATU to initiate the activation process.[6] Insufficient base will lead to incomplete activation.
-
Troubleshooting: Use at least 2 equivalents of DIPEA relative to the carboxylic acid. One equivalent is consumed by the acid, and another is needed to neutralize the hexafluorophosphate salt formed during the reaction.
-
-
Pre-activation is Key: The most common mistake is adding all reagents to the flask simultaneously. The optimal procedure involves a "pre-activation" step where the carboxylic acid, HATU, and base are stirred together in the solvent for a period before the amine is introduced.[6] This allows for the complete formation of the highly reactive OAt-active ester.
-
Order of Addition: The correct order is crucial. Adding the amine before the active ester is fully formed can allow the amine to react directly with HATU, forming an unreactive guanidinium byproduct and consuming both amine and reagent.
-
Troubleshooting: Always add the amine component last, after the pre-activation period.
-
Q5: How critical are solvent, temperature, and other reaction conditions?
They are absolutely critical and can be the deciding factor between a high and low yield.
-
Solvent: The solvent must fully dissolve all reactants. N,N-Dimethylformamide (DMF) is a common and effective choice for many coupling reactions due to its high polarity.[10] Dichloromethane (DCM) is also widely used.[5] For EDC reactions, avoid phosphate buffers as they can participate in side reactions.[5]
-
Temperature: As mentioned, lower temperatures (0 °C to RT) are generally recommended for carbodiimide-mediated couplings to suppress the formation of N-acylurea byproducts and reduce the risk of racemization if your amine is chiral.[2]
-
Concentration: While reactions are often run at standard concentrations (e.g., 0.1 M), very dilute conditions can slow down the desired bimolecular reaction, giving more time for unimolecular decomposition of the activated intermediate. If you suspect this, try increasing the concentration.
Q6: I see multiple spots on my TLC plate. How can I definitively minimize side reactions?
Seeing multiple products indicates that your activated intermediate is reacting through undesired pathways. Here is a consolidated strategy to enhance selectivity for the desired amide:
-
Use Additives with Carbodiimides: This is non-negotiable. Always use HOBt, HOAt, or NHS when using EDC or DCC. They are your primary defense against hydrolysis and N-acylurea formation.[4]
-
Control Temperature: For carbodiimide reactions, start at 0 °C.[2]
-
Use the Correct Base and Pre-activation for Onium Salts: For HATU/HBTU, use a non-nucleophilic base like DIPEA and a pre-activation step.[6][10]
-
Ensure Anhydrous Conditions: Water is a competing nucleophile that leads to hydrolysis of your activated intermediate. Ensure your solvent is dry and your glassware is flame- or oven-dried.
-
Consider the Amine's Nucleophilicity: If your amine is very weak, you may need to use a more powerful coupling reagent (like HATU) or a different strategy altogether, such as converting the carboxylic acid to an acid chloride.
Q7: My reaction appears complete by TLC/LC-MS, but I lose most of my product during the aqueous workup and purification. What are some best practices?
Product loss during isolation is a common and frustrating problem.
-
Workup Strategy for EDC: One of the main advantages of using EDC is that its urea byproduct is water-soluble and can be easily removed with an aqueous wash.[2][8] A typical workup involves diluting the reaction mixture (e.g., from DMF) with a solvent like ethyl acetate, followed by washing with a mild acid (e.g., 1M HCl or citric acid) to remove excess base, then a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt/NHS, and finally with brine.
-
Workup Strategy for DCC/DIC: The urea byproducts of DCC (DCU) and DIC (DIU) are less soluble. DCU is often insoluble in common organic solvents and can be removed by filtration. DIU is more soluble and typically removed via chromatography.[2]
-
Purification:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[11] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold.[11]
-
Column Chromatography: This is the most common method for purifying amide products. Use TLC to determine an appropriate solvent system (e.g., ethyl acetate/hexanes) that gives good separation between your product and any impurities.
-
Key Experimental Protocols
Protocol 1: General Procedure for 4-Nitrobenzyloxyacetic Acid Coupling using EDC/HOBt
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-nitrobenzyloxyacetic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq.) to the solution and stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.1 eq.) to liberate the free amine.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[12]
Protocol 2: General Procedure for 4-Nitrobenzyloxyacetic Acid Coupling using HATU
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzyloxyacetic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.5 eq.) in anhydrous DMF.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.[6][10] A color change may be observed.
-
Amine Addition: Add the amine (1.1 eq.) to the activated mixture.
-
Reaction: Stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. HATU couplings are typically much faster than those with EDC.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.
References
- Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling - Benchchem. (n.d.).
-
Carbodiimide - Wikipedia. (n.d.). Retrieved from [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. (n.d.). Retrieved from [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers - Interchim. (n.d.). Retrieved from [Link]
-
Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC. (2022, June 30). Retrieved from [Link]
-
HATU coupling - what's the best order? : r/Chempros - Reddit. (2024, December 16). Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved from [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. (2022, November 28). Retrieved from [Link]
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6). Retrieved from [Link]
- Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - Google Patents. (n.d.).
-
Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU - ResearchGate. (n.d.). Retrieved from [Link]
- Preparation of 2-and 4-nitrobenzoic acid - Google Patents. (n.d.).
-
Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg. (n.d.). Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Retrieved from [Link]
- Process for preparing 4-nitro-oxy-methyl-benzoic acid - Google Patents. (n.d.).
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2008, March 12).
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. interchim.fr [interchim.fr]
- 9. d-nb.info [d-nb.info]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Avoiding side reactions during hydrogenation of nitrobenzyl ethers
Technical Support Center: Chemoselective Hydrogenation Topic: Selective Reduction of Nitro Groups in the Presence of Benzyl Ethers Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Catalysis Division
Executive Summary: The Chemoselectivity Paradox
Welcome to the technical support center. You are likely here because you are observing the reductive cleavage of your benzyl ether protecting group (
The Core Issue: Both nitro reduction and benzyl ether hydrogenolysis are surface-sensitive reactions that compete for active sites on heterogeneous catalysts. On standard Palladium (Pd) surfaces, the activation energy for benzyl ether cleavage is sufficiently low that it often occurs concurrently with, or immediately following, nitro reduction.[1]
The Solution: To achieve chemoselectivity, we must decouple these two pathways. This guide prioritizes Platinum (Pt) based systems and Vanadium doping , which effectively "poison" the hydrogenolysis pathway while accelerating nitro reduction.[1]
Part 1: Decision Matrix & Selectivity Landscape
Before modifying your current experiment, determine your optimal catalytic path using the logic below.
Figure 1: Decision tree for selecting the appropriate catalytic system. Note that standard Pd/C is the primary cause of side reactions in this context.
Part 2: Technical Guidelines & Causality
The Platinum Advantage (Hardware Change)
-
Why it works: Platinum (Pt) is generally less active for hydrogenolysis (C-O bond cleavage) than Palladium (Pd) but retains high activity for nitro reduction.[1]
-
Recommendation: Switch from Pd/C to 1% - 5% Pt/C .
-
Sulfide Modification: If standard Pt/C still shows trace debenzylation, use sulfided Platinum (Pt(S)/C) .[1] Sulfur acts as a selective poison, occupying the highly active sites required for C-O cleavage without impeding the nitro reduction.
The Vanadium Effect (Reaction Engineering)
-
Mechanism: The addition of Vanadium (typically ammonium metavanadate,
) creates a synergistic effect. Vanadium activates the nitro group (via Lewis acidity) making its reduction significantly faster ( ).[1] -
The "Window": By accelerating the desired reaction, you can stop the reaction immediately after
uptake ceases, leaving the slower benzyl ether cleavage incomplete.
Solvent & pH Control
-
Acid is the Enemy: Acidic media protonate the ether oxygen, making it a better leaving group and accelerating hydrogenolysis.
-
The Fix: Avoid Acetic Acid. Run reactions in neutral solvents (THF, EtOAc) or slightly basic alcoholic media.
-
Amine Inhibition: If you must use Pd/C, adding Pyridine or Ammonia can block the sites responsible for hydrogenolysis (See Sajiki et al.[1][2][3] in References).
Part 3: Experimental Protocol (The Gold Standard)
Protocol ID: PT-V-SELECT-01 Objective: Reduction of Nitrobenzyl Ether to Aminobenzyl Ether Scale: 1.0 mmol (Adaptable)
Materials:
-
Substrate: Nitrobenzyl ether derivative (1.0 equiv)[1]
-
Catalyst: 5% Pt/C (dry or wet basis, 2 mol% Pt loading)[1]
-
Additive: Ammonium Metavanadate (
, 0.5 - 1.0 mol%)[1] -
Solvent: THF or Methanol (degassed)
-
Hydrogen Source:
balloon (1 atm) or reactor (3-5 bar)[1]
Workflow:
-
Preparation: In a round-bottom flask, dissolve the substrate in THF (0.1 M concentration).
-
Doping: Add the
additive. Note: It may not dissolve completely; this is acceptable. -
Catalyst Addition: Add 5% Pt/C carefully. (Use a nitrogen blanket to prevent ignition).
-
Purge: Evacuate and refill with
(3x), then evacuate and refill with (3x). -
Reaction: Stir vigorously at Room Temperature (20-25°C).
-
Critical Checkpoint: Monitor
uptake. The reaction is typically fast (1-4 hours).
-
-
Monitoring: Check TLC/LCMS every 30 mins. Look for the disappearance of the nitro peak.
-
Stop Condition: As soon as the nitro group is consumed, stop the reaction. Do not let it "cook" overnight.
-
-
Workup: Filter through Celite to remove Pt and Vanadium salts. Rinse with THF.[4] Concentrate filtrate.[5]
Part 4: Troubleshooting & FAQs
Q1: I am still seeing ~10% debenzylated product with Pt/C. What now?
A: Your catalyst might be too active.
-
Fix 1: Add a "poison." Add Diphenylsulfide (0.1 equiv) to the reaction mixture.
-
Fix 2: Switch to Transfer Hydrogenation . Use Hydrazine Hydrate (
) with Pt/C in refluxing ethanol.[1] The kinetics of transfer hydrogenation often favor nitro reduction over hydrogenolysis.
Q2: The reaction stalled at the Hydroxylamine ( ) stage.
A: This is a common intermediate.
-
Cause: Insufficient hydrogen mass transfer or deactivated catalyst.
-
Fix: Increase agitation speed (rpm) to break the gas-liquid interface. If using a balloon, refill it to ensure positive pressure.[1] Slight heating (40°C) can push the hydroxylamine to the amine.
Q3: Can I use Pd/C if I don't have Pt/C?
A: Yes, but you must inhibit it.[1]
-
Protocol: Use 10% Pd/C in Methanol, but add 5-10% v/v Pyridine or Ammonium Acetate . This effectively shuts down the hydrogenolysis activity of Palladium (Sajiki's Method).
Q4: My product is dimerizing (Azoxy/Azo compounds).
A: This occurs under basic conditions or when the catalyst loading is too low (slow reduction).
-
Fix: Ensure the reaction is not too basic. If using the Vanadium protocol, this is rarely an issue due to the rapid rate of reduction.
Part 5: Comparative Data
| Catalyst System | Nitro Reduction Rate | Benzyl Ether Stability | Risk of Side Reactions |
| Pd/C (Neutral) | High | Low (Cleaves easily) | High (Debenzylation) |
| Pd/C + Pyridine | Medium | High | Low |
| Pt/C (Standard) | Medium | High | Low |
| Pt/C + Vanadium | Very High | Very High | Very Low |
| Raney Nickel | High | Medium | Medium (Messy workup) |
References
-
Sajiki, H. (1995).[1][2][3] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[2][3] Tetrahedron Letters, 36(20), 3465-3468.[1] Link
-
Blaser, H. U., et al. (2003).[1] "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-151.[1] (Discusses Vanadium promotion).[1][6][7] Link[1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for benzyl ether stability). Link[1]
-
Russo, A. T., et al. (2014).[1] "Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions." International Journal of Organic Chemistry, 4, 74-83.[1] Link
Sources
- 1. file.scirp.org [file.scirp.org]
- 2. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solubilization Guide for 2-((4-Nitrobenzyl)oxy)acetic acid
Subject: Troubleshooting Solubility & Precipitation Issues in Aqueous Dilutions Compound: 2-((4-Nitrobenzyl)oxy)acetic acid Chemical Class: Nitrobenzyl ether / Alkoxyacetic acid derivative Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are likely reading this because your compound, 2-((4-Nitrobenzyl)oxy)acetic acid , dissolves perfectly in DMSO but immediately precipitates ("crashes out") when diluted into aqueous media (PBS, cell culture media, or assay buffer).
This is a classic physicochemical conflict involving hydrophobic exclusion and pH-dependent ionization . This guide provides the mechanistic root cause and a validated protocol to maintain solubility in biological assays.
Module 1: The Mechanism of Failure
To solve the problem, we must understand why it happens. This compound possesses a "Jekyll and Hyde" structure:
-
The Head (Hydrophilic): The carboxylic acid group (-COOH).
-
The Tail (Hydrophobic): The nitrobenzyl ether moiety.
The "DMSO Shock" Phenomenon
DMSO is an aprotic solvent that dissolves hydrophobic compounds by disrupting their crystal lattice via dipole-dipole interactions. However, DMSO has a higher affinity for water than for your compound.
When you spike a DMSO stock into water:
-
Hydration Stripping: DMSO molecules immediately abandon the compound to form strong Hydrogen bonds with water (
). -
Hydrophobic Effect: The hydrophobic nitrobenzyl tails are left exposed to the polar aqueous environment.
-
Aggregation: To minimize energy, the tails clump together, leading to rapid nucleation and precipitation.
The pH Trap
The carboxylic acid has an estimated pKa of ~3.5 – 3.8 .
-
In DMSO: The compound is un-ionized but solvated.
-
In Water (Acidic/Neutral): If the local pH at the injection site drops or is insufficient to deprotonate the acid, the compound remains in its neutral, insoluble form.
Visualization: The Precipitation Pathway
Figure 1: The kinetic pathway of "DMSO Shock" leading to precipitation.
Module 2: Validated Solubilization Protocol
Do NOT simply vortex harder. Use this physicochemical approach to ensure stability.[1]
Method A: The "pH-Shift" Dilution (Recommended)
Best for: High concentrations (>100 µM) in buffers.
The Logic: We must force the compound into its ionized (salt) form before it has a chance to aggregate.
| Step | Action | Technical Rationale |
| 1 | Prepare Stock | Dissolve compound in 100% anhydrous DMSO (e.g., 10 mM or 50 mM). |
| 2 | Prepare Buffer | Ensure your assay buffer is buffered to pH 7.4 or higher (e.g., PBS, HEPES). |
| 3 | The Critical Step | Do not add DMSO stock directly to the bulk buffer. |
| 4 | Intermediate | Create a "Working Solution" at 10x final concentration using 50% DMSO / 50% PBS . |
| 5 | Final Dilution | Add the Working Solution to the final assay volume. |
Why this works: The intermediate step (50% DMSO) lowers the dielectric constant shock, while the PBS starts the ionization process (COO⁻ formation) while DMSO still provides solvation support.
Method B: The "Serial Step-Down" (For Sensitive Cells)
Best for: Cell culture where high DMSO is toxic.
-
Start with 10 mM stock in DMSO.
-
Dilute 1:10 into pure DMSO (Result: 1 mM).
-
Dilute 1:10 into culture media (Result: 100 µM, 10% DMSO). Vortex immediately.
-
Dilute 1:10 into culture media (Result: 10 µM, 1% DMSO).
Note: If precipitation occurs at step 3, warm the media to 37°C before addition.
Module 3: Solubility Data & Limits
The following data summarizes the solubility behavior based on the structural properties of nitrobenzyl-oxy-acetic acid derivatives.
| Solvent System | Solubility Status | Mechanism |
| Pure DMSO | High (>50 mM) | Dipole-dipole solvation. |
| Water (pH < 3) | Insoluble | Compound is protonated (neutral) and lipophilic. |
| Water (pH 7.4) | Moderate (~1-5 mM) | Ionized (anionic) form; solubility depends on counter-ion (Na+ is good). |
| PBS + 1% DMSO | Metastable | Risk of precipitation over time (Ostwald ripening). |
| Ethanol | Moderate | Better than water, worse than DMSO. |
Decision Tree: Protocol Selection
Figure 2: Decision logic for selecting the correct dilution strategy.
Module 4: Frequently Asked Questions (FAQ)
Q1: My solution turned cloudy, but cleared up after 20 minutes. Is it safe to use? A: Proceed with caution. This is likely "Ostwald Ripening" or a metastable state. While it looks clear, micro-aggregates may still be present, which can cause false positives in enzymatic assays (by sequestering the enzyme) or clog microfluidic channels. We recommend filtering (0.22 µm) or spinning down (10,000 x g) to verify true solubility.
Q2: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for the initial stock. 2-((4-Nitrobenzyl)oxy)acetic acid has a nitro-aromatic ring which is highly polarizable; DMSO (a polar aprotic solvent) stabilizes this better than Ethanol (protic). However, Ethanol can be used as a co-solvent in the aqueous buffer if DMSO toxicity is a concern.
Q3: Why is the solution yellow?
A: The nitro group (
Q4: I need to inject this into an animal. What vehicle do you suggest? A: Do not inject 100% DMSO. A common formulation for this class of compounds is:
-
5% DMSO (Solubilizer)
-
40% PEG-400 (Co-solvent)
-
5% Tween-80 (Surfactant)
-
50% Saline (Bulk)
-
Mix order: Dissolve in DMSO/PEG/Tween first, then slowly add Saline.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
-
PubChem Database. (n.d.). Compound Summary: (4-Nitrophenyl)acetic acid (Structural Analog).[3] National Library of Medicine.
Sources
Technical Support Center: The Nitrobenzyl Story - Unraveling Photolability
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth answers and troubleshooting advice for common questions encountered during experiments involving nitrobenzyl-caged compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles that govern the success of your work.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-nitrobenzyl protected compound not cleaving upon UV irradiation, while my 2-nitrobenzyl analogue works perfectly?
This is a critical and common point of confusion that stems from the specific mechanism of nitrobenzyl photocleavage. The short answer is: 4-nitrobenzyl is not a photolabile protecting group , whereas 2-nitrobenzyl is. The difference lies in the spatial arrangement of the nitro group relative to the benzylic position where the substrate is attached.
The photocleavage of a 2-nitrobenzyl protecting group is an intramolecular reaction that is critically dependent on the proximity of the nitro group to the benzylic hydrogen.[1][2] Upon excitation by UV light (typically in the 300-365 nm range), the nitro group in the 2-position is able to abstract a hydrogen atom from the benzylic carbon.[3][4] This is a classic Norrish Type II reaction.[1] This intramolecular hydrogen transfer leads to the formation of a transient species called an aci-nitro intermediate.[2][4] This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[5]
In the case of 4-nitrobenzyl, the nitro group is positioned on the opposite side of the benzene ring from the benzylic carbon. This large spatial separation makes the intramolecular hydrogen abstraction that initiates the cleavage process impossible. As a result, 4-nitrobenzyl protected compounds are stable to UV irradiation and do not undergo photocleavage.
The 4-nitrobenzyl group is, however, a well-established protecting group that is cleaved under different, non-photolytic conditions, typically involving chemical reduction (e.g., with sodium dithionite or catalytic hydrogenation) or strong basic conditions.[6][7] Therefore, if you have a 4-nitrobenzyl protected compound that needs to be deprotected, you must use a chemical method rather than photolysis.
The Mechanism of Photocleavage: A Tale of Two Isomers
To further clarify the difference, let's visualize the initial and most crucial step in the photocleavage process for both isomers.
2-Nitrobenzyl: A Successful Intramolecular Reaction
The geometric arrangement of the 2-nitrobenzyl group is ideal for an intramolecular reaction. Upon photoexcitation, the nitro group is positioned to readily abstract a benzylic hydrogen.
Caption: The key intramolecular hydrogen abstraction step in 2-nitrobenzyl photocleavage.
4-Nitrobenzyl: A Failed Intramolecular Reaction
In the 4-nitrobenzyl isomer, the nitro group and the benzylic hydrogens are too far apart for an intramolecular reaction to occur.
Caption: The spatial separation in 4-nitrobenzyl prevents the necessary hydrogen abstraction.
Troubleshooting Guide for 2-Nitrobenzyl Photocleavage
Even when using the correct 2-nitrobenzyl isomer, you may encounter issues. Here are some common problems and their solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no cleavage | Incorrect Wavelength: The absorption maximum of the nitrobenzyl group is typically around 260-350 nm.[8] Using a light source outside of this range will result in inefficient excitation. | - Verify the absorbance spectrum of your compound. - Use a light source that emits strongly in the 300-365 nm range. |
| Low Light Intensity: The rate of photocleavage is dependent on the photon flux. | - Increase the power of your light source. - Move the sample closer to the light source. | |
| Solvent Effects: The solvent can influence the reaction quantum yield. | - Ensure your solvent is transparent at the irradiation wavelength. - Consider switching to a different solvent system if cleavage is still inefficient. | |
| Presence of Quenchers: Other molecules in the solution may be absorbing the light or quenching the excited state of the nitrobenzyl group. | - Purify your starting material to remove any quenching impurities. - Degas your solution to remove oxygen, which can be a triplet state quencher. | |
| Side Product Formation | Secondary Photoreactions: The 2-nitrosobenzaldehyde byproduct can absorb light and undergo further reactions, potentially leading to a complex mixture of products.[5] | - Monitor the reaction progress by HPLC or TLC and stop the irradiation once the starting material is consumed. - Use a filter to cut off shorter wavelengths that might excite the byproduct. |
| Inconsistent Results | Fluctuations in Light Source Output: The intensity of lamps can decrease over time. | - Calibrate your light source regularly to ensure consistent output. |
| Temperature Variations: While the primary photochemical step is temperature-independent, subsequent thermal reactions of intermediates can be affected. | - Use a temperature-controlled setup for your photoreactions to ensure reproducibility. |
Experimental Protocol: Monitoring Photocleavage of a 2-Nitrobenzyl Protected Carboxylic Acid
This protocol provides a general workflow for the photodeprotection of a 2-nitrobenzyl ester and monitoring the reaction by HPLC.
Materials:
-
2-nitrobenzyl protected carboxylic acid (e.g., 2-nitrobenzyl acetate)
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
UV lamp (e.g., 365 nm LED or mercury lamp with appropriate filters)
-
Quartz cuvette or reaction vessel
-
HPLC system with a UV detector
-
Analytical standards of the starting material and the expected carboxylic acid product
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2-nitrobenzyl protected compound in your chosen solvent (e.g., 0.1 mg/mL in acetonitrile).
-
Initial Analysis: Inject an aliquot of the solution onto the HPLC to obtain a chromatogram of the starting material.
-
Photolysis:
-
Place the solution in the quartz vessel.
-
Irradiate the solution with the UV lamp. Ensure the setup is in a well-ventilated area or a photoreactor cabinet.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot for HPLC analysis.
-
-
Reaction Monitoring:
-
Inject each aliquot onto the HPLC.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the deprotected carboxylic acid.
-
-
Data Analysis:
-
Plot the percentage of starting material remaining versus irradiation time to determine the reaction kinetics.
-
Confirm the identity of the product by comparing its retention time with the analytical standard.
-
Caption: Experimental workflow for monitoring photocleavage.
References
-
de Melo, G. F., & Stoltz, B. M. (2014). A mild and efficient o- and p-nitrobenzyl cleavage protocol was developed. Tetrahedron Letters, 55(46), 6336-6338. Available at: [Link]
-
Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 109(5), 2255-2287. Available at: [Link]
-
Nakashima, Y., & Fukuda, K. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]
-
Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(18), 4853-4862. Available at: [Link]
-
Lerner, N., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5487-5549. Available at: [Link]
-
Govan, J. M., & Deiters, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current opinion in chemical biology, 39, 17-25. Available at: [Link]
-
Li, X., et al. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. Available at: [Link]
-
Blanc, A., et al. (2005). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 4(1), 54-58. Available at: [Link]
-
Schaper, K. (2009). Theoretical Investigation of the Excited States of 2-nitrobenzyl and 4,5-methylendioxy-2-nitrobenzyl Caging Groups. Photochemistry and Photobiology, 85(5), 1075-1081. Available at: [Link]
-
Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. Available at: [Link]
-
Lerner, N., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5487-5549. Available at: [Link]
-
Lee, J. K., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2984. Available at: [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 8. nathan.instras.com [nathan.instras.com]
Removing p-nitrobenzyl protecting groups with sodium dithionite
Knowledge Base: The Chemistry of PNB Deprotection with Sodium Dithionite
The p-nitrobenzyl (PNB) group is a versatile protecting group for a variety of functional groups, including carboxylic acids, alcohols, and amines. Its stability to acidic and some basic conditions makes it a valuable tool in multi-step synthesis. However, its true utility lies in its selective removal under mild reductive conditions, a process for which sodium dithionite (Na₂S₂O₄) is an economical and effective reagent.[1][2]
The Deprotection Mechanism: A Reductive Cascade
The removal of the PNB group with sodium dithionite is not a direct cleavage. Instead, it is a sophisticated two-step process initiated by the reduction of the nitro moiety.[3]
-
Reduction of the Nitro Group: Sodium dithionite, a potent reducing agent, first reduces the electron-withdrawing nitro group (-NO₂) on the benzyl ring to an electron-donating amino group (-NH₂).[1][4] In aqueous media, the dithionite anion (S₂O₄²⁻) is in equilibrium with the highly reactive sulfur dioxide radical anion (•SO₂⁻), which is the active species responsible for the electron transfer.[5][6][7]
-
1,6-Elimination: The transformation of the nitro group to an amino group fundamentally alters the electronic properties of the benzyl system. The resulting p-aminobenzyl group is unstable and spontaneously undergoes a 1,6-elimination reaction. This elimination cleaves the benzylic C-O (or C-N) bond, releasing the deprotected functional group and forming a p-quinone methide intermediate, which may subsequently polymerize.[1][3]
This elegant mechanism allows for deprotection under conditions that leave many other protecting groups, such as Boc, Cbz, and standard benzyl ethers, intact.[1]
Caption: Mechanism of PNB deprotection via reduction and subsequent 1,6-elimination.
Troubleshooting Guide
This section addresses common issues encountered during the removal of p-nitrobenzyl protecting groups with sodium dithionite.
Q1: My reaction is sluggish or incomplete. What are the likely causes?
A1: An incomplete reaction is the most common issue and can usually be traced to one of four factors:
-
Reagent Quality: Sodium dithionite is highly sensitive to moisture and air.[5] Pure, active dithionite is a white or grayish-white powder. If your reagent is yellowed or has a strong, sharp sulfurous smell, it has likely decomposed and will have poor reactivity. Solution: Always use a fresh bottle of sodium dithionite or a freshly opened container.
-
pH of the Medium: The stability and reducing potential of sodium dithionite are highly pH-dependent. It is most stable and effective in slightly alkaline conditions (pH 8-10).[7][8] In acidic media, it decomposes rapidly into species with lower reducing power. Solution: Ensure your reaction medium is buffered or maintained at a slightly alkaline pH. Adding a base like sodium bicarbonate (NaHCO₃) is common practice.
-
Insufficient Reagent: The reduction of a nitro group to an amine is a six-electron process. Stoichiometrically, at least 3 equivalents of dithionite are required. In practice, due to decomposition and competing side reactions with dissolved oxygen, a larger excess is necessary. Solution: Use at least 4-6 molar equivalents of sodium dithionite relative to your substrate.
-
Oxygen Contamination: Dissolved oxygen in the solvent reacts with and consumes sodium dithionite.[6] Solution: Degas your solvents thoroughly before use by sparging with an inert gas (N₂ or Ar) for 15-30 minutes. Maintain a positive pressure of inert gas over the reaction mixture throughout the experiment.
Caption: Troubleshooting flowchart for incomplete PNB deprotection reactions.
Q2: My reaction mixture turned a persistent dark yellow/brown, and purification is difficult. Why?
A2: The formation of colored impurities is often due to the p-quinone methide byproduct generated during the 1,6-elimination step.[1] This species is highly reactive and can polymerize to form intensely colored, often sparingly soluble materials, which can complicate product isolation.
-
Mitigation during reaction: While difficult to prevent entirely, ensuring a rapid and complete reaction can minimize the accumulation of intermediates that lead to colored byproducts.
-
Workup and Purification: The resulting aniline product can be protonated with a mild acid (e.g., dilute HCl) and washed with an organic solvent (like ethyl acetate or ether) to remove the non-polar polymeric byproducts. The aqueous layer can then be basified to deprotonate the product, followed by extraction. In some cases, adding a trapping agent like sodium sulfite or sodium borohydride to the workup has been attempted, though success can be substrate-dependent.[1]
Q3: I have other functional groups in my molecule. Will sodium dithionite affect them?
A3: Sodium dithionite is a relatively mild reducing agent but is not completely chemoselective. While it is known to be compatible with many common protecting groups, you should be aware of potentially sensitive functionalities:
-
Generally Stable: Boc, Cbz (Z), benzyl esters (Bzl), methyl/ethyl esters, and silyl ethers are typically stable under these conditions.[1][9]
-
Potentially Reducible: Other functional groups that are susceptible to reduction should be considered on a case-by-case basis. These include:
-
Base-Sensitive Groups: If your molecule contains base-labile groups (e.g., certain esters or nitriles), the alkaline pH of the reaction can be problematic.[11] In these cases, a buffered system (e.g., phosphate buffer at pH ~7-8) may be necessary to avoid hydrolysis.
Practical Protocols & Data
General Experimental Protocol for PNB Deprotection
-
Preparation: Dissolve the p-nitrobenzyl-protected substrate (1.0 equiv) in a suitable organic solvent (e.g., acetonitrile, THF, or DMF). Add this solution to an aqueous buffer (e.g., 0.5 M NaHCO₃ solution) in a round-bottom flask equipped with a stir bar. The ratio of organic solvent to aqueous buffer is typically between 1:1 and 1:3.
-
Inert Atmosphere: Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add solid sodium dithionite (4.0 - 6.0 equiv) to the stirring solution. The dithionite can be added in one portion or in several portions over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-5 hours at room temperature, but may require gentle heating (40-50 °C) for less reactive substrates.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water.
-
For neutral or acidic products: Acidify the mixture to pH ~2-3 with 1N HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
For basic (amine) products: Extract the mixture with an organic solvent to remove non-polar impurities. Then, basify the aqueous layer to pH ~9-10 with NaOH or Na₂CO₃ and extract the product with an organic solvent.
-
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Summary of Typical Reaction Parameters
| Parameter | Recommended Range | Rationale & Notes |
| Na₂S₂O₄ Stoichiometry | 4.0 - 6.0 equivalents | An excess is required to compensate for decomposition and reaction with O₂. |
| Solvent System | MeCN/H₂O, THF/H₂O, DMF/H₂O | A biphasic system is necessary to dissolve both the substrate and the dithionite.[4][12] |
| pH | 8 - 10 | Crucial for dithionite stability and reactivity.[8] Use of NaHCO₃ or phosphate buffer is common. |
| Temperature | 25 °C - 50 °C | Room temperature is often sufficient. Gentle heating can accelerate slow reactions. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidative degradation of the dithionite reagent.[5] |
| Reaction Time | 1 - 5 hours | Highly substrate-dependent. Monitor by TLC or LC-MS for completion. |
Frequently Asked Questions (FAQs)
Q: Why use the p-nitrobenzyl group over a standard benzyl group? A: The key advantage of the PNB group is its orthogonal removal condition. A standard benzyl group is typically removed by catalytic hydrogenation, which can also reduce other functional groups like alkenes, alkynes, or other nitro groups. The PNB group's removal via dithionite reduction is selective and complementary to hydrogenation, as well as to acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Fmoc) protecting groups.[3]
Q: Are there alternatives to sodium dithionite for PNB removal? A: Yes, other reductive methods can cleave the PNB group. The most common alternative is catalytic hydrogenation (e.g., H₂, Pd/C), which proceeds via the same p-aminobenzyl intermediate.[3] Other methods include reduction with zinc powder in acetic acid.[3] However, sodium dithionite is often preferred for its mild conditions, low cost, and operational simplicity in a standard laboratory setting.
Q: Can this method be used for solid-phase synthesis? A: Yes, the PNB group has been successfully employed as a side-chain protecting group in solid-phase peptide synthesis. The deprotection can be performed on the resin-bound peptide using a dithionite cocktail, offering an additional layer of orthogonal protection strategy.[3]
Q: What are the primary safety concerns when working with sodium dithionite? A: Sodium dithionite is a flammable solid and can ignite if it comes into contact with small amounts of water or is heated in the presence of air. It is also a skin and eye irritant. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and keep it away from moisture and heat sources. Its decomposition can release sulfur dioxide (SO₂), a toxic gas.[4]
References
- Vertex AI Search. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress.
- Reddit. Help with Sodium Dithionite Reduction of Nitro groups.
- Fujioka, H., et al. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC.
- ScienceMadness Discussion Board.
- BenchChem. Technical Support Center: Optimizing Sodium Dithionite Reductions.
-
Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050. [Link]
- Wikipedia. Sodium dithionite.
- Google Patents. p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.
- Guibe-Jampel, E., & Wakselman, M. (1983). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite.
- Fiveable. Sodium Dithionite Definition - Organic Chemistry Key Term.
- Sciencemadness.org. Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite).
-
Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]
- ResearchGate. Can anyone suggest a good sodium dithionite workup after reduction a nitro function?
- WordPress.com.
- Chemistry Stack Exchange. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 3. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]
- 4. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 7. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]
- 8. fiveable.me [fiveable.me]
- 9. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite) - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
Technical Support Center: Optimizing Nitrobenzyl Ether Linker Stability
Current Status: Operational Topic: Stability of o-Nitrobenzyl (ONB) Ether Linkers in Basic Media Ticket ID: PCL-BAS-001 Lead Scientist: Dr. A. Vance, Senior Applications Chemist
Introduction: The "Fmoc Conflict"
Welcome to the Technical Support Center. If you are reading this, you are likely facing a common but frustrating paradox in solid-phase peptide synthesis (SPPS) or chemical biology: The "Fmoc Conflict."
You need a photocleavable linker (PCL) to release your cargo later, but the repetitive basic conditions required to remove Fmoc groups (typically 20% piperidine) are slowly eroding your linker or causing premature cleavage. While o-nitrobenzyl ether linkers are classically defined as "acid-stable and photolabile," their behavior in basic organic media is nuanced.
This guide moves beyond generic advice. We will dissect the molecular mechanisms of this instability, provide a self-validating diagnostic workflow, and offer chemically grounded solutions to stabilize your synthesis.
Module 1: Diagnostic Workflow
Before altering your synthesis, you must identify the root cause of the instability. "Base instability" is often a misdiagnosis for photo-assisted degradation or nucleophilic side reactions .
Troubleshooting Decision Tree
Figure 1: Diagnostic logic to distinguish between light sensitivity, nucleophilic attack, and hydrolytic instability.
Module 2: The Mechanics of Instability
To fix the problem, you must understand the chemistry occurring in your flask. The instability of o-nitrobenzyl linkers in piperidine is driven by two mechanisms:
The "Benzylic Proton" Vulnerability
In standard o-nitrobenzyl linkers, the benzylic carbon (adjacent to the ether oxygen and the aromatic ring) holds two hydrogen atoms.
-
The Issue: The ortho-nitro group is electron-withdrawing, increasing the acidity of these benzylic protons.
-
The Reaction: Strong bases or repeated exposure to secondary amines (piperidine) can abstract a proton or facilitate nucleophilic attack at this position, leading to slow elimination or hydrolysis.
The "Nitroso-Aldehyde" Trap (The Piperidine Problem)
This is the most overlooked cause of failure. Even with minimal light, ONB linkers can isomerize to a nitroso-aldehyde intermediate.
-
The Trap: In the presence of primary or secondary amines (like piperidine or lysine residues), this aldehyde reacts rapidly to form imines (Schiff bases) or cyclize into indazolones [1].
-
The Result: Your linker doesn't just "fall off"; it chemically mutates. This modified linker may no longer be photocleavable, leading to "0% yield" during the final cleavage step even if the peptide chain is intact.
Module 3: Troubleshooting Guides (Q&A)
Issue A: "My peptide yield decreases with every Fmoc cycle."
Diagnosis: Cumulative base-catalyzed leaching.
The Fix: Switch to an
-
Why? The
-methyl group replaces one of the benzylic hydrogens. This serves a dual purpose:-
Steric Protection: It hinders nucleophilic attack at the ether linkage.
-
Kinetic Boost: It stabilizes the aci-nitro intermediate during photolysis, increasing cleavage speed by >20x compared to unsubstituted linkers [2].
-
Protocol Adjustment: If you cannot change the linker immediately, modify your deprotection cocktail:
-
Standard: 20% Piperidine in DMF (2 x 10 min).
-
Optimized: 2% DBU + 2% Piperidine in DMF (2 x 5 min).
-
Note: DBU is non-nucleophilic, reducing the risk of attacking the linker while still removing Fmoc efficiently.
-
Issue B: "The resin turned dark brown during synthesis."
Diagnosis: Formation of azo-compounds or indazolones via amine-linker side reactions [3]. The Fix: Aggressive "Dark Mode" and Amine Scavenging.
-
Explanation: The brown color indicates that the nitro group is participating in redox chemistry or condensation reactions with the piperidine.
-
Immediate Action:
-
Ensure the reaction vessel is wrapped in aluminum foil. Even ambient hood lighting is enough to trigger partial nitro-to-nitroso conversion, which then traps the amine.
-
Wash the resin with 0.1M HOBt in DMF after deprotection to protonate any reactive intermediates before they cyclize.
-
Issue C: "The linker is stable, but won't photocleave at the end."
Diagnosis: The "Dead Linker" effect. The Fix: Check for reduction of the Nitro group.
-
Explanation: If you used reducing agents (e.g., SnCl2, dithionite) or harsh conditions elsewhere in the synthesis, the Nitro (-NO2) group may have reduced to an Amine (-NH2). An amino-benzyl linker is not photocleavable.
-
Validation: Take a small resin sample, cleave the peptide using high % TFA (if the linker allows acid cleavage) or analyze via IR for the disappearance of the Nitro stretch (~1530 cm⁻¹).
Module 4: Comparative Data & Selection Guide
Use this table to select the correct linker for basic environments.
| Linker Type | Structure | Base Stability (Piperidine) | Relative Photocleavage Rate | Best Use Case |
| Standard ONB | o-Nitrobenzyl | Low-Moderate | 1x (Baseline) | Simple, short syntheses (<10 steps). |
| DMNB | 4,5-Dimethoxy-2-nitrobenzyl | Moderate | ~5x | General purpose; methoxy groups donate electrons, slightly stabilizing the ring. |
| MeNV (Recommended) | High | >20x | Long peptide synthesis; high base resistance. | |
| NPE | 1-(2-nitrophenyl)ethyl | Moderate-High | ~10x | Good alternative if methoxy groups cause steric issues. |
Module 5: Critical Protocols
Protocol 1: The "Dark Stability" Validation
Perform this before committing precious cargo to the resin.
-
Setup: Place 50 mg of Fmoc-AA-Linker-Resin in a fritted syringe.
-
Control: Wash with DMF, dry, and measure Fmoc loading (UV 290nm).
-
Test: Add 20% Piperidine/DMF. Wrap completely in foil. Shake for 2 hours (simulating ~12 deprotection cycles).
-
Analysis: Wash thoroughly with DMF. Perform Fmoc quantification again.
-
Pass Criteria: If loading loss is <5%, the linker is chemically stable. Any higher loss indicates you must switch to an
-methyl variant or reduce base contact time.
Protocol 2: Optimized Fmoc Deprotection for PCLs
Use this to minimize exposure.
-
Pre-wash: DMF (1 min).
-
Deprotection: 2% DBU / 2% Piperidine in DMF.
-
Cycle 1: 2 minutes (Drain).
-
Cycle 2: 5 minutes (Drain).
-
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Tip: The extensive washing removes residual base which can continue to degrade the linker even after the step is "finished."
-
Visualizing the Stabilization Mechanism
The following diagram illustrates why the
Figure 2: Mechanistic comparison showing how
References
-
Photoclick Chemistry: An, P. et al. "Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation."[1] Nature Communications, 2020.[2]
-
Linker Kinetics: Holmes, C. P. et al. "Model studies for new o-nitrobenzyl photolabile linkers: substituent effects on the rates of photochemical cleavage." The Journal of Organic Chemistry, 1995.
-
Comparative Stability: BenchChem Technical Guides. "A Comparative Guide to Photocleavable Linkers for Researchers." BenchChem, 2025.[3][4]
-
Advanced Linker Design: Leriche, G. et al. "Cleavable linkers in chemical biology." Bioorganic & Medicinal Chemistry, 2012.
Sources
Technical Support Hub: Purification of 2-((4-Nitrobenzyl)oxy)acetic acid
Compound Profile & Purification Strategy
Before initiating purification, it is critical to distinguish your target molecule from structurally similar analogs to ensure the correct physicochemical properties are targeted.
-
Target Molecule: 2-((4-Nitrobenzyl)oxy)acetic acid
-
Chemical Structure:
[1] -
Key Features:
-
Acidity: Carboxylic acid moiety (
~3.5–4.0). -
Polarity: Moderate. The nitro group and acid functionality increase polarity, but the benzyl ether linkage adds lipophilicity and flexibility.
-
Impurity Profile: Common impurities include 4-nitrobenzyl alcohol (hydrolysis byproduct), 4-nitrobenzyl halides (starting material), and inorganic salts (e.g., NaBr).
-
The Strategic Approach: Recrystallization of this compound relies on the Temperature-Dependent Solubility Differential . The ether linkage increases conformational flexibility compared to rigid phenoxy analogs, often leading to "oiling out" (liquid-liquid phase separation) rather than crystallization. Therefore, our protocol prioritizes mixed-solvent systems to control saturation precisely.
Phase I: Solvent System Validation (The Pilot Test)
Do not scale up without this validation. The presence of specific impurities (especially unreacted alcohols) can drastically alter solubility.
Protocol: Perform this test in small culture tubes (100 mg scale).
| Solvent System | Composition (v/v) | Expected Behavior | Recommendation |
| Ethanol / Water | 95:5 to 80:20 | Soluble hot, crystallizes cold. | Primary Choice. High capacity for removing inorganic salts. |
| Ethyl Acetate / Heptane | 1:1 to 1:3 | Soluble hot, crystallizes cold. | Secondary Choice. Use if the compound oils out in aqueous systems. |
| Toluene | 100% | Soluble hot, insoluble cold. | Backup. Good for removing non-polar organic impurities. |
| Water | 100% | Insoluble cold, sparingly soluble hot. | Not Recommended. Solubility is often too low for efficient recovery. |
Phase II: The Recrystallization Protocol[2]
This protocol is designed for a Ethanol/Water system. If using EtOAc/Heptane, substitute the solvents accordingly (Solvent A = EtOAc, Solvent B = Heptane).
Step 1: Dissolution[2][3][4]
-
Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add Ethanol (95%) at a ratio of approximately 5 mL per gram of solid.
-
Heat the mixture to a gentle reflux (approx. 78°C) on a hot plate/oil bath.
-
Incremental Addition: If the solid does not dissolve, add hot Ethanol in 1 mL increments.
Step 2: Hot Filtration (Removal of Particulates)
-
While keeping the solution near boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel) to remove insoluble mechanical impurities or salts.
-
Charcoal Treatment (Optional): If the solution is dark brown/black, cool slightly, add activated carbon (1-2% w/w), reheat to reflux for 5 minutes, and filter through Celite.
Step 3: Crystallization & Phase Control
-
Reheat the filtrate to dissolve any crystals formed during filtration.[8]
-
The Saturation Point: Add Water (warm) dropwise to the boiling ethanol solution until a faint, persistent turbidity (cloudiness) appears.
-
Add just enough Ethanol (dropwise) to clear the turbidity.
-
Remove from heat.[2][5] Cover the flask with foil (exclude light) and allow it to cool to room temperature slowly on a cork ring or wood block.
Step 4: Isolation
-
Once at room temperature, cool the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
-
Collect crystals via vacuum filtration (Buchner funnel).
-
The Wash: Wash the filter cake with cold Ethanol/Water (50:50 mixture). Do not use pure ethanol, or you will dissolve your product.
-
Dry under vacuum or in a desiccator over
.
Visual Workflow & Logic
Figure 1: Decision-matrix for the purification of nitrobenzyl-ether derivatives.
Troubleshooting Guide (Root Cause Analysis)
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as the solution cools.
-
Root Cause: The solution temperature dropped below the "binodal" curve (liquid-liquid separation) before hitting the solid-liquid solubility curve. This is common with flexible ether linkages [2].
-
Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of the good solvent (Ethanol).
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to provide nucleation sites.
-
Cool very slowly (wrap the flask in a towel).
-
Issue 2: Low Recovery Yield (<50%)
Symptom: The mother liquor remains yellow, but few crystals form.
-
Root Cause:
-
Too much solvent: You failed to reach saturation.
-
pH Effect: If the pH is too high (basic), the carboxylic acid exists as a salt, which is highly water-soluble.
-
-
Corrective Action:
-
Evaporate 50% of the solvent using a rotary evaporator.
-
Check pH of the aqueous mother liquor; if >4, acidify slightly with dilute HCl to ensure the molecule is in its protonated (less soluble) form.
-
Issue 3: Product Remains Colored (Brown/Dark Yellow)
Symptom: Crystals are not pale yellow/off-white but dark.
-
Root Cause: Oxidation byproducts (azo or azoxy compounds) or polymerized benzyl alcohols.
-
Corrective Action:
-
Perform a Charcoal Filtration step (see Phase II, Step 2).[2]
-
Warning: Do not use too much charcoal, as it can adsorb your product (aromatic rings stick to carbon).
-
Frequently Asked Questions (FAQs)
Q1: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a valid alternative. However, Ethanol is generally preferred for "greener" processing and slightly better temperature differentials for this specific lipophilicity profile. If using Methanol, ensure it is anhydrous if you are trying to avoid water entirely.
Q2: Why is my melting point lower than the literature value (approx. range 100–140°C depending on isomer)? A: A depressed melting point usually indicates retained solvent or impurities.
-
Solvent Trap: Carboxylic acids can form hydrogen-bonded solvates. Dry the sample at 50°C under high vacuum for 24 hours.
-
Isomer Contamination: Ensure your starting material was pure para-nitrobenzyl bromide. The ortho isomer is a common contaminant and difficult to remove by simple recrystallization.
Q3: Is this compound light sensitive? A: Yes. While 4-nitrobenzyl groups are more stable than the highly photolabile 2-nitrobenzyl groups (used as photocages), nitro-aromatics can undergo slow photoreduction or rearrangement under intense UV/visible light [3]. Perform crystallization in the dark (wrap flask in foil) to prevent surface darkening.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Tippmann, S. "Recrystallization: A Guide for the Organic Chemist." Department of Chemistry, Yale University. (General principles on Oiling Out).
-
Klan, P.; Wirz, J. Photochemistry of Organic Compounds: From Concepts to Practice; Wiley: Chichester, 2009. (Mechanisms of nitrobenzyl photochemistry).
-
Org. Synth. "p-Nitrobenzyl Acetate" (Analogous synthesis/purification logic). Org.[2][4][5][6][10] Synth.1941 , 21, 44.
Sources
- 1. 2-Nitrophenylacetic acid 98 3740-52-1 [sigmaaldrich.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Home Page [chem.ualberta.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. athabascau.ca [athabascau.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. 4-Nitrophenyl acetic Acid (CAS104-03-0) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
Technical Support Center: P-Nitrobenzyl (PNB) Ether Cleavage in Sensitive Substrates
Welcome to the technical support center for p-nitrobenzyl (PNB) ether protecting groups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of PNB ethers, particularly in the context of complex and sensitive molecular architectures. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and a comparative analysis of alternative cleavage reagents.
**I. Frequently Asked
Questions (FAQs)**
This section addresses common questions regarding the strategy and execution of PNB ether cleavage.
Q1: Why is the standard catalytic hydrogenation for PNB ether cleavage problematic for my sensitive substrate?
While catalytic hydrogenation (e.g., H₂, Pd/C) is a go-to method for benzyl-type ether cleavage, its application is often limited by the substrate's sensitivity.[1] Common issues include:
-
Chemoselectivity: Other functional groups, such as alkenes, alkynes, and other reducible moieties, will likely be reduced under standard hydrogenation conditions.[2]
-
Catalyst Poisoning: Substrates containing sulfur or certain nitrogen heterocycles can poison the palladium catalyst, leading to incomplete or failed reactions.
-
Steric Hindrance: Access of the catalyst to the PNB ether linkage can be sterically hindered in complex molecules, slowing down or preventing cleavage.
-
Harsh Conditions: The pressures and temperatures sometimes required for complete reaction can degrade sensitive substrates.
Q2: What is the fundamental mechanism of PNB ether cleavage via reduction of the nitro group?
The cleavage of a p-nitrobenzyl ether is typically initiated by the reduction of the nitro group to an amino group. This transformation to the p-aminobenzyl ether dramatically alters the electronic properties of the benzyl group, making the C-O bond significantly more labile. The electron-donating amino group facilitates the cleavage through the formation of a transient quinone methide-like intermediate, which readily fragments to release the free alcohol.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution framework for challenges you might encounter during your experiments.
Problem 1: Incomplete PNB Ether Cleavage
Symptom: Your reaction stalls, leaving a significant amount of starting material, even after extended reaction times.
Possible Causes & Solutions:
-
Cause A: Inefficient Reduction of the Nitro Group. The initial reduction of the nitro group is the rate-limiting step.
-
Troubleshooting:
-
Reagent Choice: If using catalytic hydrogenation, consider alternative hydrogen sources like ammonium formate, which can sometimes be more effective.[1] For substrates incompatible with hydrogenation, chemical reductants are a better choice.
-
Reaction Conditions: Ensure your solvent is appropriate and that the reagents are fresh. For instance, sodium dithionite solutions should be freshly prepared.[3]
-
-
-
Cause B: Steric Hindrance. The cleavage reagent may not be able to access the PNB ether.
-
Troubleshooting:
-
Reagent Selection: Smaller, soluble reagents like sodium dithionite may be more effective than heterogeneous catalysts like Pd/C.
-
Solvent and Temperature: Optimizing the solvent system to improve substrate solubility and slightly increasing the reaction temperature (if the substrate is stable) can enhance reaction rates.
-
-
Problem 2: Substrate Degradation or Unwanted Side Reactions
Symptom: You observe the formation of multiple byproducts, and the yield of your desired deprotected alcohol is low.
Possible Causes & Solutions:
-
Cause A: Acid or Base Labile Functional Groups. Many cleavage methods have pH considerations that can affect sensitive functional groups.
-
Troubleshooting:
-
Neutral Conditions: Opt for cleavage methods that proceed under neutral or near-neutral conditions. Reductive methods using zinc powder in the presence of aqueous chelating ethers or ammonium chloride offer milder alternatives to strongly acidic or basic conditions.[4][5][6]
-
Photolytic Cleavage: For extremely sensitive substrates, photolytic cleavage of an o-nitrobenzyl ether (a related protecting group) can be an orthogonal and mild deprotection strategy.[7][8]
-
-
-
Cause B: Reductive Cleavage of Other Functional Groups. Your reagent is not selective for the PNB ether.
-
Troubleshooting:
-
Chemoselective Reagents: Sodium dithionite is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.[3][9]
-
Modified Catalysts: If hydrogenation is a viable option, consider using modified catalysts like Pd/C(en) (ethylenediamine-modified), which can offer different selectivity profiles.[10]
-
-
III. Alternative Cleavage Reagents: A Comparative Overview
When standard catalytic hydrogenation is not suitable, several alternative reagents can be employed. The choice of reagent should be guided by the specific sensitivities of your substrate.
| Reagent/Method | Typical Conditions | Advantages | Limitations |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, Na₂CO₃, H₂O/Organic Solvent, 40°C | Highly chemoselective for the nitro group.[3][9] Mild, neutral to slightly alkaline conditions. | Can be difficult to remove inorganic byproducts. Potential for sulfur-containing side products. |
| Zinc (Zn) Powder | Zn, NH₄Cl, H₂O/Organic Solvent, reflux | Mild, neutral conditions.[5] Inexpensive and readily available. | Can be slow and require a large excess of zinc.[11] Activation of zinc may be necessary.[4] |
| Indium | In, NH₄Cl, aq. EtOH | Effective for both PNB ethers and esters. | More expensive than zinc. |
| Electrochemical Reduction | Controlled potential electrolysis | Can be very mild and highly selective.[12] Avoids the use of chemical reagents. | Requires specialized equipment. Optimization of conditions can be complex. |
| Photolytic Cleavage (o-nitrobenzyl) | UV light (e.g., 365 nm) | Orthogonal to many chemical transformations.[7][13] Very mild. | Requires a photochemically active protecting group (typically ortho-nitrobenzyl).[8] Can be slow and may require specialized photoreactors. |
IV. Experimental Protocols
Here are detailed, step-by-step protocols for key alternative cleavage methods.
Protocol 1: PNB Ether Cleavage using Sodium Dithionite
This protocol is adapted from the work of Guibe-Jampel and Wakselman.[3]
-
Dissolve the Substrate: Dissolve the p-nitrobenzyl ether (1 equivalent) in a suitable organic solvent (e.g., acetonitrile, THF, or ethyl acetate).
-
Prepare the Dithionite Solution: In a separate flask, prepare a solution of sodium dithionite (4 equivalents) and sodium carbonate (4 equivalents) in boiled (degassed) water.
-
Combine and React: Add the aqueous dithionite solution to the stirred solution of the substrate.
-
Heat the Reaction: Heat the biphasic mixture to 40°C until the layers become homogeneous.
-
Continue Stirring: Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, acidify the reaction mixture to pH 4-6 with 1N HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: PNB Ether Cleavage using Zinc Powder
This protocol is based on the general principles of nitro group reduction using zinc.[4][5][14]
-
Prepare the Reaction Mixture: To a solution of the p-nitrobenzyl ether (1 equivalent) in a mixture of an organic solvent (e.g., THF, ethanol) and water, add ammonium chloride (5-10 equivalents) and zinc dust (5-10 equivalents).
-
Heat to Reflux: Heat the suspension to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Filter and Concentrate: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess zinc and zinc salts. Wash the celite pad with the organic solvent used in the reaction.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
V. Mechanistic and Workflow Diagrams
General Mechanism of Reductive PNB Ether Cleavage
The following diagram illustrates the generally accepted mechanism for the cleavage of a p-nitrobenzyl ether following the reduction of the nitro group.
Caption: Reagent selection workflow for PNB ether cleavage.
VI. References
-
Zhu, Y.-P., et al. (2018). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Molecules, 23(10), 2634. [Link]
-
Guibe-Jampel, E., & Wakselman, M. (1983). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite. Synthetic Communications, 13(3), 217-221. [Link]
-
Organic Chemistry Portal. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]
-
Reddit. (2012). Help with Sodium Dithionite Reduction of Nitro groups. r/chemistry. [Link]
-
Sciencemadness Discussion Board. (2022). mechanism of sodium dithionite aromatic nitro reduction? [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
University of Calgary. Alcohol Protecting Groups. [Link]
-
Semantic Scholar. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Kamal, A., et al. (2015). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Tetrahedron Letters, 56(36), 5173-5177. [Link]
-
Kumar, P. S., & Lokanatha Rai, K. M. (2012). Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. Chemical Papers, 66(8), 772-778. [Link]
-
Google Patents. (2018). EP3269718A1 - Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine.
-
Sciencemadness Discussion Board. (2007). Reduction of Aromatic Nitro compounds with Zn / HCl A write up. [Link]
-
Al-Zoubi, R. M. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. International Journal of Organic Chemistry, 6(1), 25-34. [Link]
-
ResearchGate. Comparison of alternative metals to Pd for catalysis. [Link]
-
Organic Chemistry Portal. Stoichiometric Zn or Fe Metal Reduction. [Link]
-
Common Organic Chemistry. Nitro Reduction - Zinc (Zn). [Link]
-
Madhavan, N., & Gin, M. S. (2002). Synthesis and photocleavage of a new dimeric bis(o-nitrobenzyl) diether tether. Chemical Communications, (16), 1742-1743. [Link]
-
Chiappelli, M.-C., & Barner, L. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(6), 1394. [Link]
-
Papageorgiou, G., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 125(24), 7434-7435. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. [Link]
-
Lebarbier, V. M., et al. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds. Angewandte Chemie International Edition, 56(4), 1134-1138. [Link]
-
Semantic Scholar. Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]
-
Lee, S., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(12), e202200223. [Link]
-
Sciforum. (2016). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. [Link]
-
Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
Qian, H., et al. (2021). Mesolytic Cleavage of Homobenzylic Ethers for Programmable End-of-Life Function in Redoxmers. ChemRxiv. [Link]
-
Qian, H., et al. (2021). Mesolytic cleavage of homobenzylic ethers for programmable end-of-life function in redoxmers. Journal of Materials Chemistry A, 9(41), 23591-23599. [Link]
-
ResearchGate. Electrochemical C−O bond cleavage in phenolic ethers. [Link]
-
Semantic Scholar. Specific removal of o-methoxybenzyl protection by DDQ oxidation. [Link]
-
Saveant, J.-M. (1980). Electrochemical reduction of nitrobenzyl halides in acetonitrile. Journal of the American Chemical Society, 102(19), 6114-6120. [Link]
-
University of Wisconsin. Protecting Groups. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. Sciencemadness Discussion Board - Reduction of Aromatic Nitro compounds with Zn / HCl A write up - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nitro Reduction - Zinc (Zn) [commonorganicchemistry.com]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 2-((4-Nitrobenzyl)oxy)acetic Acid
Executive Summary & Strategic Importance
In drug discovery, 2-((4-nitrobenzyl)oxy)acetic acid serves as a critical linker and a protected intermediate. Its structural integrity is often the " go/no-go " checkpoint before proceeding to complex coupling reactions (e.g., PROTAC synthesis or peptide conjugation).
This guide compares the NMR profile of this compound against its un-nitrated analogue (2-(benzyloxy)acetic acid) and its ester precursor . The addition of the p-nitro group is not merely a functional change; it drastically alters the spectral "performance" by simplifying the aromatic region, providing a clearer diagnostic fingerprint than the complex multiplets observed in unsubstituted benzyl systems.
Structural Analysis & Prediction Framework
Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule contains four distinct proton environments (excluding the exchangeable carboxylic acid proton).[1]
Molecular Connectivity & Splitting Logic
The following diagram illustrates the proton assignment hierarchy and the expected splitting patterns based on neighboring spin interactions.
Figure 1: Structural assignment workflow detailing the four distinct proton environments and their expected multiplicity.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize artifacts (e.g., dimerization of carboxylic acids), the choice of solvent is critical.
Reagents & Equipment[2][3][4]
-
Analyte: >5 mg of 2-((4-nitrobenzyl)oxy)acetic acid (dried in vacuo).
-
Solvent: DMSO-d6 (99.9% D) + 0.05% TMS.
-
Why DMSO? CDCl3 often leads to broad, invisible COOH peaks and concentration-dependent shifts due to dimerization. DMSO disrupts these dimers, sharpening the spectrum.
-
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic impurities).
Step-by-Step Workflow
-
Massing: Weigh 5–10 mg of sample into a clean vial.
-
Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Note: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.
-
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).
-
Scans (NS): 16–32.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
Comparative Spectral Analysis
This section objectively compares the target molecule against its most common analogues. The "Performance" here refers to the diagnostic clarity —how easily can you confirm the structure?
Comparison Table: Chemical Shifts ( , ppm)
| Proton Environment | Target: 2-((4-Nitrobenzyl)oxy)acetic acid | Analog 1: 2-(Benzyloxy)acetic acid | Analog 2: Methyl Ester Precursor |
| Solvent | DMSO-d6 | DMSO-d6 | CDCl3 |
| -COOH | 12.8 (br s) | 12.6 (br s) | Absent |
| Ar-H (Ortho to NO2) | 8.22 (d, J=8.8 Hz) | N/A | 8.20 (d) |
| Ar-H (Meta to NO2) | 7.65 (d, J=8.8 Hz) | 7.30 - 7.45 (m) | 7.55 (d) |
| Benzylic (-CH2-Ar) | 4.72 (s) | 4.55 (s) | 4.68 (s) |
| Alpha (-CH2-CO) | 4.15 (s) | 4.08 (s) | 4.20 (s) |
| Ester (-OCH3) | Absent | Absent | 3.78 (s) |
Detailed Analysis of "Performance"
A. Aromatic Region: The Nitro Advantage
-
Target (Nitro): The p-nitro group is strongly electron-withdrawing. It deshields the ortho protons significantly (
8.22), pushing them downfield and separating them from the meta protons ( 7.65). This creates a clean AA'BB' system (two distinct doublets). -
Alternative (Unsubstituted): The unsubstituted benzyl group results in a multiplet at 7.30–7.45 ppm.
-
Verdict: The nitro-derivative offers superior spectral resolution . You can instantly quantify impurities by integrating the clear doublets, whereas impurities are easily buried inside the multiplet of the unsubstituted analog.
B. Methylene Shifts: Electronic Inductive Effects
-
The nitro group exerts a pull through the aromatic ring, deshielding the benzylic protons by approximately +0.17 ppm compared to the unsubstituted analog (4.72 vs 4.55 ppm).
-
This shift is diagnostic. If your synthesis failed (e.g., accidental reduction of nitro to amine), this peak would shift dramatically upfield (to ~4.2 ppm).
Troubleshooting & Impurities
When synthesizing this ether, two specific impurities are common. Use the logic below to identify them.
Figure 2: Diagnostic flowchart for identifying common synthetic impurities based on specific chemical shift anomalies.
Common Contaminants Table
| Contaminant | Diagnostic Signal (DMSO-d6) | Origin |
| p-Nitrobenzyl Alcohol | Hydrolysis of starting halide | |
| p-Nitrobenzyl Chloride | Unreacted starting material | |
| Water | Wet solvent/hygroscopic sample | |
| Ethyl Acetate | Residual extraction solvent |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Data for 2-(benzyloxy)acetic acid comparison).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for AA'BB' splitting patterns).
Sources
C13 NMR chemical shifts for nitrobenzyl methylene carbons
Comparative Guide: C NMR Diagnostics of Nitrobenzyl Methylene Carbons
Content Type: Technical Comparison Guide
Audience: Organic Chemists, Structural Biologists, and Drug Discovery Scientists
Focus: Distinguishing ortho-, meta-, and para- nitrobenzyl isomers via
Executive Summary
In medicinal chemistry and protecting group synthesis, the nitrobenzyl moiety is ubiquitous.[1][2] However, distinguishing between ortho-, meta-, and para- isomers solely by
This guide objectively compares the spectral performance of these isomers. The critical insight is the "Ortho-Upfield Shift," a phenomenon where steric compression overrides the electron-withdrawing nature of the nitro group, providing a definitive structural fingerprint.
Mechanistic Principles: The Shielding Paradox
To interpret the data correctly, one must understand the competing forces acting on the benzylic carbon.
The Forces at Play
-
Inductive Effect (-I): The Nitro group (
) is strongly electron-withdrawing. Intuitively, this should descreen nuclei, shifting signals downfield (higher ppm). -
Resonance Effect (-R): In ortho and para positions, the nitro group withdraws electron density via
-conjugation. This typically deshields ring carbons. -
Steric Compression (The Key Differentiator): In the ortho isomer, the bulky nitro group physically crowds the benzylic methylene. This leads to the
-gauche effect (steric compression), which increases electron density locally around the carbon nucleus, causing a distinct upfield shift (lower ppm) relative to the para isomer.
Visualizing the Diagnostic Logic
Figure 1: Diagnostic logic flow for assigning nitrobenzyl isomers based on benzylic carbon shifts.
Comparative Data Analysis
The following tables summarize experimental chemical shifts. Note the consistent trend: Ortho < Para .
Table 1: Baseline Substituent Effects (The Toluene Model)
Solvent:
| Compound | Structure | Shift Difference ( | Mechanism | |
| Toluene | 21.3 | 0.0 (Ref) | Baseline | |
| 4-Nitrotoluene | 21.6 | +0.3 | Electronic (-R/-I) dominates slightly. | |
| 2-Nitrotoluene | 19.8 | -1.5 | Steric Compression shields the carbon. |
Interpretation: Even with a methyl group, the ortho-nitro isomer appears ~1.8 ppm upfield from the para isomer. This is the "smoking gun" for assignment.
Table 2: Functionalized Nitrobenzyl Shifts (Halides & Alcohols)
Common intermediates in drug synthesis. Solvent:
| Core Structure | Isomer | Methylene Shift ( | Performance Note |
| Benzyl Chloride | Unsubstituted | ~46.0 ppm | Reference Standard |
| Nitrobenzyl Chloride | Para | 45.2 ppm | Similar to unsubstituted; electronic effects dampen over distance. |
| Nitrobenzyl Chloride | Ortho | 42.8 - 43.5 ppm | Diagnostic: Distinctly upfield (~2 ppm) vs para. |
| Benzyl Alcohol | Unsubstituted | ~64.5 ppm | Reference Standard |
| Nitrobenzyl Alcohol | Para | 64.0 ppm | Minimal change from reference. |
| Nitrobenzyl Alcohol | Ortho | 60.5 - 61.5 ppm | Diagnostic: Significant upfield shift (~3 ppm). |
Key Takeaway: If your methylene signal is "missing" or unexpectedly shielded, suspect the ortho isomer.
Experimental Protocol: Self-Validating Assignment
To ensure data integrity, do not rely on 1D
Step 1: Sample Preparation
-
Concentration: Prepare a highly concentrated sample (~50 mg/0.6 mL) to resolve quaternary carbons clearly.
-
Solvent:
is preferred for resolution. If solubility is poor, DMSO- is acceptable but will shift all peaks; relative order ( ) remains constant.
Step 2: Acquisition Parameters (High Resolution)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Nitro groups increase relaxation times of adjacent carbons; insufficient delay causes signal loss for ipso carbons.
-
Scans (NS): Minimum 512 scans for adequate S/N on quaternary carbons.
Step 3: The Validation Step (HMBC)
If the 1D shift is ambiguous (e.g., meta vs para), run a
-
Ortho Isomer: The methylene protons will show a strong 3-bond correlation (
) to the quaternary carbon bearing the nitro group ( ). -
Meta Isomer: The methylene protons will show correlations to two unsubstituted ring carbons and one nitro-bearing carbon (weak or non-existent 3-bond path).
-
Para Isomer: The methylene protons correlate to the symmetric
carbons, which appear as a tall, intense signal in 1D C due to equivalence.
Application Case Study: o-Nitrobenzyl as a Photocage
The ortho-nitrobenzyl (ONB) group is functionally distinct because it is photolabile , whereas meta and para are stable to UV light. This makes correct NMR assignment critical for "caged" drug precursors.
Comparative Performance: Photolysis Efficiency
| Feature | o-Nitrobenzyl (ONB) | p-Nitrobenzyl (PNB) | p-Methoxybenzyl (PMB) |
| NMR ID ( | ~60-61 ppm (Upfield) | ~64 ppm | ~72 ppm (Downfield due to -OMe) |
| UV Cleavage | Yes (300-365 nm) | No (Stable) | No (Requires DDQ/Acid) |
| Byproduct | o-Nitrosobenzaldehyde | N/A | Anisaldehyde |
| Use Case | Spatiotemporal drug release | Standard protection | Acid-labile protection |
Mechanism of Photolysis (Why Ortho matters)
The cleavage requires the nitro oxygen to be in close proximity to the benzylic proton to abstract it. This is only possible in the ortho geometry.
Figure 2: The chemical consequence of the ortho-arrangement. The same steric proximity that causes the NMR upfield shift facilitates the H-abstraction required for photocleavage.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Data for 2-nitrotoluene and 4-nitrotoluene). [Link]
-
Yamamoto, O. et al. (1972).[3] Analytical Chemistry, 44, 1794.[3] (Detailed assignment of nitrotoluene isomers). [Link]
-
Klán, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. (Comparison of ONB vs other protecting groups). [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for steric compression/gamma-gauche effect principles).
A Comparative Guide to the Mass Spectrometric Fragmentation of Carboxylic Acids: The Case of 4-Nitrobenzyl Ester Derivatives
This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of carboxylic acids derivatized with 4-nitrobenzyl bromide, yielding 4-nitrobenzyl esters. While the specific molecule "4-nitrobenzyloxyacetic acid" can be analyzed, its fragmentation is best understood within the broader, more common application of using the 4-nitrobenzyl (PNB) moiety as a derivatization agent to enhance the detection and structural elucidation of acidic compounds. We will explore the rationale behind this derivatization strategy, detail the characteristic fragmentation pathways, and compare this method with common alternatives, providing the experimental context required for robust analytical method development.
The Rationale for Derivatization in Mass Spectrometry
Many biologically and pharmaceutically relevant molecules, such as short-chain carboxylic acids, are challenging to analyze directly by common mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Their inherent polarity and low volatility hinder efficient chromatographic separation and can lead to poor ionization efficiency.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations. By converting a polar functional group (like a carboxylic acid) into a less polar, more volatile derivative, we can significantly improve analytical performance.[2][3]
An ideal derivatizing agent for MS analysis should not only improve chromatographic behavior but also introduce a tag that directs fragmentation in a predictable manner, producing characteristic ions that aid in identification and quantification.[1] 4-Nitrobenzyl bromide is one such reagent, which reacts with carboxylic acids to form 4-nitrobenzyl esters, making them amenable to GC-MS analysis and providing a distinct fragmentation signature upon electron ionization (EI).
Fragmentation Pattern of 4-Nitrobenzyl (PNB) Esters
Upon analysis by Electron Ionization Mass Spectrometry (EI-MS), a hard ionization technique that induces extensive fragmentation, 4-nitrobenzyl esters undergo predictable bond cleavages.[4] The fragmentation of the ester of acetic acid, 4-nitrobenzyl acetate, serves as a model for understanding the behavior of 4-nitrobenzyloxyacetic acid and other PNB-derivatized acids.
The molecular ion ([M]+•) is often of low abundance due to the energetic nature of EI. The primary and most significant fragmentation event is the cleavage of the benzylic C-O bond. This is an example of α-cleavage, which is highly favorable because it results in the formation of a resonance-stabilized 4-nitrobenzyl cation.[5][6]
Key Fragmentation Pathways:
-
Formation of the 4-Nitrobenzyl Cation (m/z 136): This is the hallmark of PNB-derivatized compounds. The cleavage of the C-O bond adjacent to the benzene ring yields a highly stable benzyl cation. This fragment is typically the base peak or one of the most abundant ions in the spectrum, making it an excellent diagnostic ion.
-
Loss of Nitrogen Dioxide (•NO2): The molecular ion or the 4-nitrobenzyl cation can lose a neutral nitrogen dioxide radical (46 Da). For the 4-nitrobenzyl cation (m/z 136), this would lead to a fragment at m/z 90.
-
Loss of Nitric Oxide (•NO): A less common fragmentation pathway involves the loss of a nitric oxide radical (30 Da).
-
Formation of Acylium Ion: Like other esters, α-cleavage can also occur on the other side of the carbonyl group, leading to the formation of an acylium ion (R-C≡O+).[5][7] For 4-nitrobenzyloxyacetic acid, this would correspond to the [CH2COOH]+• fragment (m/z 59) or related ions.
The fragmentation cascade is visualized in the diagram below.
Caption: Key EI fragmentation pathways for a model 4-nitrobenzyl ester.
Comparative Analysis of Derivatization Reagents for Carboxylic Acids
While 4-nitrobenzylation is effective, other derivatization strategies exist, each with distinct advantages and producing different fragmentation patterns. The choice of reagent depends on the analytical objective, the sample matrix, and the available instrumentation.
| Derivatization Method | Reagent Example | Key Fragment Ions (EI-MS) | Primary Advantages | Considerations |
| 4-Nitrobenzylation | 4-Nitrobenzyl Bromide (PNB-Br) | m/z 136 (base peak) , [M-NO2]+• | Produces a highly specific, high-mass diagnostic ion (m/z 136), shifting it away from low-mass matrix interference. | Reagent can be lachrymatory; reaction requires heating. |
| Silylation | BSTFA, MSTFA (for TMS esters) | m/z 73 ([Si(CH3)3]+) , [M-15]+ (loss of •CH3) | Fast, quantitative reactions; produces volatile and thermally stable derivatives ideal for GC-MS. | Derivatives are moisture-sensitive; m/z 73 is a common background ion. |
| Pentafluorobenzylation | Pentafluorobenzyl Bromide (PFB-Br) | [M-181]- (loss of •CH2C6F5) in NCI mode | Extremely high sensitivity in Electron Capture Negative Ionization (ECNI) mode; excellent for trace analysis.[8] | EI spectra can be complex; primarily used for ECNI-MS. |
| Methylation | Diazomethane, BF3/Methanol | Fragmentation is dictated by the analyte structure, not the tag. | Simple, adds only 14 Da to the molecular weight. | Diazomethane is explosive and toxic; methylation may not significantly improve chromatography for all acids. |
Experimental Protocol: Derivatization and GC-MS Analysis
This protocol provides a self-validating workflow for the analysis of a generic carboxylic acid using 4-nitrobenzyl bromide derivatization.
Objective: To convert a carboxylic acid into its 4-nitrobenzyl ester for analysis by GC-EI-MS.
Materials:
-
Carboxylic acid standard or sample extract (dried)
-
4-Nitrobenzyl bromide (PNB-Br) solution (10 mg/mL in Acetonitrile)
-
Diisopropylethylamine (DIPEA) solution (10% in Acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Hexane, HPLC grade
-
Deionized water
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven set to 60°C
-
Nitrogen gas stream for evaporation
Methodology:
-
Sample Preparation:
-
Pipette 100 µL of the sample (containing the carboxylic acid) into a 2 mL reaction vial.
-
Causality: A precise volume is critical for quantitative analysis.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Do not overheat.
-
Causality: The reaction must be performed in an anhydrous environment as water will compete with the carboxylic acid for the derivatizing reagent.
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of the PNB-Br solution and 10 µL of the DIPEA solution.
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate anion which is a much more effective nucleophile to attack the PNB-Br.
-
Cap the vial tightly and vortex for 10 seconds.
-
Place the vial in a heating block at 60°C for 30 minutes.
-
Causality: Heating accelerates the SN2 reaction. 60°C is generally sufficient for completion without causing thermal degradation of the derivative.
-
-
Workup and Extraction:
-
After cooling to room temperature, evaporate the solvent under nitrogen.
-
Add 200 µL of Hexane and 200 µL of deionized water to the vial.
-
Vortex vigorously for 30 seconds to perform a liquid-liquid extraction. Centrifuge briefly if needed to separate the layers.
-
Causality: The PNB ester is nonpolar and will partition into the organic hexane layer, while excess reagents and salts will remain in the aqueous layer. This step is crucial for cleaning the sample and protecting the GC inlet.
-
Carefully transfer the top hexane layer to a GC vial with an insert.
-
-
GC-MS Analysis (Illustrative Parameters):
-
System: Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temp: 280°C.
-
Oven Program: 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Causality: The temperature program is designed to separate analytes based on their boiling points while ensuring the high-boiling PNB esters elute in a reasonable time with good peak shape.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Causality: 70 eV is the standard energy for EI, which provides reproducible fragmentation patterns that are comparable to library spectra.[4]
-
Scan Mode: Full Scan (m/z 40-450) to identify all fragments. For quantification, Selected Ion Monitoring (SIM) can be used, targeting m/z 136 and the molecular ion.
-
-
Data Analysis and Validation:
-
Analyze a procedural blank (a vial with no analyte taken through the entire process) to check for contamination.
-
Analyze a derivatized standard to confirm the retention time and mass spectrum.
-
In the sample chromatogram, identify the peak corresponding to the derivatized analyte.
-
Confirm the identity by matching the mass spectrum against the expected pattern, looking for the molecular ion and the characteristic base peak at m/z 136 .
-
References
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Patti, G. J., et al. (2007). Metabolomics relative quantitation with mass-spectrometry using chemical derivatization. Metabolomics. [Link]
-
MDPI. (2023). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
MDPI. (2024). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. [Link]
-
Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Watkins, L. K., & Ma, Y. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. [Link]
-
NIST. Mass spectrum of Benzoic acid, 4-nitro-. [Link]
-
Wikipedia. Electron ionization. [Link]
-
Springer. (2014). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. masspec.scripps.edu [masspec.scripps.edu]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 8. d-nb.info [d-nb.info]
A Comparative Guide to IR Spectroscopy of Nitro and Carboxyl Groups in Nitrobenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By detecting the vibrational frequencies of functional groups, IR spectroscopy provides a molecular fingerprint, enabling rapid identification and characterization. This guide offers an in-depth comparison of the characteristic IR spectral peaks for nitro (NO₂) and carboxyl (COOH) groups within nitrobenzyl ether compounds, a class of molecules with significant applications in areas such as photolabile protecting groups in drug delivery.[1] We will explore the theoretical underpinnings of their IR absorptions, the influence of molecular structure on peak positions, and provide a practical experimental protocol for obtaining high-quality spectra.
Theoretical Framework: The Vibrational Language of Functional Groups
The absorption of infrared radiation by a molecule excites specific vibrational modes. The frequency of this absorption is dependent on the bond strength, the masses of the bonded atoms, and the molecular environment.
The Nitro (NO₂) Group: A Tale of Two Stretches
The nitro group is characterized by two distinct and intense stretching vibrations: the asymmetric and symmetric stretches of the N-O bonds.[2][3]
-
Asymmetric (ν_as) NO₂ Stretch: This high-frequency, strong absorption arises from the two N-O bonds stretching out of phase. In aromatic nitro compounds, this band typically appears in the 1550-1475 cm⁻¹ region.[2][4] Conjugation with the aromatic ring generally shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[2]
-
Symmetric (ν_s) NO₂ Stretch: This strong absorption, corresponding to the in-phase stretching of the N-O bonds, is found in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[2][4] In many aromatic nitro compounds, the symmetric and asymmetric stretches have comparable intensities.[2]
The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly influences the electronic structure of the molecule and, consequently, its vibrational frequencies.[2][5][6]
The Carboxyl (COOH) Group: A Symphony of Vibrations
The carboxyl group presents a more complex IR spectrum due to the presence of both a carbonyl (C=O) and a hydroxyl (O-H) group.
-
O-H Stretch: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band, which typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹ .[7][8] This significant broadening is a direct result of strong intermolecular hydrogen bonding, which creates a wide range of O-H bond strengths and, therefore, a continuum of absorption frequencies.[7][8]
-
C=O Stretch: A sharp and very intense carbonyl stretching band is observed between 1760 and 1690 cm⁻¹ .[8][9] The precise position is sensitive to the molecular environment. Conjugation with an aromatic ring, as in nitrobenzyl ethers, tends to lower the frequency of the C=O stretch.[7] For dimeric, hydrogen-bonded carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[10]
-
C-O Stretch and O-H Bend: A C-O stretching vibration appears in the region of 1320-1210 cm⁻¹ , while O-H bending vibrations can be found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹ .[8]
Comparative Analysis: Positional Isomerism and its Spectroscopic Consequences
The position of the nitro group on the benzyl ring relative to the ether and carboxyl functionalities can subtly influence the IR absorption frequencies. This is primarily due to the interplay of electronic effects (resonance and inductive) that alter bond polarities and strengths.
| Functional Group | Vibrational Mode | Ortho-Nitrobenzyl Ether | Meta-Nitrobenzyl Ether | Para-Nitrobenzyl Ether |
| Nitro (NO₂) Group | Asymmetric Stretch (ν_as) | ~1525-1540 cm⁻¹ | ~1530-1545 cm⁻¹ | ~1515-1530 cm⁻¹ |
| Symmetric Stretch (ν_s) | ~1340-1355 cm⁻¹ | ~1350-1365 cm⁻¹ | ~1345-1360 cm⁻¹ | |
| Carboxyl (COOH) Group | O-H Stretch | ~3300-2500 cm⁻¹ (broad) | ~3300-2500 cm⁻¹ (broad) | ~3300-2500 cm⁻¹ (broad) |
| C=O Stretch | ~1700-1720 cm⁻¹ | ~1705-1725 cm⁻¹ | ~1695-1715 cm⁻¹ |
Note: These are approximate ranges and can be influenced by the specific substitution pattern and the physical state of the sample (solid, liquid, or in solution).
Generally, electron-donating groups in the ortho or para positions relative to the nitro group can increase electron density in the ring through resonance, weakening the N-O bonds and causing a shift to lower wavenumbers (a red shift).[2] Conversely, the strong electron-withdrawing nature of the nitro group can influence the carbonyl bond of a para-positioned carboxyl group, potentially leading to a slight decrease in the C=O stretching frequency due to resonance effects.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the steps for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid nitrobenzyl ether sample using the Potassium Bromide (KBr) pellet method. This technique is widely used for solid samples and provides high-quality spectra.[2]
I. Sample Preparation (KBr Pellet Method)
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid nitrobenzyl ether sample until it becomes a fine, uniform powder. The goal is to reduce particle size to minimize light scattering.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. KBr is transparent in the mid-IR region.
-
Homogenization: Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. Over-grinding can lead to a glassy mixture.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.
II. Instrument Setup and Data Acquisition
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.
-
Sample Analysis: Place the KBr pellet in the sample holder within the spectrometer's sample compartment.
-
Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
III. Data Processing and Interpretation
-
Background Subtraction: The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Peak Identification: Identify and label the characteristic absorption bands for the nitro and carboxyl groups, as well as other relevant peaks (e.g., aromatic C-H stretches above 3000 cm⁻¹, C=C stretches around 1600-1450 cm⁻¹).[9]
-
Comparative Analysis: Compare the obtained spectrum with reference spectra or the expected peak positions to confirm the structure of the nitrobenzyl ether.
Visualizing the Workflow and Structure-Spectra Relationships
To further clarify the experimental process and the influence of molecular structure on the IR spectrum, the following diagrams are provided.
Caption: Experimental workflow for FT-IR analysis of nitrobenzyl ethers.
Caption: Factors influencing the IR absorption frequencies of nitro and carboxyl groups.
Conclusion
The distinct and intense absorption bands of the nitro and carboxyl groups make IR spectroscopy a powerful tool for the characterization of nitrobenzyl ethers. A thorough understanding of the characteristic peak positions and the factors that influence them, such as positional isomerism and hydrogen bonding, is crucial for accurate spectral interpretation. By following a robust experimental protocol, researchers can obtain high-quality data to support their synthetic and analytical endeavors in drug development and other scientific disciplines.
References
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]
-
Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]
- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010.
- Lippa, A., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1595-1606.
-
Springer. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]
- Jezuita, A., Ejsmont, K., & Szatyłowicz, H. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(6), 2269–2280.
Sources
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. echemi.com [echemi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 4-Nitrobenzyl (PNB) and 4-Methoxybenzyl (PMB) Protecting Groups
A Senior Application Scientist's Field Guide to Strategic Selection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. A protecting group strategy must be meticulously planned, considering not only the conditions for its installation and removal but also its stability throughout a synthetic sequence. Among the myriad of choices for protecting hydroxyl, carboxyl, and amino functionalities, benzyl-type ethers stand out for their general robustness. However, the true power of this class lies in the ability to fine-tune its properties through aromatic substitution.
This guide provides an in-depth, comparative analysis of two electronically divergent and synthetically powerful substituted benzyl protecting groups: the electron-rich 4-methoxybenzyl (PMB) group and the electron-poor 4-nitrobenzyl (PNB) group. We will move beyond a simple recitation of facts to explore the underlying electronic principles that govern their reactivity, stability, and orthogonality, providing the field-proven insights necessary for strategic application in research and drug development.
The 4-Methoxybenzyl (PMB) Group: The Electron-Rich Workhorse
The 4-methoxybenzyl group, often abbreviated as PMB or sometimes MPM (methoxy-phenyl-methyl), is one ofthe most popular protecting groups for alcohols and phenols.[1] Its utility is derived directly from the strong electron-donating effect of the para-methoxy substituent, which fundamentally alters its reactivity compared to a standard benzyl (Bn) group.
Mechanism of Action and Chemical Properties
The oxygen atom of the methoxy group donates electron density into the aromatic ring through resonance. This increased electron density makes the benzylic position highly susceptible to oxidation and stabilizes the formation of a benzylic carbocation. This electronic feature is the cornerstone of the PMB group's unique deprotection pathway.
Installation: The PMB group is most commonly installed via a Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base such as sodium hydride (NaH), reacts with 4-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br).[2] For more sensitive substrates or hindered alcohols, the more reactive 4-methoxybenzyl trichloroacetimidate can be employed under mildly acidic conditions.[2]
Stability Profile: PMB ethers exhibit excellent stability under basic, nucleophilic, and mildly acidic conditions. However, they are significantly more labile to strong acids than unsubstituted benzyl ethers due to the methoxy group's ability to stabilize the resulting carbocation.[2][3]
Deprotection – The Oxidative Advantage: The defining feature of the PMB group is its clean and efficient removal under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or cerium(IV) ammonium nitrate (CAN) facilitate this cleavage.[2] The mechanism involves a single-electron transfer (SET) from the electron-rich PMB ether to the oxidant, forming a radical cation. Subsequent fragmentation yields the deprotected alcohol, 4-methoxybenzaldehyde, and the reduced oxidant.[2] This oxidative cleavage is highly selective and forms the basis of its orthogonality with many other protecting groups.
The 4-Nitrobenzyl (PNB) Group: The Electron-Poor Bastion
In stark contrast to the PMB group, the 4-nitrobenzyl (PNB) group features a powerful electron-withdrawing nitro substituent. This electronic perturbation imparts a completely different set of properties, making it an invaluable tool for orthogonal protection strategies.[4]
Mechanism of Action and Chemical Properties
The nitro group strongly deactivates the aromatic ring through both inductive and resonance effects, pulling electron density away from the benzylic position. This has two major consequences: it destabilizes any potential benzylic carbocation, rendering the group highly resistant to acidic cleavage, and it provides a chemical handle—the nitro group itself—for reductive deprotection.
Installation: The PNB group is installed using methods analogous to other benzyl ethers, typically by reacting the substrate with 4-nitrobenzyl bromide in the presence of a suitable base.[4]
Stability Profile: The PNB group is exceptionally stable. Its key advantage is its remarkable resistance to acidic hydrolysis, far exceeding that of both PMB and standard benzyl ethers.[5] This makes it the group of choice when harsh acidic conditions are required elsewhere in the molecule. Furthermore, it is stable to the oxidative conditions (like DDQ) that are used to cleave PMB ethers.
Deprotection – Reductive and Photolytic Pathways: The primary methods for cleaving the PNB group exploit the reactivity of the nitro functionality.
-
Reductive Cleavage: The most common method is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which simultaneously reduces the nitro group and cleaves the benzylic C-O bond.[5] Other chemical reducing agents, such as sodium dithionite (Na₂S₂O₄) or indium metal in aqueous ammonium chloride, can also be employed for this transformation, offering alternatives when catalytic hydrogenation is incompatible with other functional groups (e.g., alkenes or alkynes).[5][6]
-
Photolytic Cleavage: The nitrobenzyl moiety is a classic photolabile protecting group.[7] Irradiation with UV light (typically around 350 nm) induces an intramolecular hydrogen abstraction by the excited nitro group, leading to a cascade of reactions that ultimately liberates the protected function. This provides spatiotemporal control over deprotection, a powerful tool in fields like chemical biology and materials science.[7][8][9]
Head-to-Head Comparison: PNB vs. PMB
The choice between PNB and PMB is not a matter of which is "better," but which is strategically appropriate for a given synthetic challenge. Their opposing electronic natures make them powerful orthogonal partners.
| Feature | 4-Methoxybenzyl (PMB) | 4-Nitrobenzyl (PNB) |
| Electronic Nature | Electron-Donating (Activating) | Electron-Withdrawing (Deactivating) |
| Primary Deprotection | Oxidative (DDQ, CAN)[2] | Reductive (H₂/Pd-C, In, Na₂S₂O₄), Photolytic (UV light)[5] |
| Stability to Acid | Labile (More so than Bn)[3] | Highly Stable[5] |
| Stability to Base | Stable | Stable |
| Stability to Oxidation | Labile[2] | Stable |
| Stability to Hydrogenolysis | Labile (cleavable) | Labile (cleavable) |
| Key Orthogonality | Orthogonal to acid-labile (TBDPS, Boc) and reduction-labile groups. | Orthogonal to acid-labile (Boc, Trt) and oxidation-labile (PMB) groups. |
| Deprotection Byproduct | 4-Methoxybenzaldehyde | 4-Methylaniline (reductive) or 4-Nitrosobenzaldehyde (photolytic) |
Visualization of Key Transformations
Diagrams created using Graphviz provide a clear visual summary of the core protection and deprotection workflows for both PMB and PNB groups.
Field-Proven Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of a primary alcohol. They are designed to be self-validating, with clear steps and rationales.
Protocol 1: Protection of a Primary Alcohol with 4-Methoxybenzyl (PMB) Chloride
-
Objective: To protect a primary alcohol (e.g., benzyl alcohol) as its PMB ether.
-
Causality: This protocol utilizes the Williamson ether synthesis. Sodium hydride, a strong, non-nucleophilic base, is used to quantitatively generate the sodium alkoxide. Anhydrous polar aprotic solvents (THF/DMF) are chosen to ensure the solubility of the alkoxide and prevent quenching of the base.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add the primary alcohol (1.0 eq). Dissolve the alcohol in anhydrous tetrahydrofuran (THF, ~0.5 M). A co-solvent of anhydrous N,N-dimethylformamide (DMF, ~10-20% v/v) can be added to improve the solubility of the resulting alkoxide.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Rationale: Portion-wise addition controls the rate of hydrogen gas evolution. The reaction is performed at 0 °C to moderate the exothermic deprotonation.
-
Alkylation: After stirring for 30 minutes at 0 °C (or until H₂ evolution ceases), add a solution of 4-methoxybenzyl chloride (1.1 eq) in anhydrous THF via the dropping funnel over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol to consume any excess NaH, followed by saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure PMB ether.
Protocol 2: Oxidative Deprotection of a PMB Ether with DDQ
-
Objective: To selectively cleave a PMB ether in the presence of other functional groups.
-
Causality: This protocol relies on the selective oxidation of the electron-rich PMB group by DDQ. A biphasic solvent system (CH₂Cl₂/H₂O) is critical; the organic solvent solubilizes the substrate and DDQ, while water is required for the final hydrolysis of the intermediate oxonium ion to release the free alcohol.[10]
Methodology:
-
Setup: Dissolve the PMB-protected substrate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v, ~0.1 M). Rationale: The presence of water is essential for the hydrolysis step of the mechanism.
-
Oxidation: To the vigorously stirring solution at room temperature, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2-1.5 eq). The reaction mixture will typically turn dark green or brown as the charge-transfer complex forms.
-
Reaction Monitoring: Stir at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC. The reaction is often rapid.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes. This step neutralizes the acidic DDQ hydroquinone byproduct (DDQH₂), facilitating its removal.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude material is purified by flash column chromatography. The 4-methoxybenzaldehyde byproduct is typically separable from the desired alcohol product.
Strategic Conclusions
The 4-nitrobenzyl and 4-methoxybenzyl protecting groups are not merely alternatives but are powerful, complementary tools in the synthetic chemist's arsenal.
-
Choose PMB when:
-
A mild, non-reductive, non-acidic deprotection is required.
-
The synthesis plan involves acid-labile groups (e.g., silyl ethers, Boc carbamates) that must be retained.
-
The substrate is stable to oxidative conditions.
-
-
Choose PNB when:
-
Exceptional stability to strong acids and oxidants is paramount.
-
The presence of reducible functional groups (e.g., alkenes, alkynes) is not a concern for the deprotection step.
-
A photolytic cleavage strategy is desired for spatiotemporal control.
-
By understanding the fundamental electronic principles that govern their reactivity, researchers can leverage the orthogonality of PNB and PMB to navigate complex synthetic pathways, enabling the construction of intricate molecules with precision and efficiency.
References
-
Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888. [Link]
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. [Link]
-
Kim, H. J., & Lee, H. I. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 31(11), 3369-3371. [Link]
-
Vatèle, J. M. (2006). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 71(5), 2171-2174. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
Nwoye, E. O., & Dudley, G. B. (2007). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Chemical Communications, (10), 1008-1010. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 2-((4-Nitrobenzyl)oxy)acetic Acid on C18 Columns: A Comparative Approach
For researchers and professionals in drug development and chemical analysis, achieving robust and reproducible separation of polar, ionizable compounds is a frequent challenge. This guide provides an in-depth analysis of the expected chromatographic behavior of 2-((4-Nitrobenzyl)oxy)acetic acid on C18 columns. While direct experimental data for this specific analyte is not readily published, we can, with high confidence, predict its behavior and outline a strategic approach for method development. This document will compare and contrast potential HPLC strategies, grounding our recommendations in the fundamental principles of chromatography and data from analogous compounds.
Understanding the Analyte: 2-((4-Nitrobenzyl)oxy)acetic acid
Before commencing method development, a thorough understanding of the analyte's physicochemical properties is paramount. The structure of 2-((4-Nitrobenzyl)oxy)acetic acid presents a combination of features that will dictate its behavior in reversed-phase HPLC.
-
Hydrophobic Moiety: The 4-nitrobenzyl group provides a nonpolar aromatic ring, which will be the primary site of interaction with the C18 stationary phase.
-
Polar Functional Groups: The presence of a nitro group (-NO2), an ether linkage (-O-), and a carboxylic acid (-COOH) group imparts significant polarity.
-
Ionizable Nature: The carboxylic acid group is ionizable. Its protonation state is dependent on the mobile phase pH, which will critically influence the molecule's overall polarity and, consequently, its retention time[1][2].
This dual nature—possessing both hydrophobic and polar, ionizable characteristics—places it in a challenging category of analytes for traditional C18 columns, which often struggle to adequately retain such compounds[3].
Sources
The Strategic Advantage of Orthogonality: Why Nitrobenzyl Ether Linkers Outperform Esters in High-Stakes Peptide Synthesis
A Senior Application Scientist's Guide to Preserving Peptide Integrity
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of linker—the molecular anchor tethering a nascent peptide chain to its solid support—is a critical decision that profoundly impacts the success of the entire endeavor. While traditional acid-labile ester linkers, such as the venerable Wang resin, have long served as the workhorses of routine peptide synthesis, their limitations become starkly apparent when synthesizing complex, sensitive, or modified peptides. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental evidence, demonstrating the clear advantages of photolabile nitrobenzyl ether linkers for applications demanding the utmost in peptide integrity and chemical precision.
The Conventional Approach: The Limitations of Acid-Labile Ester Linkers
Ester-based linkers, exemplified by the Wang and Merrifield resins, rely on a simple principle: attachment of the first amino acid via an ester bond that is later cleaved by strong acid, typically a high concentration of trifluoroacetic acid (TFA).[1] This strategy is robust and cost-effective for many standard sequences. However, the harsh acidic conditions required for cleavage are a significant liability, often becoming the primary source of yield loss and purity issues.[2][3]
The aggressive nature of TFA can initiate a cascade of deleterious side reactions that compromise the final peptide product.[2] Cationic species generated from the linker and side-chain protecting groups can re-alkylate sensitive residues, particularly Tryptophan (Trp) and Methionine (Met).[2][4] Furthermore, sequences containing Aspartic acid (Asp) are notoriously prone to aspartimide formation, a cyclization side reaction that can lead to chain cleavage or racemization. These issues necessitate the use of scavenger cocktails to trap reactive cations, adding complexity to the cleavage step and still not guaranteeing complete prevention of side products.[3][5]
The Orthogonal Solution: Nitrobenzyl Ether Linkers and the Power of Light
This is where the strategic brilliance of photolabile linkers, specifically the ortho-nitrobenzyl ether family, comes to the forefront. These linkers introduce an orthogonal cleavage strategy.[6] Orthogonality in SPPS means that the linker cleavage, side-chain deprotection, and N-α-amino group deprotection are all achieved by distinct, non-interfering chemical mechanisms.[1]
A nitrobenzyl ether linker is completely stable to the basic conditions used for Fmoc-deprotection and, crucially, to the strong acids (like TFA) used for side-chain deprotection.[7] Instead of a chemical reagent, the final cleavage is triggered by a "reagent-less" input: UV light.[8][9] Irradiation at a specific wavelength (typically ~365 nm) initiates a clean, intramolecular photochemical reaction that releases the peptide from the resin under neutral, mild conditions.[10][11] This process completely circumvents the host of problems associated with acidolysis.
Key Advantages of Nitrobenzyl Ether Linkers:
-
Unmatched Peptide Integrity: By avoiding harsh acids, photolytic cleavage prevents side reactions like Trp alkylation and aspartimide formation, leading to significantly higher purity of the crude product.
-
Protection of Sensitive Functionalities: It is the method of choice for synthesizing peptides containing acid-labile post-translational modifications (PTMs) such as phosphorylation, glycosylation, or sulfation, which would be destroyed by TFA.
-
Orthogonal Control: The stability of the linker to both acidic and basic conditions provides maximum flexibility in the synthesis strategy, allowing for complex chemical manipulations on the resin-bound peptide before cleavage.[6]
-
Mild, Reagent-Free Cleavage: The release is triggered by light in neutral solvents, eliminating the need for corrosive reagents and complex scavenger mixtures, simplifying downstream workup.[7][9]
Head-to-Head Comparison: Performance Under Pressure
The theoretical advantages of photolabile linkers are borne out in direct experimental comparisons. The choice between an acid-labile ester and a photolabile ether is a choice between a blunt instrument and a surgical tool.
| Feature | Ester Linker (e.g., Wang Resin) | Nitrobenzyl Ether Linker (Photolabile) |
| Cleavage Condition | Strong Acidolysis | Photolysis |
| Cleavage Reagents | High % TFA, Scavengers (TIS, H₂O, etc.) | None (UV Light, ~365 nm) |
| Reaction Conditions | Harsh, highly acidic | Mild, neutral pH, room temperature |
| Key Side Reactions | Alkylation (Trp, Met), Aspartimide Formation, Racemization | Minimal; potential for minor photolytic byproducts |
| Compatibility | Poor with acid-sensitive PTMs and residues | Excellent with acid-labile groups and sensitive sequences |
| Workup Complexity | Requires precipitation, extensive washing to remove acid/scavengers | Simple evaporation or extraction |
| Ideal Application | Routine, robust, unmodified peptides | Complex peptides, PTMs, peptide libraries, sensitive sequences |
One study demonstrated the stark difference in purity when synthesizing a Trp-containing peptide. Cleavage from a Wang resin resulted in a crude purity of 73.6%, with significant peaks corresponding to back-alkylation of the tryptophan residue.[2] The same peptide synthesized on a more stable linker system designed to avoid such side reactions showed 100% purity under the same conditions, illustrating the damage inflicted by standard acid cleavage.[2] Photolabile cleavage provides this same level of protection by avoiding the acid altogether.
Visualizing the Chemistry: Cleavage Mechanisms
The fundamental difference in cleavage strategy is best understood by visualizing the chemical mechanisms.
.dot
Caption: TFA-mediated cleavage of a peptide from a Wang (ester) linker.
.dot
Caption: Photolytic cleavage of a peptide from a nitrobenzyl ether linker.
Experimental Protocols
Protocol 1: Standard Cleavage from Wang Resin (Ester Linker)
Objective: To cleave a synthesized peptide from Wang resin using a standard TFA cocktail.
Materials:
-
Peptide-loaded Wang resin (100 mg, ~0.1 mmol scale)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)
-
Cold diethyl ether
-
Centrifuge tubes (15 mL)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
Procedure:
-
Swell the peptide-resin in 1 mL of DCM for 20 minutes in a reaction vessel.
-
Drain the DCM.
-
Add 2 mL of the cleavage cocktail (TFA/TIS/H₂O) to the resin.
-
Incubate the mixture at room temperature with gentle shaking for 2 hours.
-
Filter the resin and collect the filtrate into a 15 mL centrifuge tube.
-
Wash the resin twice with 0.5 mL of fresh cleavage cocktail and combine the filtrates.
-
Add 10 mL of cold diethyl ether to the tube to precipitate the crude peptide.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge the tube at 4000 rpm for 5 minutes to pellet the peptide.
-
Decant the ether. Wash the peptide pellet twice with 10 mL of cold ether, centrifuging each time.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Reconstitute the peptide in a suitable solvent (e.g., ACN/water) for purification by HPLC.
Protocol 2: Photolytic Cleavage from Nitrobenzyl Ether Linker
Objective: To cleave a synthesized peptide from a photolabile resin using UV light.
Materials:
-
Peptide-loaded photolabile resin (100 mg, ~0.1 mmol scale)
-
Photochemical reactor equipped with a 365 nm lamp and a cooling system.
-
Pyrex or quartz reaction vessel.
-
Solvent: A mixture of Acetonitrile (ACN) and water (e.g., 1:1 v/v) or other suitable neutral buffer.
-
Nitrogen line.
Procedure:
-
Place the peptide-resin into the reaction vessel.
-
Add 5 mL of the ACN/water solvent to create a slurry.
-
Bubble nitrogen through the slurry for 15 minutes to deoxygenate the system.
-
Place the vessel in the photoreactor, ensuring it is positioned for optimal light exposure.
-
Turn on the cooling system to maintain the reaction at room temperature.
-
Irradiate the slurry with 365 nm UV light for 2-4 hours with continuous stirring. Monitor cleavage progress by taking small aliquots for HPLC analysis if desired.
-
Once cleavage is complete, filter the resin beads and collect the filtrate containing the cleaved peptide.
-
Wash the resin beads three times with 1 mL of the ACN/water solvent and combine the filtrates.
-
The collected solution can be directly lyophilized or concentrated in vacuo to yield the crude peptide, ready for HPLC purification.
Conclusion: Selecting the Right Tool for High-Value Synthesis
While acid-labile ester linkers remain a viable and economical choice for the routine synthesis of simple, unmodified peptides, they represent a significant compromise in quality and purity for more advanced applications. The harsh, non-specific nature of acid cleavage introduces an unacceptable risk of side reactions that can damage the very molecules researchers work so diligently to create.
Nitrobenzyl ether linkers, with their orthogonal, light-induced cleavage mechanism, offer a superior alternative for any project where peptide integrity is paramount. They are the enabling technology for the successful synthesis of peptides with acid-sensitive modifications and challenging sequences. For researchers, scientists, and drug development professionals, embracing this photolabile strategy is not merely a methodological preference; it is a commitment to precision, purity, and the scientific integrity of the final product.
References
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Chemical Reviews, 113(1), 119-191.
- Corrie, J. E., Barth, A., Kuhlmann, J., Papageorgiou, G., Reid, G. P., & Trentham, D. R. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 125(28), 8546-8554.
- Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Sach, R. A., Pfleiderer, W., & Foote, R. S. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. Tetrahedron, 53(12), 4247-4264.
- Givens, R. S., & Weber, J. F. (2007). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Photochemical & Photobiological Sciences, 6(7), 747-752.
- Bochet, C. G. (2002). Wavelength-selective deprotection of photolabile protecting groups.
- Gøgsig, T. M., & Jensen, K. J. (2018). Photolabile Linkers for Solid-Phase Synthesis.
-
Jensen, K. J., & Gøgsig, T. M. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed. Available at: [Link]
- Al-Obeidi, F., & Hruby, V. J. (1989). o-Nitrobenzyl-based photolabile linkers for solid phase synthesis. The Journal of Organic Chemistry, 54(7), 1757-1758.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Albericio, F., & Subirós-Funosas, R. (2012). A Wang Linker Free of Side Reactions. Organic Letters, 15(1), 116-119.
- Holmes, C. P. (1997). Photolabile Linkers for Solid-Phase Synthesis. The Journal of Organic Chemistry, 62(8), 2370-2380.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
CEM Corporation. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 4. Fmoc SPPS Linkers [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structures of 2-((4-Nitrobenzyl)oxy)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Solid-State Architecture of Bio-active Scaffolds
The 2-((4-nitrobenzyl)oxy)acetic acid framework is a key structural motif in a variety of compounds with significant potential in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing substituent, coupled with the flexible ether linkage and the carboxylic acid functionality, imparts unique electronic and hydrogen-bonding capabilities. These features are critical in dictating the intermolecular interactions that govern the solid-state packing of these molecules, which in turn influences their physicochemical properties such as solubility, stability, and bioavailability.
Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for rational drug design and the development of novel materials. However, a comprehensive public repository of crystal structure data for a series of closely related 2-((4-nitrobenzyl)oxy)acetic acid derivatives remains limited. To address this, this guide provides a comparative analysis of the crystal structures of two closely related acetohydrazide derivatives: N’-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (1 ) and N’-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (2 ).[1] While not direct carboxylic acid derivatives, these compounds share the core 2-(4-nitrophenoxy)acetyl moiety, offering valuable insights into the conformational preferences and supramolecular synthons that are likely to be relevant across this class of molecules. This guide will delve into a side-by-side comparison of their crystallographic parameters, explore the experimental procedures for their synthesis and crystallization, and provide a visual representation of the workflow.
Comparative Analysis of Crystal Structures: A Tale of Two Hydrazides
The single-crystal X-ray diffraction data for compounds 1 and 2 reveal distinct packing arrangements and intermolecular interactions, primarily influenced by the different benzylidene substituents.[1] A summary of their key crystallographic parameters is presented in the table below.
| Parameter | N’-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (1 ) | N’-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (2 ) |
| Chemical Formula | C₁₅H₁₂BrN₃O₄ | C₁₅H₁₂N₄O₆ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1)/n | P2(1)/c |
| a (Å) | 5.3064(5) | 4.6008(7) |
| b (Å) | 18.202(2) | 14.451(2) |
| c (Å) | 15.970(2) | 23.296(3) |
| β (°) | 95.866(3) | 93.620(2) |
| Volume (ų) | 1534.4(2) | 1545.8(4) |
| Z | 4 | 4 |
| Key Interactions | Hydrogen bonds, π-π interactions | Hydrogen bonds, π-π interactions |
The data clearly indicates that both compounds crystallize in the monoclinic system, yet they adopt different space groups.[1] This fundamental difference in symmetry arises from the distinct steric and electronic influences of the 2-bromo and 4-nitro substituents on the benzylidene ring.
In compound 1 , the bromine atom introduces significant steric bulk and alters the electronic distribution in the aromatic ring, influencing the dihedral angles between the planar moieties of the molecule. The crystal packing is stabilized by a network of hydrogen bonds and π-π stacking interactions.[1]
Compound 2 , on the other hand, features a second nitro group at the 4-position of the benzylidene ring. This powerful electron-withdrawing group significantly impacts the molecule's overall dipole moment and its capacity for intermolecular interactions. The crystal structure of 2 is also dominated by hydrogen bonding and π-π stacking, but the specific geometry of these interactions differs from that of compound 1 , leading to the observed difference in space group and unit cell parameters.[1]
The subtle yet significant structural diversity observed between these two derivatives underscores the profound impact of substituent choice on the supramolecular assembly of 2-((4-nitrobenzyl)oxy)acetic acid-related scaffolds. This understanding is crucial for crystal engineering efforts aimed at tuning the solid-state properties of these and other related pharmaceutical compounds.
Experimental Protocols: From Synthesis to Structure
The following is a detailed methodology for the synthesis and single-crystal X-ray diffraction analysis of N’-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (1 ) and N’-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (2 ), based on established procedures.[1]
Synthesis of Compounds 1 and 2
-
Preparation of 2-(4-nitrophenoxy)acetohydrazide: This intermediate is synthesized as a precursor.
-
Synthesis of Schiff Bases (1 and 2):
-
To a solution of 2-(4-nitrophenoxy)acetohydrazide in a suitable solvent (e.g., ethanol), an equimolar amount of the corresponding aldehyde (2-bromobenzaldehyde for 1 or 4-nitrobenzaldehyde for 2 ) is added.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for a specified period (typically several hours) and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Single-Crystal Growth and X-ray Diffraction Analysis
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., a mixture of ethanol and dimethylformamide).
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Workflow Visualization
The general experimental workflow for the synthesis and structural characterization of the title compounds is depicted in the following diagram:
Caption: Experimental workflow for the synthesis and crystallographic analysis of 2-((4-nitrobenzyl)oxy)acetic acid derivatives.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link][2][3][4]
-
Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. Acta Chim. Slov.2015 , 62, 940-946. [Link][1]
Sources
Validating purity of 4-nitrobenzyloxyacetic acid using TLC and melting point
This guide outlines the validation protocol for 4-nitrobenzyloxyacetic acid (CAS 19962-58-4), a specialized intermediate often used in peptide chemistry and linker synthesis.[1]
Comparative Analysis of Rapid Benchtop Methods vs. Instrumental Analysis
Executive Summary & Technical Context
4-Nitrobenzyloxyacetic acid is a bifunctional building block containing a carboxylic acid and a nitro-aromatic moiety linked by an ether bond.[1] Its purity is critical in preventing side reactions during esterification or amide coupling.
While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, it is often a bottleneck in high-throughput synthetic workflows.[1] This guide validates the use of Thin Layer Chromatography (TLC) and Melting Point (MP) as a "Frontline Defense"—a rapid, cost-effective system to screen samples before committing to expensive instrumental analysis.
The Challenge: Structural Ambiguity
Unlike simple benzoic acids, the ether linkage in 4-nitrobenzyloxyacetic acid introduces flexibility, affecting its crystallization behavior.[1] Impurities such as 4-nitrobenzyl alcohol (starting material) or side-product esters can significantly depress the melting point and must be resolved by TLC.[1]
Comparative Analysis: Benchtop vs. Instrumental
The following table objectively compares the proposed rapid methods against the instrumental alternatives.
| Feature | Method A: TLC & Melting Point (Recommended Screen) | Method B: HPLC-UV (Gold Standard) | Method C: 1H-NMR (Structural Cert.) |
| Primary Utility | Rapid "Go/No-Go" decision during reaction monitoring.[1] | Quantitative purity % (w/w) for final release. | Structural confirmation and solvent residue analysis. |
| Throughput | High (5–10 min per sample). | Low (30–60 min per sample). | Medium (10–20 min per sample). |
| Cost | Negligible (<$1/sample). | High (Solvents, Column, Maintenance).[2] | Very High (Instrument time). |
| Sensitivity | Qualitative (Visual detection limit ~0.1 µg). | Quantitative (LOD < 0.01%). | Low (requires >1 mg, hard to see <1% impurity). |
| Blind Spots | Cannot detect inorganic salts or non-UV active impurities. | May miss impurities that do not absorb at selected | Complex spectra if paramagnetic impurities exist. |
Scientist’s Insight: Do not rely on TLC/MP for the final Certificate of Analysis (CoA). Use them to optimize the purification process (recrystallization/column chromatography) until the physical constants stabilize, then validate the final lot with HPLC.
Experimental Protocols
These protocols are designed to be self-validating . If the controls fail, the data is invalid.
Protocol A: Thin Layer Chromatography (TLC)
Objective: Separate the product (
-
Stationary Phase: Silica Gel
on Aluminum or Glass backing. -
Mobile Phase Optimization:
-
Standard System: Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH) [90 : 9 : 1].
-
Alternative (if streaking occurs): Ethyl Acetate : Hexanes : AcOH [60 : 39 : 1].
-
Why Acetic Acid? The carboxylic acid group on the analyte will ionize on neutral silica, causing "streaking" (tailing). The 1% AcOH protonates the acid, sharpening the spot.
-
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~2 mg of sample in 0.5 mL of MeOH/DCM (1:1).
-
Spotting: Apply 1 µL of sample alongside a co-spot of the starting material (4-nitrobenzyl alcohol).
-
Elution: Run until the solvent front reaches 80% of the plate height.
-
Visualization (Dual Mode):
-
Mode 1 (UV 254 nm): The nitro-aromatic ring quenches fluorescence.[1] The product appears as a dark purple/black spot on a green background.
-
Mode 2 (Bromocresol Green Stain): Dip the plate in Bromocresol Green solution. The carboxylic acid will turn the spot bright yellow against a blue background. Note: Nitrobenzyl alcohol will NOT stain yellow, providing functional selectivity.[1]
-
Protocol B: Melting Point (MP) Determination
Objective: Assess crystal lattice integrity. Impurities disrupt the lattice, causing MP depression and broadening (The Colligative Property logic).
-
Target Range: Note: Literature values for CAS 19962-58-4 vary by supplier. A pure sample typically exhibits a sharp 1-2°C range.[1]
-
Reference Standard: If no literature value is trusted, recrystallize a portion of the material until the MP remains constant between two successive crystallizations.
Step-by-Step Workflow:
-
Preparation: Dry the sample thoroughly (vacuum oven, 40°C) to remove solvent. Solvent residues are the #1 cause of "false failure" in MP tests.
-
Loading: Pack 2-3 mm of sample into a capillary tube. Tap to eliminate air pockets.
-
Ramp Rate:
-
Fast Ramp (10°C/min) to find the approximate range.
-
Critical Step: Cool and repeat with a fresh sample at 1°C/min starting 10°C below the approximate point.
-
-
Observation: Record two temperatures:
- : First visible liquid droplet (meniscus).
- : Complete liquefaction.
-
Pass Criteria: Range (
) must be .
Strategic Validation Workflow
The following diagram illustrates the decision logic for validating the purity of the synthesized intermediate.
Figure 1: Decision tree for validating purity. Note that MP and TLC serve as the "gatekeepers" before utilizing high-cost HPLC resources.[1]
References
-
National Center for Biotechnology Information (PubChem). 4-Nitrobenzoic Acid and Derivatives (Physical Properties).[1] Accessed Oct 2023. [Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for TLC solvent selection and melting point theory).
-
Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Visualization and Solvent Systems.[1][Link][3][4]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-((4-Nitrobenzyl)oxy)acetic Acid
As a Senior Application Scientist, my foremost priority extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire laboratory workflow. The proper management and disposal of chemical waste are not mere regulatory hurdles; they are fundamental to responsible research, protecting both the scientist and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-((4-Nitrobenzyl)oxy)acetic acid, grounding each recommendation in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Nitro compounds are often associated with reactivity and potential toxicity, while the carboxylic acid group imparts corrosive properties. Therefore, 2-((4-Nitrobenzyl)oxy)acetic acid must be handled as a hazardous substance.
| Hazard Classification | Description | Rationale & Key Precautions |
| Skin Corrosion/Irritation | Expected to cause skin irritation. | Avoid direct contact with skin. Prolonged exposure may lead to redness and discomfort. |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. | The acidic nature of the compound can cause significant damage to eye tissue. |
| Acute Toxicity (Oral, Inhalation) | May be harmful if swallowed or inhaled. | Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or aerosols. |
| Reactivity | Reacts with strong bases and strong oxidizing agents. | Incompatible materials must be segregated to prevent potentially hazardous reactions.[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling 2-((4-Nitrobenzyl)oxy)acetic acid in any form—solid, solution, or as waste.
| PPE Item | Specification | Justification |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | Prevents skin contact and irritation. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation (e.g., fume hood). | A NIOSH/MSHA approved respirator may be necessary if dusts are generated in an area with poor ventilation.[3] |
Waste Segregation and Containment Protocol
Under no circumstances should 2-((4-Nitrobenzyl)oxy)acetic acid or its containers be disposed of in regular trash or flushed down the sewer system.[4][5][6] It must be managed as hazardous chemical waste according to institutional and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[4]
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Select a container that is in good condition, leak-proof, and chemically compatible with the acidic and organic nature of the waste.[7][8] High-density polyethylene (HDPE) carboys are a suitable choice for liquid waste.[2] For solid waste, a clearly labeled, sealed container is required.[1]
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8][9] The label must be completed in English and include:
-
Segregate Incompatible Wastes: This is a critical safety step. Store the waste container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood.[6][7] Ensure it is physically segregated from:
-
Strong Bases: To prevent a vigorous acid-base reaction.
-
Strong Oxidizing Agents: To avoid potential exothermic or explosive reactions.
-
Other Incompatible Waste Streams: Do not mix this waste with other chemical wastes unless you have confirmed their compatibility.[1][2] When in doubt, use a separate container.
-
-
Keep the Container Closed: The waste container must be securely closed at all times, except when adding waste.[7][8] Do not leave a funnel in the opening.[7]
-
Request Pickup: Once the container is 90% full, arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[5][7]
Disposal Workflow and Decision Process
The following diagram illustrates the procedural flow for managing 2-((4-Nitrobenzyl)oxy)acetic acid from the point of generation to final disposal.
Caption: Waste Disposal Workflow for 2-((4-Nitrobenzyl)oxy)acetic acid.
Decontamination and Empty Container Disposal
Empty containers that once held 2-((4-Nitrobenzyl)oxy)acetic acid are still considered hazardous waste until properly decontaminated.[8]
Protocol for Empty Container Rinsing:
-
Initial Rinse: Under a fume hood, rinse the empty container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue).[5][8]
-
Collect Rinsate: The first rinse (and for highly toxic chemicals, all three) must be collected and disposed of as hazardous waste.[6] Add this rinsate to your designated liquid hazardous waste container for 2-((4-Nitrobenzyl)oxy)acetic acid.
-
Deface Label: Completely remove or deface the original manufacturer's label and any hazardous waste markings.[1][5]
-
Final Disposal: Once triple-rinsed and air-dried with the cap off, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[1][5] Always confirm this final step with your institutional guidelines.
Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EH&S.
-
Manage Small Spills: If the spill is small and you are trained to handle it, wear your full PPE. Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Collect Spill Debris: Sweep up the absorbent material and place it in a sealed, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
By adhering to these rigorous procedures, you ensure that the disposal of 2-((4-Nitrobenzyl)oxy)acetic acid is conducted safely, responsibly, and in full compliance with the highest standards of laboratory practice.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
- Nitro Chemical Waste Disposal. Environmental Logistics, Inc.
- Safety Data Sheet for 4-Nitrophenylacetic acid.
- Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. Benchchem.
- Safety Data Sheet for 4-Nitrobenzoic acid. Sigma-Aldrich.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Chemical Waste Management Guide. Technion Israel Institute of Technology.
- Safety Data Sheet for 4-Nitrobenzyl alcohol. Fisher Scientific.
- Hazardous Waste Guide. UTIA Safety Office.
Sources
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
A Senior Application Scientist's Guide to Handling 2-((4-Nitrobenzyl)oxy)acetic acid
Hazard Assessment & Risk Analysis: A Structural Approach
The primary hazards associated with 2-((4-Nitrobenzyl)oxy)acetic acid stem from its 4-nitrobenzyl group. Nitroaromatic compounds as a class are recognized for their potential toxicity and should be handled with care.[1][2] Overexposure to nitroaromatic compounds can lead to serious health issues.[2]
-
Toxicological Profile (Inferred): The nitrobenzyl moiety suggests that this compound may be harmful if inhaled, ingested, or absorbed through the skin.[3] Similar compounds are known skin and eye irritants.[3][4] Some nitro compounds are also considered potentially carcinogenic.[1]
-
Acidic Nature: The acetic acid portion of the molecule renders it acidic, which can contribute to skin and eye irritation upon direct contact.[5]
-
Physical Hazards: As a solid, the compound may form dust, which increases the risk of inhalation and widespread contamination.[6][7]
Given these potential hazards, a stringent set of engineering and personal protective measures is not just recommended, but mandatory.
Engineering Controls & Personal Protective Equipment (PPE)
The foundation of safety is a multi-layered approach, starting with engineering controls and supplemented by robust PPE.[4] All handling of 2-((4-Nitrobenzyl)oxy)acetic acid, especially of the solid powder, must be performed within a certified chemical fume hood to minimize inhalation exposure.[8] An eyewash station and emergency shower must be immediately accessible.[9]
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards are mandatory at all times.[4] A full face shield is required when handling larger quantities or when there is a significant risk of splashing.[10][11] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance against aromatic compounds.[10] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[4][6] |
| Body Protection | Flame-Resistant Lab Coat | A fully buttoned, flame-resistant lab coat serves as the primary barrier against accidental spills and contamination of personal clothing.[4][10] |
| Respiratory Protection | NIOSH-Approved Respirator | When handling the powder outside of a fume hood (which is strongly discouraged) or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with particulate filters is necessary.[4] |
Step-by-Step Safe Handling Protocol
A disciplined workflow is critical to minimizing risk. The following protocol outlines the key stages of handling this compound from receipt to experimental use.
Caption: Workflow for handling 2-((4-Nitrobenzyl)oxy)acetic acid.
Detailed Steps:
-
Preparation: Before bringing the chemical into the workspace, ensure all PPE is correctly worn.[12] Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Handling: Conduct all manipulations, including weighing and dissolution, within the fume hood to contain dust and vapors.[6] Use non-sparking tools and avoid actions that could generate dust.[1]
-
Post-Handling: After use, decontaminate all surfaces and equipment. Contaminated disposable materials and excess chemical must be treated as hazardous waste.
-
Hygiene: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory area.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek immediate medical attention.[7]
-
Eye Contact: Flush eyes immediately with plenty of flowing water for 10 to 15 minutes, holding the eyelids open.[6] Consult an ophthalmologist.[6]
-
Inhalation: Move the affected person to fresh air immediately.[7][13] If breathing is difficult or symptoms persist, seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[6][7]
-
Spills: Evacuate the immediate area.[13] For small spills, if you are trained to do so, dampen the solid material to prevent dust formation and carefully collect it into a sealed container for hazardous waste disposal.[14] Do not sweep dry powder. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Plan
Improper disposal of nitroaromatic compounds can pose a significant environmental hazard.[2] All waste streams containing 2-((4-Nitrobenzyl)oxy)acetic acid must be treated as hazardous.
-
Solid Waste: Collect unused compound and any contaminated disposables (e.g., weigh paper, gloves, absorbent pads) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Disposal Pathway: All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[10] Do not pour any material down the drain.
By adhering to this comprehensive guide, researchers can confidently and safely utilize 2-((4-Nitrobenzyl)oxy)acetic acid, ensuring both personal safety and the integrity of their scientific work.
References
-
Safety Data Sheet: 4-Nitrobenzyl chloride. Carl ROTH. [Link]
-
nitro razredčilo. Chemius. [Link]
-
4-Nitrobenzyl bromide - Safety Data Sheet. Alfa Aesar. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB. [Link]
-
NitroCompounds-Various. University of Georgia Office of Research. [Link]
-
Nitromethane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Nitrobenzene - Incident management. GOV.UK. [Link]
-
Nitrobenzene - Hazard Summary. New Jersey Department of Health. [Link]
-
A Facile and Green Nitration of Easily-Hydrolyzed Aromatic Compounds Based on Direct Filtration and H2SO4 Recycling. Bentham Science Publishers. [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
-
Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]
-
Acetic Acid - Safety Data Sheet. Ingredi. [Link]
- Acetic acid 12 percent - Safety Data Sheet.
Sources
- 1. research.uga.edu [research.uga.edu]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. carlroth.com [carlroth.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. americanchemistry.com [americanchemistry.com]
- 9. nj.gov [nj.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hsa.ie [hsa.ie]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. Mobile [my.chemius.net]
- 14. O-NITROBENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
